molecular formula C8H7FN2O3 B1583754 N-(4-Fluoro-3-nitrophenyl)acetamide CAS No. 351-32-6

N-(4-Fluoro-3-nitrophenyl)acetamide

Cat. No.: B1583754
CAS No.: 351-32-6
M. Wt: 198.15 g/mol
InChI Key: KLHCAOSRFFAKQV-UHFFFAOYSA-N
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Description

N-(4-Fluoro-3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C8H7FN2O3 and its molecular weight is 198.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403008. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)acetamide
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InChI

InChI=1S/C8H7FN2O3/c1-5(12)10-6-2-3-7(9)8(4-6)11(13)14/h2-4H,1H3,(H,10,12)
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InChI Key

KLHCAOSRFFAKQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-]
Source PubChem
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Molecular Formula

C8H7FN2O3
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DSSTOX Substance ID

DTXSID3059848
Record name Acetamide, N-(4-fluoro-3-nitrophenyl)-
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Molecular Weight

198.15 g/mol
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CAS No.

351-32-6
Record name N-(4-Fluoro-3-nitrophenyl)acetamide
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-(4-Fluoro-3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(4-fluoro-3-nitrophenyl)acetamide, a key intermediate in contemporary organic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and thorough characterization methodologies. We will explore two primary synthetic routes from 4-fluoro-3-nitroaniline, delve into the principles of spectroscopic and spectrometric analysis for structural confirmation, and discuss the compound's significance as a building block in the synthesis of bioactive molecules. All protocols and data interpretations are grounded in established chemical principles to ensure scientific integrity and practical applicability.

Introduction: The Strategic Importance of this compound

This compound is a substituted aromatic amide that has garnered significant interest as a versatile synthetic intermediate.[1] Its molecular architecture, featuring a fluorine atom, a nitro group, and an acetamido group on a phenyl ring, provides multiple reactive handles for diverse chemical transformations. The strategic placement of the electron-withdrawing nitro group and the halogenated substituent makes this compound a valuable precursor in the synthesis of various heterocyclic systems and complex organic molecules.[1]

In the realm of drug discovery, derivatives of this compound are instrumental in the development of novel therapeutic agents. For instance, related acetamide structures are investigated for their potential antibacterial properties.[2] The core structure is a key component in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. The strategic functional groups allow for sequential modifications, enabling the construction of complex molecular frameworks designed to interact with specific biological targets.

This guide aims to provide a robust and practical resource for the scientific community, detailing reliable synthetic methods and comprehensive characterization techniques for this compound.

Synthesis of this compound: A Tale of Two Acetylating Agents

The synthesis of this compound is typically achieved through the acetylation of the commercially available starting material, 4-fluoro-3-nitroaniline. This transformation involves the formation of an amide bond via nucleophilic acyl substitution. We will discuss two field-proven protocols utilizing different acetylating agents: acetic anhydride and acetyl chloride.

Mechanistic Insight: The Nucleophilic Acyl Substitution Pathway

The acetylation of 4-fluoro-3-nitroaniline proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (acetic anhydride or acetyl chloride). This initial attack forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of a leaving group (acetate or chloride), yields the stable amide product.

Nucleophilic Acyl Substitution cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group Aniline 4-Fluoro-3-nitroaniline TetrahedralIntermediate Tetrahedral Intermediate Aniline->TetrahedralIntermediate Nucleophilic Attack AcetylatingAgent Acetylating Agent (Acetic Anhydride or Acetyl Chloride) AcetylatingAgent->TetrahedralIntermediate TetrahedralIntermediate_2 Tetrahedral Intermediate Product This compound TetrahedralIntermediate_2->Product LeavingGroup Leaving Group (Acetate or Chloride) TetrahedralIntermediate_2->LeavingGroup Elimination

Caption: Generalized mechanism of nucleophilic acyl substitution for the synthesis of this compound.

Protocol 1: Acetylation using Acetic Anhydride

This protocol is a straightforward and high-yielding method that can be performed at room temperature.

Experimental Protocol:

  • To a 50 mL flask, add 4-fluoro-3-nitroaniline (3.12 g, 20 mmol).

  • Under constant stirring at room temperature, add acetic anhydride (11 mL, 116 mmol) in small portions.

  • Continue stirring the reaction mixture for 12 hours.

  • Upon completion, add ice water to the reaction mixture and stir for an additional 30 minutes to precipitate the product.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • For further purification, recrystallize the product from an ethanol/water mixture (8:2).

ParameterValueReference
Starting Material 4-fluoro-3-nitroaniline[3]
Reagent Acetic Anhydride[3]
Solvent None (reagent as solvent)[3]
Temperature Room Temperature[3]
Reaction Time 12 hours[3]
Typical Yield 85%[3]
Appearance Brown solid[3]
Protocol 2: Acetylation using Acetyl Chloride and Triethylamine

This method employs the more reactive acetyl chloride and requires a non-nucleophilic base, such as triethylamine, to neutralize the HCl byproduct.

Experimental Protocol:

  • In a 50 mL flask, dissolve 4-fluoro-3-nitroaniline (5.0 g, 32.0 mmol) and triethylamine (6.7 mL, 48.0 mmol) in 50 mL of dichloromethane (DCM) at 0 °C in an ice bath.

  • Slowly add acetyl chloride (2.75 mL, 38.4 mmol) dropwise to the cooled solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction overnight.

  • Upon completion, wash the organic layer sequentially with 5% aqueous potassium bisulfate (KHSO4), saturated aqueous sodium bicarbonate (NaHCO3), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

  • Concentrate the organic phase and recrystallize the product from dichloromethane to obtain the purified product.

ParameterValueReference
Starting Material 4-fluoro-3-nitroaniline[4]
Reagents Acetyl Chloride, Triethylamine[4]
Solvent Dichloromethane (DCM)[4]
Temperature 0 °C to Room Temperature[4]
Reaction Time Overnight[4]
Typical Yield 84%[4]
Appearance Not specified, likely a solid[4]

Comprehensive Characterization of this compound

Thorough characterization is imperative to confirm the identity, purity, and structure of the synthesized this compound. The following section details the expected outcomes from various analytical techniques.

Physical Properties
PropertyExpected ValueReference
Molecular Formula C₈H₇FN₂O₃
Molecular Weight 198.15 g/mol
Melting Point 142–144 °C[3]
Appearance Brown solid[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the synthesized compound.

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

  • Expected ¹H NMR Data (400 MHz, Chloroform-d):

    • δ 10.38 (s, 1H): This singlet corresponds to the amide proton (-NH).

    • δ 8.47 (dd, J = 7.03, 2.73 Hz, 1H): This doublet of doublets is attributed to the aromatic proton ortho to the nitro group.

    • δ 7.80 (dd, J = 9.08, 4.00, 2.93 Hz, 1H): This complex multiplet corresponds to the aromatic proton ortho to the acetamido group.

    • δ 7.51 (dd, J = 11.23, 9.08 Hz, 1H): This doublet of doublets is assigned to the aromatic proton ortho to the fluorine atom.

    • δ 2.04 (s, 3H): This singlet represents the three protons of the acetyl methyl group (-CH₃).[4]

¹³C NMR Spectroscopy:

  • Expected ¹³C NMR Resonances:

    • ~169 ppm: Carbonyl carbon of the amide group.

    • ~150-160 ppm (doublet): Aromatic carbon attached to the fluorine atom, showing a large C-F coupling constant.

    • ~120-140 ppm: Other aromatic carbons.

    • ~25 ppm: Methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the closely related N-(4-nitrophenyl)acetamide shows characteristic absorptions that can be extrapolated to our target compound.[6]

  • Expected Characteristic IR Absorptions:

    • ~3300 cm⁻¹: N-H stretching of the secondary amide.

    • ~1670 cm⁻¹: C=O stretching of the amide (Amide I band).

    • ~1550 and ~1350 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (NO₂).

    • ~1540 cm⁻¹: N-H bending of the amide (Amide II band).

    • ~1200-1000 cm⁻¹: C-F stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Expected Mass Spectrum Data:

    • Molecular Ion Peak (M⁺): m/z = 198.

    • Key Fragmentation Peaks: Fragmentation is expected to occur via cleavage of the amide bond and loss of the nitro group. Common fragments would include the loss of the acetyl group (M-43) and the nitro group (M-46).

Applications in Drug Development and Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications.

Synthetic Utility Start This compound Reduction Reduction of Nitro Group Start->Reduction Amine Substituted Aniline Derivative Reduction->Amine Cyclization Heterocyclic Ring Formation Amine->Cyclization Bioactive Bioactive Molecules (e.g., Kinase Inhibitors) Cyclization->Bioactive

References

Introduction: Strategic Importance of a Core Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-(4-Fluoro-3-nitrophenyl)acetamide

This compound, a substituted nitroaromatic compound, serves as a critical intermediate in the synthesis of complex organic molecules.[1] Its utility is most pronounced in the pharmaceutical industry, where it functions as a foundational building block for the development of novel therapeutic agents.[2][3] The precise arrangement of its functional groups—an acetamide, a nitro group, and a fluorine atom on a benzene ring—offers multiple reaction sites for chemists to exploit. Understanding the fundamental physicochemical properties of this intermediate is not merely an academic exercise; it is a prerequisite for efficient process development, scalability, and the ultimate quality of the final active pharmaceutical ingredient (API).[4][5]

This guide provides a comprehensive analysis of the core physicochemical attributes of this compound. We will delve into its structural and thermal properties, solubility characteristics, and spectroscopic signature. Beyond presenting data, this document elucidates the causality behind the experimental methodologies chosen for characterization, offering a framework for researchers and drug development professionals to assess its quality and optimize its use in synthetic workflows.

Core Physicochemical Profile

A compound's behavior in both reactive and biological systems is dictated by its physical and chemical properties.[6] For a synthetic intermediate, properties such as melting point, solubility, and molecular weight are critical quality attributes that influence reaction kinetics, purification strategies, and formulation.[7] The key physicochemical data for this compound are summarized below.

PropertyValueSignificance in Drug Development & Synthesis
CAS Number 351-32-6[8]Unambiguous identification for regulatory, safety, and procurement purposes.
Molecular Formula C₈H₇FN₂O₃[1][8]Confirms elemental composition; essential for molecular weight calculation and reaction stoichiometry.
Molecular Weight 198.15 g/mol [1][8]Foundational for all stoichiometric calculations in synthesis, ensuring precise control over reaction conditions and yield.
Physical Form Yellow to Brown Solid[9]The color and state provide a preliminary, macroscopic indicator of purity. Deviations may suggest the presence of impurities or degradation products.
Melting Point 138.5°C to 144°C[1][2][3]A sharp melting range is a primary indicator of high purity. A broad or depressed range suggests impurities. This thermal property is critical for setting drying temperatures and assessing stability.
Boiling Point 385.9°C (Predicted)[1][2]Indicates low volatility. While not typically distilled, this value helps assess thermal stability limits under high-temperature reaction conditions.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and methanol.[10]Governs the choice of solvents for reaction, extraction, and crystallization. Poor solubility can necessitate specialized solvent systems or processing conditions, impacting process efficiency.[5]
Storage Room temperature, dry conditions[2][9]Defines the required conditions to maintain the compound's stability and prevent degradation over time, ensuring the integrity of starting material for synthesis.

Synthesis and Purification: A Validating Workflow

The quality of a starting intermediate is paramount. The synthesis of this compound is typically achieved via the acylation of 4-fluoro-3-nitroaniline. The choice of acylating agent and purification method directly impacts the final purity and, consequently, the downstream reaction success.

Diagram: Synthetic Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Isolation start Reactants: 4-Fluoro-3-nitroaniline Acylating Agent (e.g., Acetic Anhydride) reaction Acylation Reaction Solvent: e.g., Acetic Acid or DCM Stirring at Room Temp start->reaction Combine quench Reaction Quench (e.g., Addition of Ice Water) reaction->quench 12h filtration Crude Product Filtration quench->filtration recrystallization Recrystallization (e.g., Ethanol/Water mixture) filtration->recrystallization Wash with Water drying Drying Under Vacuum recrystallization->drying product Final Product: This compound drying->product

Caption: Synthetic and purification workflow for this compound.

Experimental Protocol: Synthesis via Acetic Anhydride

Causality: This protocol utilizes acetic anhydride, a common and effective acylating agent.[3] The reaction is straightforward and typically high-yielding. Purification by recrystallization is chosen because it is a highly effective method for removing unreacted starting materials and soluble byproducts from a solid product, leveraging differences in solubility at different temperatures.

  • Reaction Setup: In a 50 mL flask equipped with a magnetic stirrer, add 4-fluoro-3-nitroaniline (3.12 g, 20 mmol).

  • Reagent Addition: Under constant stirring at room temperature, add acetic anhydride (11 mL, 116 mmol) in small portions.

  • Reaction: Stir the resulting mixture for 12 hours at room temperature.

  • Quenching and Precipitation: Add ice water to the reaction mixture and continue stirring for 30 minutes to precipitate the crude product.

  • Isolation: Filter the precipitate using a Buchner funnel and wash thoroughly with deionized water to remove residual acids and salts.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture (e.g., 8:2 v/v) to achieve high purity.

  • Drying: Dry the purified crystals under vacuum to yield the final product as a brown solid (Typical Yield: ~85%).[3]

Analytical Characterization: The Foundation of Trustworthiness

A robust analytical package ensures the identity, purity, and consistency of the chemical intermediate. Each technique provides a unique piece of information that, when combined, creates a comprehensive quality profile.

Diagram: Analytical Characterization Workflow

G cluster_tests Analytical Tests cluster_results Data Interpretation product Purified Product Sample mp Melting Point Analysis (DSC or MP Apparatus) product->mp nmr Structural Confirmation (¹H NMR Spectroscopy) product->nmr ftir Functional Group ID (FTIR Spectroscopy) product->ftir hplc Purity Assessment (RP-HPLC) product->hplc mp_res Sharp Melting Range? (e.g., 142-144°C) mp->mp_res nmr_res Correct Chemical Shifts & Integration? nmr->nmr_res ftir_res Expected Peaks Present? (C=O, N-H, NO₂) ftir->ftir_res hplc_res Purity > 98%? hplc->hplc_res spec Specification Met mp_res->spec nmr_res->spec ftir_res->spec hplc_res->spec

Caption: Integrated workflow for the analytical characterization of the final product.

Experimental Protocols: Key Analytical Methods
  • Melting Point Determination (Differential Scanning Calorimetry - DSC)

    Causality: DSC is superior to traditional melting point apparatus as it provides quantitative data on the onset of melting and the enthalpy of fusion, offering a more precise and reproducible measure of thermal behavior and purity.

    • Sample Preparation: Accurately weigh 1-3 mg of the dried sample into a Tzero aluminum pan.

    • Instrument Setup: Place the pan in the DSC cell alongside an empty reference pan.

    • Thermal Program: Heat the sample from 25°C to 160°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Data Analysis: Determine the onset and peak of the endothermic melting event. A sharp peak confirms high purity.

  • Structural Verification (¹H NMR Spectroscopy)

    Causality: ¹H NMR is the gold standard for confirming the chemical structure of organic molecules. It provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

    • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., Chloroform-d).

    • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

    • Data Analysis: Confirm the presence of expected signals: a singlet for the acetyl methyl protons (~2.04 ppm), aromatic protons in their characteristic regions (~7.51-8.47 ppm), and a singlet for the amide proton (~10.38 ppm).[11] The splitting patterns (e.g., doublets of doublets) will confirm the substitution pattern on the aromatic ring.

  • Purity Assessment (Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)

    Causality: HPLC is a highly sensitive technique for separating the main compound from trace impurities. A well-developed method can quantify purity with high accuracy, which is essential for materials used in pharmaceutical synthesis.[12]

    • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid.

    • Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Chromatographic Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detector: UV at 254 nm

    • Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Implications for Drug Development

The physicochemical properties of this compound are not isolated data points; they have direct and significant consequences for drug development.

  • Process Chemistry: The compound's defined melting point and thermal stability allow for robust drying and storage protocols. Its solubility profile dictates the solvent choices for subsequent synthetic steps, impacting yield, cost, and environmental footprint.

  • Medicinal Chemistry: As a building block, its purity is non-negotiable. Impurities can lead to unwanted side reactions, complicate the purification of subsequent intermediates, and potentially introduce toxic byproducts into the final API.[4]

  • ADMET Properties: While this compound is an intermediate, the presence of the nitro group and fluorine atom influences the properties of the final API. For instance, the polar nitro group can impact solubility and metabolic stability, while the fluorine atom is often used to block metabolic sites or modulate pKa.[13][14] A thorough understanding of the intermediate's properties provides a foundation for predicting and optimizing the "drug-like" characteristics of the final molecule.[5]

Conclusion

This compound is a valuable intermediate whose utility in research and development is underpinned by its specific physicochemical profile. A disciplined approach to its synthesis and characterization, employing a suite of robust analytical techniques, is essential for ensuring its quality and consistency. By understanding the causal links between its properties and its performance in synthetic applications, researchers and drug development professionals can leverage this compound to its full potential, accelerating the discovery and production of new medicines.

References

N-(4-Fluoro-3-nitrophenyl)acetamide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(4-Fluoro-3-nitrophenyl)acetamide: Synthesis, Properties, and Applications

Executive Summary: this compound is a substituted acetanilide that serves as a critical building block in organic synthesis. Its unique structure, featuring a fluorine atom and a nitro group on the phenyl ring, provides multiple reactive sites, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's core identifiers, physicochemical properties, a validated synthesis protocol with mechanistic insights, and its emerging role in the synthesis of novel antibacterial agents.

Core Chemical Identifiers and Properties

This compound is unambiguously identified by a set of unique codes and descriptors crucial for regulatory compliance, procurement, and research documentation. Its physical properties are foundational for its handling, storage, and application in synthetic chemistry.

Identifier / PropertyValue
CAS Number 351-32-6[2][3][4][5]
IUPAC Name This compound
Molecular Formula C₈H₇FN₂O₃[2][4][5]
Molecular Weight 198.15 g/mol [1][2][4][5]
Appearance Brown solid[6]
Melting Point 138.5°C[1] (Alternate source: 142-144°C)
Boiling Point 385.9°C (Predicted)[1]
InChIKey KLHCAOSRFFAKQV-UHFFFAOYSA-N[2][7]
SMILES CC(=O)NC1=CC(=C(C=C1)F)--INVALID-LINK--[O-][2][4][7]

Synthesis Protocol and Mechanistic Rationale

The primary route for synthesizing this compound is through the N-acetylation of 4-fluoro-3-nitroaniline. This reaction is a classic example of nucleophilic acyl substitution.

Experimental Protocol

The following protocol is a robust method for the laboratory-scale synthesis of the title compound.[3]

Step 1: Reagent Setup

  • Dissolve 4-fluoro-3-nitroaniline (5.0 g, 32.0 mmol) and triethylamine (TEA, 6.7 mL, 48.0 mmol) in 50 mL of dichloromethane (DCM) in a reaction flask.

  • Cool the mixture to 0°C using an ice bath. The use of DCM as a solvent is advantageous due to its inertness and low boiling point, which simplifies product isolation.

Step 2: Acetylation

  • Slowly add acetyl chloride (2.75 mL, 38.4 mmol) dropwise to the cooled solution.[3]

    • Causality: Acetyl chloride is a highly reactive acylating agent. The dropwise addition at 0°C is a critical control measure to manage the exothermic nature of the reaction and prevent the formation of side products. Triethylamine, a tertiary amine base, is added to neutralize the hydrochloric acid (HCl) byproduct generated during the acylation, driving the reaction equilibrium towards the product.[3][8]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture overnight to ensure the reaction proceeds to completion.[3]

Step 3: Workup and Purification

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 5% aqueous potassium bisulfate (KHSO₄), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.[3]

    • Self-Validation: This sequential washing process is a self-validating purification system. The KHSO₄ wash removes any unreacted triethylamine. The NaHCO₃ wash neutralizes any remaining acidic components, including excess acetyl chloride and HCl. The final brine wash removes residual water from the organic layer.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[3]

  • Filter off the drying agent and concentrate the organic phase using a rotary evaporator.

  • Crystallize the resulting crude product from DCM to yield pure this compound. A typical yield for this protocol is around 84-85%.[3]

Synthesis Workflow Diagram

G cluster_reactants Reactants & Reagents cluster_process Process Reactant1 4-Fluoro-3-nitroaniline Step1 1. Mix & Cool to 0°C Reactant1->Step1 Reactant2 Acetyl Chloride Step2 2. Add Acetyl Chloride Stir Overnight at RT Reactant2->Step2 Base Triethylamine Base->Step1 Solvent DCM Solvent->Step1 Step1->Step2 Step3 3. Aqueous Workup (KHSO₄, NaHCO₃, Brine) Step2->Step3 Step4 4. Dry, Concentrate & Crystallize Step3->Step4 Product N-(4-Fluoro-3-nitrophenyl) acetamide Step4->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Confirmation

Structural confirmation of the synthesized product is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR (400 MHz, Chloroform-d): δ 2.04 (s, 3H), 7.51 (dd, J = 11.23, 9.08 Hz, 1H), 7.80 (dd, J = 9.08, 4.00, 2.93 Hz, 1H), 8.47 (dd, J = 7.03, 2.73 Hz, 1H), 10.38 (s, 1H).[3]

    • Interpretation: The singlet at 2.04 ppm corresponds to the three protons of the acetyl methyl group. The signals between 7.51 and 8.47 ppm are characteristic of the protons on the substituted aromatic ring, with their splitting patterns (doublet of doublets) reflecting coupling to both the adjacent proton and the fluorine atom. The singlet at 10.38 ppm is indicative of the amide proton.

Applications in Drug Discovery and Chemical Synthesis

While this compound serves as a versatile intermediate for dyes and agrochemicals, its most notable recent application is as a precursor in the synthesis of novel antibacterial agents.[1]

Precursor for Antibacterial Agents

Research has demonstrated that a chlorinated derivative, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide , exhibits promising antibacterial activity against Klebsiella pneumoniae, a pathogen known for high rates of drug resistance.[8][9] This derivative is synthesized directly from 4-fluoro-3-nitroaniline, highlighting the importance of the core scaffold provided by this compound's parent amine.[8]

Studies have shown that 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide can act synergistically with existing antibiotics like meropenem and imipenem, potentially offering a new strategy to combat resistant infections.[10][11][12] The parent compound, this compound, is a crucial reference and starting point for the development of these more complex, biologically active molecules.

Application Pathway Diagram

G A N-(4-Fluoro-3-nitrophenyl) acetamide B Precursor for Derivatization (e.g., Chloroacetylation) A->B Serves as structural analog C 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide B->C Leads to D Antibacterial Activity C->D Exhibits E Klebsiella pneumoniae D->E Effective against

Caption: Role as a precursor for antibacterial agent synthesis.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following guidelines are synthesized from available safety data sheets.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles) to prevent skin and eye contact.[13][14]

  • Handling: Use in a well-ventilated area or outdoors. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[13][14] Do not eat, drink, or smoke in areas where the material is handled.[14]

  • First Aid:

    • Skin Contact: Wash off with plenty of soap and water. If irritation occurs, seek medical advice.[13][14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[13]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[14][15]

  • Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[13][14]

  • Incompatible Materials: Strong oxidizing agents.[13]

Conclusion

This compound (CAS: 351-32-6) is more than a simple chemical intermediate; it is a key enabling molecule in synthetic chemistry. Its well-defined synthesis and reactive functional groups provide a reliable platform for building more complex structures. The demonstrated utility of its derivatives in the development of new antibacterial agents underscores its importance for researchers in medicinal chemistry and drug discovery, offering a tangible starting point for addressing the challenge of antimicrobial resistance.

References

An In-depth Technical Guide to the Spectral Data Analysis of N-(4-Fluoro-3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive analysis of N-(4-Fluoro-3-nitrophenyl)acetamide, a key chemical intermediate. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document offers a definitive workflow for the structural elucidation and confirmation of this compound. Each analytical technique is detailed with field-proven experimental protocols, in-depth data interpretation, and the underlying scientific principles, ensuring both technical accuracy and practical applicability for researchers, scientists, and professionals in drug development.

Introduction

This compound is a substituted aromatic compound whose structural integrity is paramount in its various applications, including as a precursor in organic synthesis. The precise arrangement of its functional groups—an acetamide, a fluoro group, and a nitro group on a benzene ring—creates a unique electronic environment. Spectroscopic analysis is, therefore, indispensable for verifying its identity, purity, and structure. This guide synthesizes data from three core analytical techniques to provide an unambiguous structural confirmation, demonstrating a holistic and self-validating analytical strategy.

Molecular Structure and Predicted Spectral Signatures

Before delving into the experimental data, a foundational understanding of the molecule's structure allows for the prediction of its spectral characteristics.

Chemical Structure:

  • ¹H NMR: The aromatic region is expected to show three distinct signals due to the three protons on the benzene ring. Their chemical shifts and splitting patterns will be influenced by the electron-withdrawing effects of the nitro and fluoro groups and the electron-donating effect of the acetamide group. A singlet for the amide proton (N-H) and a singlet for the methyl (CH₃) protons are also anticipated.

  • ¹³C NMR: Eight distinct carbon signals are expected: six for the aromatic ring and two for the acetamide group. The chemical shifts will be significantly affected by the attached functional groups.

  • IR Spectroscopy: Characteristic absorption bands are predicted for the N-H bond of the secondary amide, the C=O (amide I) bond, the N-O bonds of the nitro group, and the C-F bond.

  • Mass Spectrometry: The molecular ion peak (M+) should correspond to the molecular weight of the compound (198.04 g/mol ). Fragmentation patterns will likely involve the loss of the acetyl group and the nitro group.

Experimental Methodologies: A Validating Workflow

The integrity of spectral data is contingent upon rigorous experimental protocol. The following sections outline the standardized procedures for each analytical technique.

Overall Analytical Workflow

The diagram below illustrates the logical flow from sample preparation to integrated data analysis, ensuring a comprehensive characterization of the target molecule.

An In-depth Technical Guide to Determining the Solubility Profile of N-(4-Fluoro-3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the systematic determination and interpretation of the solubility profile of N-(4-Fluoro-3-nitrophenyl)acetamide. As a key intermediate in various synthetic pathways, particularly in the development of pharmaceuticals and fine chemicals, a thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation strategies.[1][2] This document delineates the theoretical principles governing the solubility of this substituted aromatic amide, provides detailed, field-proven experimental protocols based on the gold-standard shake-flask method, and outlines analytical quantification using UV-Vis spectrophotometry. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust and accurate solubility profile for this compound in a diverse range of organic and aqueous solvents.

Introduction and Physicochemical Characterization

This compound is an aromatic compound characterized by an acetamide group, a fluorine atom, and a nitro group attached to a benzene ring. These functional groups impart a unique combination of polarity, hydrogen bonding potential, and electron-withdrawing characteristics that dictate its interactions with various solvents. Understanding its solubility is not merely an academic exercise; it is a critical parameter that influences bioavailability in pharmaceutical contexts, reaction kinetics in synthesis, and efficiency in crystallization and purification processes.[3][4][5]

Molecular Structure and Properties

The arrangement of the functional groups on the phenyl ring is crucial to the molecule's overall physicochemical properties.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₇FN₂O₃ [2]
Molecular Weight 198.15 g/mol [2]
CAS Number 351-32-6 [6]
Appearance Brown solid (typical) [1]

| Melting Point | 142–144 °C |[1] |

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational understanding of solubility. The solubility of this compound is governed by the interplay of its structural features with the properties of the solvent.

  • Polarity and Electron-Withdrawing Effects: The nitro (NO₂) and fluoro (F) groups are strongly electron-withdrawing. The nitro group, in particular, significantly increases the polarity of the molecule and creates partial positive charges on the aromatic ring, making it susceptible to nucleophilic attack. This high polarity suggests poor solubility in nonpolar solvents (e.g., hexane) and more favorable interactions with polar solvents.

  • Hydrogen Bonding: The acetamide group (-NHC(O)CH₃) is a key contributor to its solubility profile. The nitrogen-hydrogen (N-H) bond acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. Therefore, solvents that can participate in hydrogen bonding (protic solvents like alcohols and water) are expected to be more effective at solvating the molecule than aprotic solvents of similar polarity.

  • Aqueous Solubility and pH: The acetamide group is generally neutral and does not ionize significantly in aqueous solutions across a typical pH range. Therefore, its solubility in aqueous buffers is not expected to show strong pH-dependence, unlike compounds with acidic or basic functional groups.

Experimental Program for Solubility Determination

A robust determination of solubility requires a systematic approach, from solvent selection to precise analytical measurement. The thermodynamic or equilibrium solubility is the most accurate measure and is best determined using the shake-flask method.[5][7]

Rationale for Solvent Selection

To build a comprehensive profile, a diverse set of solvents should be chosen, representing a range of polarities, hydrogen bonding capabilities, and chemical classes relevant to pharmaceutical and industrial processes.[8][9]

Table 2: Proposed Solvents for Solubility Profiling

Class Solvent Rationale
Nonpolar n-Hexane Represents aliphatic hydrocarbon interactions.
Toluene Represents aromatic, nonpolar interactions.
Polar Aprotic Ethyl Acetate Ester functionality, moderate polarity.
Acetone Ketone functionality, high polarity.
Acetonitrile Nitrile functionality, high polarity.
Dichloromethane (DCM) Chlorinated solvent, moderate polarity.
Dimethyl Sulfoxide (DMSO) Highly polar, strong H-bond acceptor, often used for stock solutions.
Polar Protic Methanol Simple alcohol, H-bond donor and acceptor.
Ethanol Common pharmaceutical solvent, H-bond donor and acceptor.
Isopropanol Secondary alcohol, slightly less polar than ethanol.
Aqueous Purified Water Baseline aqueous solubility.
pH 4.0 Buffer Represents acidic aqueous conditions.
pH 7.4 Buffer Represents physiological pH.

| | pH 9.0 Buffer | Represents basic aqueous conditions. |

Experimental Workflow: Shake-Flask Method & UV-Vis Analysis

The shake-flask method is the universally recognized standard for determining equilibrium solubility.[10][11] Quantification of the dissolved analyte can be efficiently performed using UV-Vis spectrophotometry, as the nitrophenyl group provides a strong chromophore.[12][13]

Caption: Workflow for solubility determination via the shake-flask method and UV-Vis analysis.

Detailed Experimental Protocols

Adherence to a detailed, validated protocol is essential for generating trustworthy and reproducible data.

Protocol 1: Determination of λmax

Causality: Before quantitative measurements, the wavelength of maximum absorbance (λmax) must be identified to ensure maximum sensitivity and adherence to Beer-Lambert law.

  • Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a solvent transparent in the UV range (e.g., methanol or acetonitrile).

  • Use the pure solvent as a blank to zero the spectrophotometer.

  • Scan the absorbance of the solution across the UV-Vis spectrum (typically 200-600 nm).

  • Identify the wavelength at which the highest absorbance peak occurs. This is the λmax to be used for all subsequent measurements.

Protocol 2: Generation of Calibration Curve

Causality: A calibration curve is required to correlate the measured absorbance of an unknown sample to its concentration.[14]

  • Prepare a stock solution of accurately known concentration (e.g., 1 mg/mL) of the compound in a suitable solvent (e.g., acetonitrile).

  • Perform a series of serial dilutions to create at least five standard solutions of decreasing concentrations that bracket the expected concentration of the saturated samples.

  • Measure the absorbance of each standard solution at the predetermined λmax.

  • Plot absorbance (y-axis) versus concentration (x-axis).

  • Perform a linear regression on the data points. The resulting equation (y = mx + c) and the correlation coefficient (R²) constitute the calibration curve. An R² value > 0.995 is required for a valid calibration.

Protocol 3: Shake-Flask Solubility Measurement

Causality: This procedure ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the solvent, providing the most accurate measure of solubility.[7][11]

  • Preparation: Add an excess amount of solid this compound to a series of glass vials (e.g., add 10 mg to 2 mL of each solvent). A visible excess of solid must remain at the end of the experiment to confirm saturation.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C). Agitate the mixtures for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical, but this should be confirmed by taking measurements at successive time points (e.g., 24h, 48h, 72h) until the concentration no longer increases.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the bulk of the solid settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet all suspended solid particles.

  • Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant from each vial. Immediately filter the aliquot through a 0.45 µm syringe filter (PTFE is suitable for most organic solvents) to remove any remaining microparticulates. Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Measure the absorbance of the diluted samples at λmax using a UV-Vis spectrophotometer.

  • Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the solubility of this compound in the original solvent. Express the final result in mg/mL and mol/L.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison and analysis.

Table 3: Template for Solubility Data of this compound at 25°C

Solvent Solubility (mg/mL) Solubility (mol/L)
n-Hexane [Experimental Value] [Calculated Value]
Toluene [Experimental Value] [Calculated Value]
Ethyl Acetate [Experimental Value] [Calculated Value]
Acetone [Experimental Value] [Calculated Value]
Acetonitrile [Experimental Value] [Calculated Value]
Dichloromethane [Experimental Value] [Calculated Value]
Dimethyl Sulfoxide [Experimental Value] [Calculated Value]
Methanol [Experimental Value] [Calculated Value]
Ethanol [Experimental Value] [Calculated Value]
Isopropanol [Experimental Value] [Calculated Value]
Purified Water [Experimental Value] [Calculated Value]
pH 4.0 Buffer [Experimental Value] [Calculated Value]
pH 7.4 Buffer [Experimental Value] [Calculated Value]

| pH 9.0 Buffer | [Experimental Value] | [Calculated Value] |

The results should be interpreted by correlating the observed solubility with the physicochemical properties of the solvents and the solute. For instance, high solubility in DMSO and acetone would be consistent with the polar nature of the molecule. Higher solubility in methanol and ethanol compared to acetonitrile could be attributed to the additional contribution of hydrogen bonding.

Safety and Handling Precautions

Based on available safety data, this compound should be handled with appropriate care in a laboratory setting.

  • General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.

  • Hazards: May cause skin, eye, and respiratory irritation.

Users must consult the full Safety Data Sheet (SDS) for this compound before commencing any experimental work.

Conclusion

This guide provides a robust, scientifically-grounded methodology for determining the solubility profile of this compound. By combining the gold-standard shake-flask technique with reliable UV-Vis spectrophotometric quantification, researchers can generate the high-quality, reproducible data essential for informed decision-making in chemical synthesis, process development, and pharmaceutical formulation. The outlined protocols and theoretical discussions offer a complete framework for not only measuring but also understanding the solubility behavior of this important chemical intermediate.

References

An In-Depth Technical Guide to N-(4-Fluoro-3-nitrophenyl)acetamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-Fluoro-3-nitrophenyl)acetamide is a substituted aromatic amide that has garnered significant interest in the fields of medicinal chemistry and drug development. Its strategic placement of fluoro, nitro, and acetamido groups on a benzene ring makes it a versatile synthetic intermediate for the construction of more complex, biologically active molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and key applications of this compound, tailored for researchers, scientists, and professionals in the pharmaceutical and chemical industries. While the specific historical record of its first synthesis is not prominently documented, its importance lies in its utility as a building block in contemporary organic synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and process development. The key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₇FN₂O₃[1]
Molecular Weight 198.15 g/mol [2]
CAS Number 351-32-6[3]
Appearance Brown solid[4]
Melting Point 138.5 °C[2]
Boiling Point 385.9 °C[2]
Density Not specified in search results
Solubility Soluble in organic solvents like ethanol and acetone; sparingly soluble in water.[5]

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of 4-fluoro-3-nitroaniline. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent. Two common and effective protocols are detailed below.

Experimental Protocols

Protocol 1: Acetylation using Acetic Anhydride

This protocol is a straightforward and high-yielding method for the synthesis of this compound.

  • Step 1: Reaction Setup In a 50 mL flask, add 4-fluoro-3-nitroaniline (3.12 g, 20 mmol) in small portions to acetic anhydride (11 mL, 116 mmol) under constant stirring at room temperature.

  • Step 2: Reaction Stir the reaction mixture for 12 hours at room temperature.

  • Step 3: Work-up and Isolation After 12 hours, add ice water to the reaction mixture and continue stirring for 30 minutes to precipitate the product. Filter the precipitate, wash it with water, and dry it.

  • Step 4: Purification Recrystallize the crude product from an ethanol/water mixture (8:2) to obtain the pure this compound. This method typically yields a brown solid with a yield of around 85%.

Protocol 2: Acetylation using Acetyl Chloride

This alternative protocol utilizes acetyl chloride as the acetylating agent in the presence of a base to neutralize the HCl byproduct.

  • Step 1: Reaction Setup Dissolve 4-fluoro-3-nitroaniline (5.0 g, 32.0 mmol) and triethylamine (TEA, 6.7 mL, 48.0 mmol) in 50 mL of dichloromethane (DCM) in a flask at 0 °C.

  • Step 2: Addition of Acetylating Agent Slowly add acetyl chloride (2.75 mL, 38.4 mmol) dropwise to the cooled solution.

  • Step 3: Reaction After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Step 4: Work-up and Isolation Wash the organic layer sequentially with 5% aqueous potassium bisulfate (KHSO₄), saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Step 5: Purification Concentrate the organic phase and crystallize the residue from DCM to obtain this compound. This method provides a yield of approximately 84%.[3]

Reaction Scheme and Mechanism

The synthesis of this compound from 4-fluoro-3-nitroaniline is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acetylating agent.

G reactant1 4-Fluoro-3-nitroaniline Reaction Reaction reactant1->Reaction reactant2 Acetylating Agent (Acetic Anhydride or Acetyl Chloride) reactant2->Reaction product This compound byproduct Byproduct (Acetic Acid or HCl) Reaction->product Reaction->byproduct G cluster_mechanism Reaction Mechanism node_start Nucleophilic Attack: Amino group of 4-fluoro-3-nitroaniline attacks the carbonyl carbon of the acetylating agent. node_intermediate Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed. node_start->node_intermediate Step 1 node_collapse Collapse of Intermediate: The intermediate collapses, reforming the carbonyl double bond. node_intermediate->node_collapse Step 2 node_product Product Formation: Elimination of the leaving group (acetate or chloride) yields this compound. node_collapse->node_product Step 3 G cluster_workflow Synthetic Utility start_material This compound (Key Intermediate) next_step Further Synthetic Transformations (e.g., Chloroacetylation) start_material->next_step final_product Bioactive Molecules (e.g., 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide) next_step->final_product application Potential Therapeutic Applications (e.g., Antibacterial Agents) final_product->application

References

A Comprehensive Technical Guide on the Potential Biological Activities of N-(4-Fluoro-3-nitrophenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The N-(4-fluoro-3-nitrophenyl)acetamide scaffold has emerged as a versatile and promising core structure in medicinal chemistry. Derivatives of this compound have demonstrated a notable spectrum of biological activities, positioning them as valuable leads for the development of novel therapeutic agents. This technical guide synthesizes the current state of knowledge, focusing on the demonstrated antibacterial, anticancer, and enzyme inhibitory potential of this chemical class. We will delve into the synthesis of key derivatives, explore their mechanisms of action, present quantitative data on their efficacy, and provide detailed experimental protocols for their evaluation. The evidence suggests that strategic modifications to the this compound core, particularly at the acetamide side chain, can significantly enhance potency and selectivity against various pathological targets. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery of new small-molecule therapeutics.

Introduction: The this compound Scaffold

The acetamide functional group is a cornerstone in medicinal chemistry, present in a wide array of approved drugs and clinical candidates. Its utility stems from its ability to form stable amide bonds and participate in hydrogen bonding, which is critical for molecular recognition at biological targets[1]. When incorporated into an N-arylacetamide structure, the electronic and steric properties of the aromatic ring become key determinants of biological activity[2].

The this compound core is of particular interest due to the specific substitutions on the phenyl ring. The fluoro group at position 4 can enhance metabolic stability and improve membrane permeability, while the electron-withdrawing nitro group at position 3 can significantly influence the molecule's electronic properties and binding interactions. This guide provides an in-depth analysis of how this specific scaffold has been leveraged to generate derivatives with significant therapeutic potential.

Synthesis of Key Derivatives

The foundational molecules, this compound (termed A1 in some literature) and its 2-chloro derivative (A2), are synthesized through straightforward acylation reactions. The synthesis of A2 is particularly noteworthy, as the addition of a chlorine atom has been shown to dramatically enhance biological activity in certain contexts[3][4].

Experimental Protocol: Synthesis of this compound (A1) and 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2)

This protocol is adapted from methodologies described in the literature[4].

Synthesis of this compound (A1):

  • Add 4-fluoro-3-nitroaniline (20 mmol) in small portions to a flask containing acetic anhydride (116 mmol) under constant stirring at room temperature.

  • Allow the reaction mixture to stir for 12 hours.

  • Upon completion, add ice water to the mixture and continue stirring for 30 minutes to precipitate the product.

  • Filter the precipitate, wash thoroughly with water, and allow it to dry.

  • Recrystallize the crude product from an ethanol/water mixture (8:2) to yield pure A1 as a brown solid (yield: ~85%)[4].

Synthesis of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2):

  • Dissolve 4-fluoro-3-nitroaniline in a suitable solvent.

  • In the presence of a base such as triethylamine (Et₃N), add 2-chloroacetyl chloride dropwise to the solution[4].

  • Allow the reaction to proceed to completion.

  • Purify the resulting product via recrystallization to obtain pure A2 (yield: ~80%)[4].

Visualization: Synthetic Workflow

Synthesis_Workflow cluster_A1 Synthesis of A1 cluster_A2 Synthesis of A2 A_start 4-fluoro-3-nitroaniline A_reagent Acetic Anhydride A_start->A_reagent Stir 12h, RT A_product This compound (A1) A_reagent->A_product B_start 4-fluoro-3-nitroaniline B_reagent 2-chloroacetyl chloride + Triethylamine B_start->B_reagent Acylation B_product 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2) B_reagent->B_product Antibacterial_Mechanism A2 2-chloro-N-(4-fluoro-3- nitrophenyl)acetamide (A2) PBP Penicillin-Binding Proteins (PBPs) A2->PBP Inhibits CellWall Peptidoglycan Synthesis A2->CellWall Blocks PBP->CellWall Catalyzes Lysis Compromised Cell Wall & Cell Lysis CellWall->Lysis Leads to Apoptosis_Pathway Acetamide Acetamide Derivative Bcl2 Bcl-2 (Anti-apoptotic) Acetamide->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Acetamide->Bax Upregulates Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes Caspases Caspase Activation Mitochondria->Caspases Triggers Apoptosis Apoptosis Caspases->Apoptosis Executes MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Plate with Bacteria A->C B Serially Dilute Test Compound in 96-Well Plate B->C D Incubate 18-24h at 37°C C->D E Visually Inspect for Growth D->E F Determine MIC E->F

References

Navigating the Chemistry of N-(4-Fluoro-3-nitrophenyl)acetamide: A Guide to Safe Handling, and Emergency Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N-(4-Fluoro-3-nitrophenyl)acetamide is a vital intermediate in the landscape of organic synthesis, particularly within pharmaceutical research and development.[1][2] Its unique structure, featuring a fluorinated and nitrated phenyl ring, presents a versatile scaffold for the synthesis of novel therapeutic agents and other specialized chemicals.[1][3] However, the very reactivity that makes this compound valuable also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety, handling, and emergency procedures for this compound, designed for researchers, scientists, and drug development professionals. By grounding our recommendations in established safety data and field-proven insights, we aim to empower laboratory personnel to work with this compound confidently and safely.

Chemical & Physical Profile

A foundational understanding of a compound's physical and chemical properties is paramount for its safe handling and storage. The properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 351-32-6[4][5][6][7]
Molecular Formula C₈H₇FN₂O₃[4][6][7][8]
Molecular Weight 198.15 g/mol [8][9]
Appearance Brown solid[8]
Purity Typically ≥98%[6][8]
Melting Point 142-144 °C[1]
Storage Temperature Room Temperature, in a dry, cool, and well-ventilated place.[4][10]

Hazard Identification and GHS Classification

Based on data from similar acetamide compounds, this compound is classified as hazardous. The Globally Harmonized System (GHS) classification indicates potential for skin, eye, and respiratory irritation.[11][12][13]

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation2WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3WarningH335: May cause respiratory irritation

Note: The GHS classification is based on data for structurally related compounds and should be considered a conservative assessment pending specific testing of this compound.

Toxicological Insights and Health Effects

  • Skin Contact : Causes skin irritation, which can manifest as redness, itching, and discomfort.[11][13]

  • Eye Contact : Causes serious eye irritation, potentially leading to redness, pain, and watering of the eyes.[11][12][13]

  • Inhalation : May cause respiratory tract irritation, resulting in coughing and shortness of breath.[9][11][12][13]

  • Ingestion : While not an expected route of occupational exposure, ingestion may be harmful.[10][16]

Chronic exposure risks have not been fully investigated, and it is prudent to minimize exposure at all times.[9] No components of similar products are identified as probable, possible, or confirmed human carcinogens by IARC at levels greater than or equal to 0.1%.[9]

Laboratory Handling and Storage Protocols

The causality behind stringent handling protocols is the prevention of aerosol generation and direct contact. A multi-layered approach, incorporating engineering controls, administrative controls, and personal protective equipment, is essential for minimizing risk.

Engineering Controls

The primary line of defense is to handle the compound in a controlled environment.

  • Fume Hood : All weighing and manipulation of the solid compound should be performed in a certified chemical fume hood to control airborne concentrations.[10][17]

  • Ventilation : Ensure the laboratory has adequate general ventilation.[10][17]

Handling Procedures
  • Avoid Dust Formation : Handle the solid material carefully to avoid creating dust.[9][17]

  • Personal Hygiene : Wash hands thoroughly after handling, and before eating, drinking, or smoking.[11][13] Contaminated work clothing should not be allowed out of the workplace.[18]

  • Grounding : For bulk handling, take precautionary measures against static discharges.

Storage Requirements
  • Container : Store in a tightly closed container.[10][17]

  • Conditions : Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[17][19]

  • Security : Store in a locked-up area or one that is accessible only to qualified personnel.[11][13][18]

Hierarchy of Controls for Safe Handling

The most effective way to manage risk is to follow the hierarchy of controls. This principle prioritizes control methods from most to least effective.

Hierarchy of Controls cluster_controls Hierarchy of Controls for this compound Elimination Elimination (Not Feasible - Compound is required) Substitution Substitution (Investigate less hazardous alternatives if possible) Engineering Engineering Controls (e.g., Chemical Fume Hood, Ventilation) Administrative Administrative Controls (e.g., SOPs, Training, Signage) PPE Personal Protective Equipment (Last line of defense)

Caption: Hierarchy of controls for safe handling.

Exposure Scenarios and First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure. The following workflow outlines the necessary steps. It is imperative to have access to a safety shower and eyewash station.

First Aid Workflow

FirstAidWorkflow cluster_exposure Route of Exposure cluster_actions Immediate Actions Start Exposure to this compound Occurs Inhalation Inhalation SkinContact Skin Contact EyeContact Eye Contact Ingestion Ingestion MoveToFreshAir Move to fresh air. If not breathing, give artificial respiration. [_cite:3, 6] Inhalation->MoveToFreshAir FlushSkin Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. [_cite:1, 3] SkinContact->FlushSkin FlushEyes Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. [_cite:1, 3] EyeContact->FlushEyes RinseMouth Do NOT induce vomiting. Rinse mouth with water. [_cite:1, 3] Ingestion->RinseMouth SeekMedicalAttention Seek Immediate Medical Attention Show SDS to the doctor. [_cite:2] MoveToFreshAir->SeekMedicalAttention FlushSkin->SeekMedicalAttention FlushEyes->SeekMedicalAttention RinseMouth->SeekMedicalAttention

Caption: First aid workflow for exposure incidents.

Detailed First Aid Protocols
  • Inhalation : Remove the individual from the exposure area to fresh air immediately.[10][17] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[10] Seek immediate medical attention.[10][17]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[10][11] Seek medical attention if irritation persists.[13]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[10][11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[10]

  • Ingestion : Do not induce vomiting.[11] Wash the mouth out with water. Never give anything by mouth to an unconscious person.[9][10] Seek immediate medical attention.[10]

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE are the final barriers between the researcher and the chemical.

  • Eye and Face Protection : Wear chemical splash-resistant safety glasses or goggles with side protection that conform to OSHA 29 CFR 1910.133 or EU EN166 standards.[9][11] A face shield may be necessary for operations with a higher risk of splashing.[11]

  • Skin Protection :

    • Gloves : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[10] Gloves must be inspected before use, and a proper glove removal technique should be employed to avoid skin contact.[9]

    • Clothing : Wear a lab coat and, for larger quantities, consider additional protective clothing to prevent skin exposure.[10]

  • Respiratory Protection : For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[9] For higher-level protection or in situations where engineering controls are not sufficient, use a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99 in the US or ABEK-P2 in the EU).[9][10]

Accidental Release and Spill Management

A prompt and well-executed spill response is crucial to prevent wider contamination and exposure.

Spill Management Protocol

SpillManagement Start Spill of this compound Occurs Evacuate Evacuate non-essential personnel and ensure adequate ventilation. [2] Start->Evacuate PPE Don appropriate PPE (respirator, gloves, eye protection, lab coat). [3] Evacuate->PPE Contain Contain the spill. Prevent entry into drains and waterways. [1] PPE->Contain Cleanup Clean up the spill. For solids, sweep or vacuum up the material. Place in a suitable, closed container for disposal. [2, 3] Contain->Cleanup Decontaminate Decontaminate the spill area. Cleanup->Decontaminate Dispose Dispose of waste according to local, state, and federal regulations. [1] Decontaminate->Dispose Report Report the incident to the appropriate personnel. Dispose->Report

Caption: Step-by-step spill management protocol.

Detailed Spill Cleanup Procedure
  • Evacuate : Clear the immediate area of all personnel not involved in the cleanup.[9]

  • Ventilate : Ensure the area is well-ventilated.[9]

  • PPE : Wear the appropriate personal protective equipment as outlined in Section 7.[10]

  • Containment : Prevent the further spread of the spill. For solid materials, this involves carefully containing the powder. Do not let the product enter drains.[9][11]

  • Cleanup : Carefully sweep up, or vacuum the spilled material and place it into a suitable, labeled, and closed container for disposal.[10] Avoid generating dust.[9]

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Disposal : Dispose of the waste and contaminated materials in accordance with all applicable local, state, and federal regulations.[11]

Firefighting Measures

  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][10]

  • Specific Hazards : During a fire, irritating and highly toxic gases may be generated through thermal decomposition or combustion.[11] This may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride.[9][17]

  • Firefighter Protection : Firefighters should wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, along with full protective gear.[10][17]

Disposal Considerations

All waste materials, including the compound itself and any contaminated items, must be disposed of in accordance with institutional policies and all applicable local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.[9] Do not allow the chemical to enter drains or waterways.[11]

Synthesis and Reactivity Profile

This compound is typically synthesized via the acetylation of 4-fluoro-3-nitroaniline.[1][4] In one method, 4-fluoro-3-nitroaniline is dissolved in dichloromethane with triethylamine, and acetyl chloride is added dropwise.[4] Another approach involves reacting 4-fluoro-3-nitroaniline with acetic anhydride.[1]

  • Chemical Stability : The compound is stable under recommended storage conditions.[13]

  • Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[17][19]

  • Hazardous Decomposition Products : Under fire conditions, hazardous decomposition products can be released, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride.[9][17]

References

An In-Depth Technical Guide to N-(4-Fluoro-3-nitrophenyl)acetamide: A Strategic Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Fluoro-3-nitrophenyl)acetamide is a pivotal intermediate in organic synthesis, distinguished by its trifunctional molecular architecture. The strategic placement of an acetamide, a nitro group, and a fluorine atom on a benzene ring provides a versatile platform for constructing complex molecular frameworks. This guide elucidates the synthesis, physicochemical properties, and core synthetic utility of this compound. We will explore its critical role as a precursor, detailing key transformations such as nitro group reduction and its derivatization into biologically active agents. The narrative emphasizes the causality behind experimental choices, providing field-proven insights and self-validating protocols to empower researchers in leveraging this compound's full synthetic potential.

Introduction: The Strategic Value of this compound

In the landscape of pharmaceutical and materials science, the success of a synthetic campaign often hinges on the selection of a well-functionalized starting material. This compound (FNPA) emerges as a compound of significant interest due to the orthogonal reactivity of its functional groups. The electron-withdrawing nitro group powerfully activates the molecule for specific transformations, the fluorine atom serves as a handle for nucleophilic substitution, and the acetamide group provides a stable, yet modifiable, point of attachment.

This unique combination makes FNPA an invaluable building block for creating a diverse array of more complex molecules, particularly heterocyclic systems and substituted anilines that form the core of many therapeutic agents.[1] Its derivatives have been investigated for various biological activities, highlighting its relevance in the drug discovery pipeline.[2][3] This guide serves as a comprehensive resource for scientists looking to incorporate this versatile precursor into their synthetic strategies.

Physicochemical & Structural Data

A clear understanding of a compound's physical properties is fundamental to its application in the laboratory. The key data for this compound are summarized below.

PropertyValue
CAS Number 351-32-6[4]
Molecular Formula C₈H₇FN₂O₃[1]
Molecular Weight 198.15 g/mol [1]
Appearance Brown solid[2][5]
Melting Point 142–144 °C[2]
Boiling Point 385.9 °C[1]

Synthesis of this compound: A Validated Protocol

The most direct and widely adopted method for synthesizing FNPA is the acetylation of 4-fluoro-3-nitroaniline. This reaction is efficient and proceeds under mild conditions, making it highly suitable for laboratory-scale production.

Reaction Rationale and Causality

The synthesis relies on the nucleophilic character of the amine group on 4-fluoro-3-nitroaniline, which attacks the electrophilic carbonyl carbon of an acetylating agent.

  • Choice of Acetylating Agent: Acetic anhydride is a common and effective choice, offering a good balance of reactivity and ease of handling.[2] Alternatively, acetyl chloride can be used, which is more reactive but requires the presence of a non-nucleophilic base, such as triethylamine (TEA), to scavenge the HCl byproduct that is generated.[6]

  • Reaction Conditions: The reaction is typically performed at room temperature, demonstrating its efficiency without the need for heating.[2] The use of a base like TEA with acetyl chloride is critical to prevent the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

  • Workup and Purification: The workup procedure is designed to isolate the product from excess reagents and byproducts. Adding ice water serves to quench any unreacted acetic anhydride and to precipitate the solid product.[2] Recrystallization from an ethanol/water mixture is a standard and effective method for achieving high purity.[2]

Experimental Protocol: Acetylation with Acetic Anhydride

This protocol is adapted from a reported synthesis with an expected yield of approximately 85%.[2]

Materials:

  • 4-fluoro-3-nitroaniline (3.12 g, 20 mmol)

  • Acetic anhydride (11 mL, 116 mmol)

  • 50 mL reaction flask

  • Stir bar

  • Ice water

  • Ethanol/water mixture (8:2) for recrystallization

  • Filtration apparatus

Procedure:

  • Place acetic anhydride (11 mL) in a 50 mL flask equipped with a magnetic stir bar.

  • While stirring at room temperature, add 4-fluoro-3-nitroaniline (3.12 g) in small portions.

  • Continue to stir the reaction mixture for 12 hours at room temperature.

  • Upon completion, pour the reaction mixture into ice water and stir vigorously for 30 minutes to facilitate precipitation.

  • Collect the resulting brown precipitate by vacuum filtration.

  • Wash the solid thoroughly with water to remove any residual acids.

  • Dry the crude product.

  • Purify the product by recrystallizing from an 8:2 ethanol/water mixture to yield this compound as a pure brown solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction & Purification Aniline 4-Fluoro-3-nitroaniline Mix 1. Mix & Stir (12h, Room Temp) Aniline->Mix Ac2O Acetic Anhydride Ac2O->Mix Quench 2. Quench with Ice Water & Precipitate Mix->Quench Filter 3. Filter & Wash with Water Quench->Filter Recrystallize 4. Recrystallize (Ethanol/Water) Filter->Recrystallize Product Pure this compound Recrystallize->Product

Caption: Workflow for the synthesis of this compound.

Core Synthetic Transformations and Applications

The true value of FNPA lies in its capacity to serve as a precursor for a range of important chemical transformations, primarily involving the reduction of its nitro group.

Key Transformation: Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is arguably the most critical synthetic step following the creation of FNPA. This transformation yields N-(3-amino-4-fluorophenyl)acetamide , a versatile diamine derivative that opens the door to a vast array of subsequent reactions, including the formation of heterocyclic rings common in medicinal chemistry.

Mechanistic Insight: The choice of reducing agent is dictated by the desired selectivity and tolerance for other functional groups.

  • Catalytic Hydrogenation (e.g., Pd/C, H₂): This is a clean and efficient method, often providing high yields. The reaction proceeds on the surface of the palladium catalyst, where both hydrogen and the nitro compound are adsorbed. It is generally compatible with halides like fluorine but may be sensitive to other reducible groups.

  • Metal/Acid Reduction (e.g., SnCl₂/HCl, Fe/HCl): These are classic and robust methods for nitro group reduction. They are particularly useful when catalytic hydrogenation is not feasible. The metal acts as the electron donor in an acidic medium to reduce the nitro group.

Reduction_Pathway Start This compound Reagents Reducing Agents (e.g., H₂/Pd-C, SnCl₂/HCl) Start->Reagents Reduction Product N-(3-Amino-4-fluorophenyl)acetamide (Key Intermediate) Reagents->Product Application Synthesis of: - Heterocycles - Pharmaceutical Scaffolds - Advanced Intermediates Product->Application Further Synthesis

References

Methodological & Application

Application Notes & Protocols: N-(4-Fluoro-3-nitrophenyl)acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of N-(4-Fluoro-3-nitrophenyl)acetamide (CAS No: 351-32-6) as a pivotal building block in modern medicinal chemistry. We will delve into the rationale behind its application, focusing on the synergistic roles of its constituent functional groups in modulating the physicochemical and pharmacokinetic properties of target molecules. Detailed, field-proven protocols for its synthesis and key downstream chemical transformations are provided, alongside safety guidelines and data presentation to ensure reliable and reproducible outcomes in a laboratory setting.

Strategic Importance in Drug Discovery

This compound has emerged as a valuable intermediate in the synthesis of complex molecular architectures, particularly in the realm of targeted therapies such as kinase inhibitors.[1] Its utility is not coincidental but rather a result of the deliberate combination of three key functional moieties: the fluoro, nitro, and acetamido groups. Understanding the contribution of each is fundamental to leveraging this building block effectively.

The Role of the Fluorine Atom

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles.[2][3] A single fluorine atom, as present in this building block, can profoundly influence a molecule's properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a metabolically labile position can block enzymatic degradation (e.g., by Cytochrome P450 enzymes), thereby increasing the drug's half-life and bioavailability.[3][4]

  • Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, often enhancing binding affinity and potency.[4] It can also modulate the acidity (pKa) of nearby functional groups, which can be critical for target engagement.[3]

  • Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes and reach its intracellular target.[2][3]

The Nitro Group: A Versatile Synthetic Handle

The nitro group is a cornerstone of this building block's versatility. While it is a strong electron-withdrawing group that influences the reactivity of the aromatic ring, its primary role is that of a masked amine. It can be readily and cleanly reduced to a primary aniline, which opens up a vast array of subsequent chemical transformations essential for building molecular diversity:

  • Amide bond formation

  • Sulfonamide synthesis

  • Reductive amination

  • Formation of ureas and thioureas

  • Participation in cross-coupling reactions

This two-step approach (introduction of the nitro group, followed by reduction) is a classic strategy for installing an amine at a specific position on an aromatic ring.

The Acetamide Group: Modulator and Protecting Group

The N-acetyl group serves a dual purpose. Firstly, it deactivates the aniline nitrogen, preventing it from interfering with reactions targeting other parts of the molecule. Secondly, and more critically, it is a moderately bulky ortho-, para-directing group for electrophilic aromatic substitution, though its primary utility here is in the context of the transformations of the other functional groups. It can be hydrolyzed under acidic or basic conditions if the free aniline is required, though in many synthetic pathways it is carried through to the final product.

The following diagram illustrates the strategic position of these functional groups and their potential for elaboration.

G cluster_0 This compound cluster_1 Key Transformations cluster_2 Key Intermediates cluster_3 Further Elaboration start This compound nitro_reduction Nitro Group Reduction (e.g., Pd/C, H₂) start->nitro_reduction snar SNAr of Fluorine (e.g., with R-NH₂) start->snar aniline_deriv N-(3-Amino-4-fluorophenyl)acetamide nitro_reduction->aniline_deriv substituted_deriv Substituted Aniline Derivative snar->substituted_deriv final_product Complex Target Molecule (e.g., Kinase Inhibitor) aniline_deriv->final_product Amide Coupling, Sulfonylation, etc. substituted_deriv->final_product Further modification

Caption: Key synthetic pathways using the title building block.

Synthesis and Purification Protocols

High purity of the starting material is crucial for the success of subsequent reactions.[5] The following protocols describe the synthesis of this compound from 4-fluoro-3-nitroaniline.

Protocol 1: Synthesis via Acetylation with Acetic Anhydride

This method is straightforward and avoids the use of more corrosive reagents like acetyl chloride.

Materials:

  • 4-fluoro-3-nitroaniline

  • Acetic anhydride

  • Ethanol

  • Deionized water

  • Ice bath, magnetic stirrer, filtration apparatus

Procedure:

  • In a suitable flask, add 4-fluoro-3-nitroaniline (e.g., 3.12 g, 20 mmol).

  • Under constant stirring at room temperature, add acetic anhydride (e.g., 11 mL, 116 mmol) in small portions.[6]

  • Continue stirring the reaction mixture at room temperature for 12 hours. The reaction can be monitored by TLC.

  • Upon completion, slowly pour the reaction mixture into a beaker containing ice water (approx. 100 mL) and stir vigorously for 30 minutes to precipitate the product and quench excess anhydride.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold deionized water to remove acetic acid and other water-soluble impurities.

  • Dry the product under vacuum.

  • For higher purity, recrystallize the crude product from an ethanol/water mixture (e.g., 8:2 v/v).[6]

Protocol 2: Synthesis via Acetylation with Acetyl Chloride

This method is typically faster but requires careful handling of acetyl chloride and the use of a non-nucleophilic base to scavenge the HCl byproduct.

Materials:

  • 4-fluoro-3-nitroaniline

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Acetyl chloride

  • 5% aq. KHSO₄, sat. aq. NaHCO₃, brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve 4-fluoro-3-nitroaniline (e.g., 5.0 g, 32.0 mmol) and triethylamine (6.7 mL, 48.0 mmol) in 50 mL of anhydrous DCM in a flask equipped with a magnetic stirrer and a dropping funnel.[7]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (2.75 mL, 38.4 mmol) dropwise to the stirred solution.[7]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 5% aqueous KHSO₄, saturated aqueous NaHCO₃, and brine.[7]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by crystallization from DCM or another suitable solvent system.[7]

ParameterProtocol 1 (Acetic Anhydride)Protocol 2 (Acetyl Chloride)
Acylating Agent Acetic AnhydrideAcetyl Chloride
Solvent None (reagent as solvent)Dichloromethane (DCM)
Base Not requiredTriethylamine (TEA)
Temperature Room Temperature0 °C to Room Temperature
Workup Aqueous quench & filtrationLiquid-liquid extraction
Reported Yield ~85%[6]~84%[7]

Table 1: Comparison of Synthesis Protocols.

Key Downstream Transformations

Once synthesized, this compound can be elaborated using two primary strategies: reduction of the nitro group or nucleophilic substitution of the fluorine atom.

Protocol 3: Catalytic Hydrogenation for Nitro Group Reduction

This is the preferred method for a clean and high-yielding reduction to the corresponding aniline, N-(3-amino-4-fluorophenyl)acetamide.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 5-10 wt%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen source (balloon or hydrogenation apparatus)

Procedure:

  • In a high-pressure vessel or a thick-walled flask, dissolve this compound in a suitable solvent like methanol or ethanol.

  • Carefully add Pd/C catalyst (typically 5-10 mol% of the substrate).

  • Seal the vessel and purge it with nitrogen or argon to remove air.

  • Evacuate the vessel and backfill with hydrogen gas (a balloon is sufficient for small-scale reactions; a Parr shaker is used for larger scales).

  • Stir the reaction vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Once complete, carefully purge the vessel with nitrogen to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude N-(3-amino-4-fluorophenyl)acetamide, which is often pure enough for the next step.

G cluster_0 Decision Workflow cluster_1 Recommended Protocol start Need to reduce nitro group? hydrogenator Hydrogenation Apparatus Available? start->hydrogenator Yes functional_groups Substrate sensitive to catalytic reduction? hydrogenator->functional_groups Yes protocol_chem Use Chemical Reduction: (e.g., SnCl₂/HCl or Fe/NH₄Cl) hydrogenator->protocol_chem No protocol_H2 Use Protocol 3: Catalytic Hydrogenation (Pd/C, H₂) functional_groups->protocol_H2 No functional_groups->protocol_chem Yes

Caption: Decision tree for selecting a nitro reduction method.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

  • Hazard Identification: this compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[8] It may be harmful if swallowed.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8][10] Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[8] Keep away from strong oxidizing agents.[8]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Consult the Safety Data Sheet (SDS) for detailed disposal information.[11]

Conclusion

This compound is a strategically designed building block that offers a reliable entry point into the synthesis of complex, biologically active molecules. Its value lies in the predictable reactivity of its functional groups, allowing for the systematic construction of compound libraries for drug discovery programs. By understanding the distinct roles of the fluoro, nitro, and acetamido moieties and by employing robust, validated protocols, researchers can effectively harness the potential of this versatile intermediate to accelerate the development of next-generation therapeutics.

References

Application Notes & Protocols for Reactions Involving N-(4-Fluoro-3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for chemical reactions involving N-(4-Fluoro-3-nitrophenyl)acetamide. This versatile intermediate is a key building block in the synthesis of various complex molecules, including pharmaceuticals and materials for agrochemicals and dyes.[1] This guide moves beyond a simple recitation of steps, delving into the causality behind experimental choices, ensuring protocols are self-validating, and grounding all claims in authoritative references. The focus is on three primary transformations: Nucleophilic Aromatic Substitution (SNAr), nitro group reduction, and acetamide hydrolysis.

Introduction: Chemical Profile and Strategic Importance

This compound, with the molecular formula C₈H₇FN₂O₃ and a molecular weight of 198.15 g/mol , is a crystalline solid, often appearing as a brown or yellow powder.[2][3] Its strategic importance in organic synthesis stems from the orthogonal reactivity of its functional groups. The electron-withdrawing nature of the nitro group, positioned ortho to the fluorine atom, significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[4] This makes the fluorine atom an excellent leaving group. Concurrently, the nitro group itself can be readily reduced to an amine, and the acetamide can be hydrolyzed, opening pathways for diverse molecular elaborations.

Physicochemical Properties

A clear understanding of the physical properties of a reagent is fundamental to experimental design, particularly for solvent selection and purification strategies.

PropertyValueSource
Molecular Formula C₈H₇FN₂O₃PubChem[5]
Molecular Weight 198.15 g/mol ChemicalBook[6]
Melting Point 142–144 °CMDPI[2]
Appearance Brown solidMDPI[2]
CAS Number 351-32-6ChemicalBook[6]
Safety & Handling

As a guiding principle, all chemical manipulations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Hazard Profile: While specific toxicity data for this compound is limited, related acetamides are known to cause skin and eye irritation.[7][8] It may be harmful if swallowed or inhaled.[9]

  • Storage: Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Synthesis of this compound

The precursor itself is typically synthesized via the acetylation of 4-fluoro-3-nitroaniline. This reaction is straightforward and serves as a good entry point for understanding the handling of these materials.

Workflow for Synthesis

cluster_prep Preparation cluster_workup Work-up cluster_purification Purification A Dissolve 4-fluoro-3-nitroaniline in Acetic Anhydride B Stir at Room Temperature (12 hours) A->B Reaction C Quench with Ice Water B->C Completion D Stir for 30 min C->D E Filter Precipitate D->E F Wash with Water E->F G Recrystallize from Ethanol/Water (8:2) F->G H Dry the Product G->H

Caption: Synthesis workflow for this compound.

Detailed Protocol

This protocol is adapted from established literature procedures.[2]

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add acetic anhydride (11 mL, 116 mmol).

  • Reagent Addition: While stirring at room temperature, add 4-fluoro-3-nitroaniline (3.12 g, 20 mmol) in small portions.

  • Reaction: Allow the mixture to stir at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully add ice water to the reaction mixture and continue stirring for an additional 30 minutes to precipitate the product fully.

  • Isolation: Collect the precipitate by vacuum filtration, washing the solid with cold water.

  • Purification: Recrystallize the crude product from an 8:2 mixture of ethanol and water to yield the pure this compound. Dry the resulting brown solid under vacuum. (Expected Yield: ~85%).[2]

Key Reaction Pathways and Protocols

The true utility of this compound lies in its capacity as a versatile intermediate. The following sections detail the experimental setups for its most common and impactful transformations.

Pathway I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of modern aromatic chemistry. In this substrate, the potent electron-withdrawing nitro group, ortho to the fluorine, stabilizes the negatively charged intermediate (a Meisenheimer complex), thereby facilitating the substitution of the fluoride ion by a wide range of nucleophiles.[4][10]

cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) Reactant This compound C₈H₇FN₂O₃ Intermediate Meisenheimer Complex Resonance Stabilized Anion Reactant->Intermediate + Nucleophile (e.g., RO⁻) Product Substituted Product e.g., N-(4-Alkoxy-3-nitrophenyl)acetamide Intermediate->Product - Fluoride (F⁻)

Caption: Generalized SNAr pathway for this compound.

Protocol Example: Synthesis of an Aryl Ether

This protocol demonstrates the displacement of the fluoro group with an alkoxide nucleophile.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of this compound (1.0 eq) in a polar aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF).

  • Nucleophile Preparation: In a separate flask, prepare the alkoxide by adding the desired alcohol (1.1 eq) to a suspension of a strong base like sodium hydride (NaH, 1.2 eq) in THF at 0 °C. Allow to stir until hydrogen evolution ceases.

  • Reaction: Slowly add the prepared alkoxide solution to the solution of the starting material at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed. The reaction may require gentle heating (e.g., 50-80 °C) depending on the nucleophilicity of the alkoxide.

  • Work-up: Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Pathway II: Reduction of the Nitro Group

The reduction of the aromatic nitro group to an amine is a fundamental transformation, providing a handle for further functionalization, such as amide bond formation or diazotization. Several methods are available, with the choice depending on the presence of other functional groups in the molecule.

Common Reduction Conditions

Reagent SystemKey AdvantagesConsiderations
H₂, Pd/C High efficiency, clean reaction.May reduce other functional groups (e.g., alkenes, alkynes) and can cause dehalogenation.[11]
SnCl₂, HCl Mild and effective.Requires acidic conditions and a stoichiometric amount of tin salts, which can complicate work-up.
Fe, NH₄Cl Inexpensive, neutral conditions.Heterogeneous reaction, may require longer reaction times.
Sodium Sulfide (Na₂S) Can be selective for one nitro group over another.Does not typically reduce aliphatic nitro groups.[11]

Protocol Example: Reduction using Tin(II) Chloride (SnCl₂)

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

  • Reagent Addition: Add a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid (HCl) to the stirring solution.

  • Reaction: Heat the reaction mixture to reflux (typically 70-80 °C) and monitor by TLC.

  • Work-up: Once the reaction is complete, cool to room temperature and carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Isolation: The resulting tin salts will precipitate. Filter the mixture through a pad of celite, washing thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude N-(3-amino-4-fluorophenyl)acetamide, which can be further purified by recrystallization or chromatography.

Pathway III: Hydrolysis of the Acetamide

Hydrolysis of the acetamide group regenerates the free amine, which is often a necessary step in multi-step syntheses. This can be achieved under either acidic or basic conditions.

Protocol Example: Acidic Hydrolysis

  • Setup: Place this compound (1.0 eq) in a round-bottom flask.

  • Reagent Addition: Add a mixture of concentrated hydrochloric acid and water (e.g., 6M HCl).

  • Reaction: Heat the mixture to reflux (around 100-110 °C) for several hours. Monitor the reaction's progress by TLC.

  • Work-up: After completion, cool the reaction mixture in an ice bath.

  • Neutralization: Carefully neutralize the solution by the dropwise addition of a strong base, such as aqueous sodium hydroxide (NaOH), until the pH is basic. This will precipitate the product, 4-fluoro-3-nitroaniline.

  • Isolation & Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization can be used for further purification if necessary.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. A thorough understanding of its reactivity, coupled with the robust protocols outlined in this guide, empowers researchers to strategically employ this intermediate in the construction of complex and functionally diverse molecules. The key to success lies in the careful selection of reaction conditions based on the desired transformation and the chemical compatibility of other functional groups within the molecule.

References

Application Notes and Protocols for Assessing the Bioactivity of N-(4-Fluoro-3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Uncovering the Potential of a Nitrophenyl Acetamide Derivative

N-(4-Fluoro-3-nitrophenyl)acetamide (FNPA) is a small molecule belonging to the acetamide class, a group of compounds recognized for a wide spectrum of biological activities. While much of the recent focus has been on its chlorinated analog, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, for its notable antibacterial action against opportunistic pathogens like Klebsiella pneumoniae, the parent compound, FNPA, serves as a crucial backbone for chemical synthesis and a baseline for understanding structure-activity relationships.[1][2] Preliminary studies suggest that the chlorinated derivative may act by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis.[2][3] This provides a compelling hypothesis for the mechanism of FNPA itself.

These application notes offer a comprehensive suite of protocols designed to systematically evaluate the antibacterial bioactivity of FNPA. The assays described herein will enable researchers to determine its potency, characterize its mode of action as either bactericidal or bacteriostatic, investigate its potential as a synergistic agent with conventional antibiotics, and establish a preliminary safety profile through in vitro cytotoxicity assessments. Each protocol is designed as a self-validating system with integrated controls to ensure data integrity and reproducibility, empowering researchers in drug discovery and development to make data-driven decisions.

Section 1: Foundational Antibacterial Potency Assessment

The initial step in characterizing any potential antimicrobial agent is to determine its intrinsic potency against relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the foundational metrics for this purpose.

Principle: The Broth Microdilution Method

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[4][5] This assay involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth after a defined incubation period.[6][7] By subsequently sub-culturing from the wells with no visible growth onto solid agar, the MBC can be determined as the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

Workflow for MIC and MBC Determination

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare FNPA Stock Solution (e.g., 10 mg/mL in DMSO) D Perform 2-fold Serial Dilutions of FNPA in 96-well plate with CAMHB A->D B Grow Bacterial Culture to Logarithmic Phase (0.5 McFarland) E Inoculate Wells with Standardized Bacterial Suspension (~5x10^5 CFU/mL) B->E C Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) C->D D->E F Include Growth Control (no FNPA) and Sterility Control (no bacteria) E->F G Incubate Plate at 35-37°C for 18-24h F->G H Determine MIC: Lowest concentration with no visible growth G->H I Plate Aliquots from Clear Wells onto Agar Plates H->I J Incubate Agar Plates for 18-24h I->J K Determine MBC: Lowest concentration with ≥99.9% killing J->K

Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.

Detailed Protocol: MIC and MBC Determination

Materials:

  • This compound (FNPA)

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) plates

  • Bacterial strain (e.g., Klebsiella pneumoniae ATCC 700603, Staphylococcus aureus ATCC 29213)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or McFarland densitometer

  • Shaking incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of FNPA in sterile DMSO. Further dilutions should be made in CAMHB to minimize DMSO concentration in the final assay (ideally ≤1% v/v).

  • Inoculum Preparation: From a fresh 18-24 hour culture plate, select 3-5 isolated colonies and inoculate them into 5 mL of CAMHB. Incubate at 35-37°C with shaking until the culture reaches the mid-logarithmic phase, equivalent to a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Plate Setup: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the FNPA working solution (e.g., 256 µg/mL) to the first column of wells. c. Perform 2-fold serial dilutions by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating across the plate to column 10. Discard 100 µL from column 10. d. Column 11 will serve as the growth control (no FNPA), and column 12 as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of FNPA in which there is no visible growth.

  • MBC Determination: a. From each well that shows no visible growth (the MIC well and those with higher concentrations), plate 100 µL onto a TSA plate. b. Incubate the TSA plates at 35-37°C for 18-24 hours. c. Count the number of colonies on each plate and calculate the CFU/mL. The MBC is the lowest concentration that killed ≥99.9% of the initial inoculum.

Section 2: Pharmacodynamic Characterization

Understanding the rate and nature of antibacterial activity is crucial. A time-kill curve assay provides this insight, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) effects over time.

Principle: Time-Kill Curve Assay

This dynamic assay measures the change in bacterial population (CFU/mL) over a specified period (typically 24 hours) after exposure to the test compound at various concentrations, often multiples of the MIC.[8] A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum, whereas a bacteriostatic effect results in less than a 3-log₁₀ reduction.[9]

Detailed Protocol: Time-Kill Curve Assay

Materials:

  • Materials from Section 1.3

  • Sterile flasks or tubes for culture

  • Sterile phosphate-buffered saline (PBS) for dilutions

Procedure:

  • Preparation: Prepare a logarithmic-phase bacterial culture in CAMHB as described in the MIC protocol.

  • Assay Setup: Prepare flasks containing CAMHB with FNPA at concentrations of 0x MIC (growth control), 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC.

  • Inoculation: Inoculate each flask with the bacterial suspension to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating: a. Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask. b. Perform serial 10-fold dilutions of the aliquot in sterile PBS. c. Plate 100 µL of appropriate dilutions onto TSA plates.

  • Incubation and Counting: Incubate the plates at 35-37°C for 18-24 hours. Count the colonies and calculate the CFU/mL for each time point and concentration.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each FNPA concentration. A ≥3-log₁₀ decrease from the initial inoculum (T=0) indicates bactericidal activity.

Data Presentation: Example Time-Kill Curve Data
Time (hours)Growth Control (log₁₀ CFU/mL)1x MIC FNPA (log₁₀ CFU/mL)4x MIC FNPA (log₁₀ CFU/mL)
05.705.715.69
26.555.605.15
47.815.454.23
88.955.303.11
129.105.25<2.00
249.255.15<2.00

Section 3: Investigating Synergy with Conventional Antibiotics

Combination therapy is a key strategy to combat antimicrobial resistance. The checkerboard assay is a standard in vitro method to quantify the interaction between two antimicrobial agents.

Principle: The Checkerboard Method and FIC Index

The checkerboard assay involves a two-dimensional titration of two compounds in a 96-well plate.[10][11] The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index.[12]

  • FIC of FNPA = (MIC of FNPA in combination) / (MIC of FNPA alone)

  • FIC of Antibiotic B = (MIC of Antibiotic B in combination) / (MIC of Antibiotic B alone)

  • FIC Index (FICI) = FIC of FNPA + FIC of Antibiotic B

The interaction is interpreted as follows:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Detailed Protocol: Checkerboard Synergy Assay

Materials:

  • Materials from Section 1.3

  • Second antibiotic (e.g., Ciprofloxacin, Meropenem)

Procedure:

  • Preparation: Prepare stock solutions of FNPA and the second antibiotic at 4x their respective MICs. Prepare a standardized bacterial inoculum as for the MIC assay.

  • Plate Setup: a. Dispense 50 µL of CAMHB into each well of a 96-well plate. b. Along the x-axis (e.g., columns 1-10), create serial dilutions of FNPA. c. Along the y-axis (e.g., rows A-G), create serial dilutions of the second antibiotic. d. This creates a matrix of wells containing unique combinations of both agents. e. Row H should contain dilutions of FNPA alone, and column 11 should contain dilutions of the second antibiotic alone.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum (~5x10⁵ CFU/mL) to each well.

  • Incubation and Reading: Incubate the plate at 35-37°C for 18-24 hours. Read the plate to determine the MIC of each agent alone and in combination.

  • FICI Calculation: For each well showing no growth, calculate the FICI. The FICI for the combination is the lowest calculated value.

Section 4: Probing the Mechanism of Action

Based on literature for the chlorinated analog, FNPA may target Penicillin-Binding Proteins (PBPs).[3] A competitive binding assay using a fluorescent penicillin analog can test this hypothesis.

Principle: Competitive PBP Binding Assay

This assay assesses the ability of a test compound to compete with a known PBP ligand, such as a fluorescently labeled penicillin derivative (e.g., Bocillin-FL), for binding to PBPs in bacterial cell membranes. A reduction in the fluorescent signal associated with PBPs in the presence of the test compound indicates competitive binding.[13][14]

Workflow for PBP Competitive Binding Assay

PBP_Assay_Workflow A Isolate Bacterial Membranes (via cell lysis & ultracentrifugation) B Pre-incubate Membranes with Varying Concentrations of FNPA A->B C Add Fluorescent Penicillin Probe (e.g., Bocillin-FL) B->C D Incubate to Allow Binding C->D E Stop Reaction & Separate Proteins via SDS-PAGE D->E F Visualize Fluorescent Bands using a Gel Imager E->F G Analyze Band Intensity: Reduced fluorescence indicates competitive binding to PBPs F->G

Caption: Workflow for the Penicillin-Binding Protein (PBP) competitive binding assay.

Detailed Protocol: PBP Competitive Binding Assay

Materials:

  • Log-phase bacterial culture

  • Lysis buffer (e.g., Tris-HCl with lysozyme and DNase)

  • Ultracentrifuge

  • Bocillin™ FL Penicillin, Fluorescent Green (or similar fluorescent probe)

  • FNPA

  • SDS-PAGE equipment (gels, buffers, power supply)

  • Fluorescent gel imager

Procedure:

  • Membrane Preparation: a. Harvest log-phase bacteria by centrifugation. b. Resuspend cells in lysis buffer and lyse them using a French press or sonication. c. Perform a low-speed spin to remove intact cells, then a high-speed ultracentrifugation to pellet the membranes. d. Wash and resuspend the membrane pellet in a suitable buffer (e.g., 10 mM Tris, pH 8).[15]

  • Competition Assay: a. In separate tubes, pre-incubate a fixed amount of bacterial membrane protein with increasing concentrations of FNPA (e.g., 0, 1x, 10x, 100x MIC) for 15 minutes at 25°C. Include a known β-lactam antibiotic as a positive control. b. Add a fixed concentration of Bocillin-FL to each tube. c. Incubate for an additional 10 minutes at 25°C to allow the fluorescent probe to bind to any available PBPs.

  • Detection: a. Stop the reaction by adding SDS-PAGE sample buffer. b. Separate the proteins on an SDS-PAGE gel. c. Visualize the fluorescently labeled PBPs using a gel imager.

  • Analysis: A dose-dependent decrease in the fluorescence intensity of the PBP bands in the presence of FNPA indicates that it competes for the same binding site as penicillin.

Section 5: Preliminary In Vitro Safety and Selectivity Assessment

A promising antimicrobial agent should exhibit selective toxicity against bacterial cells over host mammalian cells. Cytotoxicity and hemolysis assays are fundamental first steps in evaluating this selectivity.

Principle: Assessing Mammalian Cell Viability

The MTT and Resazurin assays are colorimetric and fluorometric methods, respectively, used to assess cell metabolic activity as an indicator of cell viability.[16] Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into a purple formazan product, or the non-fluorescent blue resazurin into the highly fluorescent pink resorufin.[17][18] The amount of colored/fluorescent product is proportional to the number of viable cells.

Detailed Protocol: Mammalian Cell Cytotoxicity (Resazurin Assay)

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)[17]

  • Sterile, opaque-walled 96-well plates

  • FNPA stock solution in DMSO

  • Triton™ X-100 (positive control for lysis)

Procedure:

  • Cell Seeding: Seed cells into an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: a. Prepare serial dilutions of FNPA in complete culture medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the various FNPA concentrations. c. Include wells for vehicle control (medium with DMSO) and a positive control (e.g., 1% Triton X-100).

  • Incubation: Incubate the plate for a desired exposure period (e.g., 24 or 48 hours).

  • Resazurin Addition: Add 20 µL of the resazurin solution to each well.[17]

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until a color change is visible.

  • Measurement: Record fluorescence using a microplate fluorometer with an excitation of ~560 nm and an emission of ~590 nm.[17][19]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the background fluorescence from the media-only wells. Plot viability versus FNPA concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Principle: Hemolysis Assay

The hemolysis assay evaluates the ability of a compound to damage red blood cell membranes, causing the release of hemoglobin. This is a direct measure of membrane toxicity and is recommended for compounds intended for systemic use.[20][21][22]

Detailed Protocol: Hemolysis Assay

Materials:

  • Freshly collected human or rat whole blood with an anticoagulant (e.g., EDTA)

  • Phosphate-buffered saline (PBS), sterile

  • Triton™ X-100 (1% v/v in PBS for 100% lysis control)

  • Sterile microcentrifuge tubes

  • Spectrophotometer and 96-well plates

Procedure:

  • Red Blood Cell (RBC) Preparation: a. Centrifuge the whole blood to pellet the RBCs. b. Discard the plasma and buffy coat. Wash the RBCs three times with cold PBS. c. Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

  • Assay Setup: a. In microcentrifuge tubes, add serial dilutions of FNPA to the 2% RBC suspension. b. Include a negative control (RBCs in PBS with DMSO) and a positive control (RBCs with 1% Triton X-100).

  • Incubation: Incubate the tubes at 37°C for 1-2 hours with gentle agitation.

  • Pelleting: Centrifuge the tubes to pellet intact RBCs and cell debris.

  • Measurement: Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the released hemoglobin at 540 nm.[20]

  • Data Analysis: Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

References

Application Notes and Protocols for the Purification of N-(4-Fluoro-3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Purity for N-(4-Fluoro-3-nitrophenyl)acetamide

This compound is a key synthetic intermediate in medicinal chemistry and materials science.[1] Its molecular architecture, featuring a fluorinated and nitrated phenyl ring coupled with an acetamide group, provides a versatile scaffold for the synthesis of more complex molecules, including pharmacologically active agents.[2][3] The presence and specific placement of the fluoro and nitro substituents significantly influence the molecule's reactivity and electronic properties, making it a valuable building block.

The ultimate success of subsequent synthetic steps and the biological efficacy of the final compounds are critically dependent on the purity of this intermediate. Impurities, such as unreacted starting materials (4-fluoro-3-nitroaniline), byproducts from side reactions, or residual solvents, can lead to low yields, complex purification challenges in downstream applications, and potentially misleading biological data. This guide provides detailed, field-proven protocols for the purification of this compound, focusing on recrystallization and column chromatography, to ensure the high purity required for demanding research and development applications.

Core Purification Principles: Exploiting Physicochemical Properties

The purification of this compound from a crude reaction mixture hinges on exploiting the differences in the physicochemical properties between the desired product and its impurities. The key properties leveraged in the following protocols are:

  • Solubility Differentials: The compound's solubility varies significantly in different solvents and at different temperatures. This is the cornerstone of purification by recrystallization.

  • Polarity: The presence of the nitro (-NO2) and amide (-NHCOCH3) groups imparts a moderate to high polarity to the molecule. This characteristic is central to its separation from less polar or more polar impurities via column chromatography.

Protocol 1: Purification by Recrystallization

Recrystallization is often the most efficient method for purifying solid organic compounds on a large scale, offering high recovery of very pure material. The choice of solvent is paramount and is determined by the principle that the desired compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures, while impurities remain either soluble or insoluble at all temperatures.

Rationale for Solvent System Selection

For this compound, a binary solvent system of ethanol and water is highly effective.[2]

  • Ethanol: The target compound exhibits good solubility in hot ethanol.

  • Water: It is poorly soluble in water, which acts as an anti-solvent.

By dissolving the crude product in a minimal amount of hot ethanol and then gradually adding hot water until the solution becomes slightly turbid (the saturation point), a supersaturated solution is created. Upon slow cooling, the solubility of this compound decreases, leading to the formation of well-defined crystals, while impurities tend to remain in the mother liquor.

Detailed Recrystallization Protocol
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal volume of hot ethanol (near boiling) while stirring or swirling until the solid is fully dissolved. Aim to use the least amount of solvent necessary to achieve complete dissolution.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes any particulate matter that could interfere with crystallization.

  • Addition of Anti-Solvent: To the hot, clear ethanolic solution, add hot water dropwise until the solution shows a faint, persistent cloudiness (turbidity). This indicates that the solution is saturated. If too much water is added and the product begins to precipitate, add a small amount of hot ethanol to redissolve it. An 8:2 ethanol/water mixture is a good starting point.[2]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the precipitate.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum. The final product should be a brown solid.[2]

Troubleshooting Recrystallization
Problem Probable Cause Solution
Oiling Out The melting point of the compound is lower than the boiling point of the solvent system, or the solution is too supersaturated.Reheat the mixture to dissolve the oil, add more of the primary solvent (ethanol) to reduce saturation, and then cool slowly.
No Crystals Form The solution is not sufficiently saturated, or the compound is an oil at room temperature.If the solution is not saturated, evaporate some of the solvent. If supersaturation is the issue, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Low Recovery Too much solvent was used, or the compound is significantly soluble in the cold solvent mixture.Analyze the mother liquor via TLC. If a significant amount of product remains, reduce the volume of the mother liquor by evaporation and cool again to obtain a second crop of crystals.

Protocol 2: Purification by Column Chromatography

For smaller scale purifications or when impurities have solubilities very similar to the product, column chromatography is the preferred method. This technique separates compounds based on their differential adsorption to a stationary phase while being moved through the column by a mobile phase.

Rationale for Stationary and Mobile Phase Selection
  • Stationary Phase: Silica gel (SiO2) is the standard stationary phase for compounds of moderate polarity like this compound. Its polar surface interacts with polar functional groups, slowing their movement down the column.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the mobile phase is optimized to achieve good separation. A less polar mobile phase will result in slower elution of the target compound.

Detailed Column Chromatography Protocol
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and then evaporating the solvent. Carefully add the sample to the top of the column.

  • Elution: Begin eluting with the initial non-polar solvent mixture. This will wash down highly non-polar impurities. Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the compounds of increasing polarity.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizing the Purification Workflows

Recrystallization Workflow

G cluster_recrystallization Recrystallization Protocol crude Crude Product dissolve Dissolve in Minimal Hot Ethanol crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter add_water Add Hot Water to Turbidity hot_filter->add_water cool Slow Cooling & Crystallization add_water->cool filtrate Vacuum Filtration cool->filtrate wash Wash with Cold Ethanol/Water filtrate->wash dry Dry Under Vacuum wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Column Chromatography Workflow

G cluster_chromatography Column Chromatography Protocol prepare_column Prepare Silica Gel Column load_sample Load Crude Sample prepare_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc Analyze Fractions by TLC collect_fractions->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

References

Application Notes and Protocols: N-(4-Fluoro-3-nitrophenyl)acetamide as a Versatile Synthetic Intermediate in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes serve as a comprehensive technical guide for utilizing N-(4-Fluoro-3-nitrophenyl)acetamide as a strategic starting material in the synthesis and screening of novel agrochemical candidates. This document provides detailed synthetic protocols for the derivatization of this intermediate, with a particular focus on the synthesis of benzimidazole derivatives, a scaffold of known importance in agrochemical and pharmaceutical research. Furthermore, robust, step-by-step protocols for the primary screening of synthesized compounds for herbicidal, fungicidal, and insecticidal activities are presented. This guide is designed to empower researchers to explore the chemical space around this compound and efficiently identify new leads for next-generation crop protection agents.

Introduction: The Strategic Value of this compound in Agrochemical Synthesis

This compound is a substituted acetamide that serves as a valuable and versatile building block in organic synthesis. Its utility in agrochemical research stems from the presence of multiple reactive sites that can be selectively functionalized to generate a diverse library of potential herbicidal, fungicidal, and insecticidal compounds. The fluoro and nitro substituents on the phenyl ring play a crucial role in modulating the electronic properties and metabolic stability of its derivatives, which are key determinants of biological activity.

The acetamide group can be hydrolyzed to reveal a primary amine, which is a key functional handle for a wide range of chemical transformations. The nitro group can be readily reduced to an amine, paving the way for the construction of heterocyclic systems. The fluorine atom can enhance the binding affinity of the final molecule to its biological target and improve its pharmacokinetic properties. This combination of features makes this compound an attractive starting point for agrochemical discovery programs.

Synthetic Protocols for Derivatization

The primary application of this compound in agrochemical research is as a synthetic intermediate. Below are detailed protocols for its synthesis and its conversion into a key agrochemical scaffold, the benzimidazoles.

Synthesis of this compound

This protocol outlines the synthesis of the title compound from 4-fluoro-3-nitroaniline.

Reaction Scheme:

G A 4-Fluoro-3-nitroaniline C This compound A->C Room Temperature, 12h B Acetic Anhydride B->C

Caption: Synthesis of this compound.

Materials:

  • 4-Fluoro-3-nitroaniline

  • Acetic anhydride

  • Ethanol

  • Water

  • Ice

  • Standard laboratory glassware

  • Magnetic stirrer

Protocol:

  • In a suitable flask, add 4-fluoro-3-nitroaniline (1 equivalent).

  • Under constant stirring, slowly add acetic anhydride (approximately 5-6 equivalents) to the flask at room temperature.

  • Continue stirring the reaction mixture for 12 hours.

  • After 12 hours, pour the reaction mixture into ice-cold water with stirring to precipitate the product.

  • Filter the precipitate and wash it thoroughly with water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a class of heterocyclic compounds with a broad spectrum of biological activities, including fungicidal and herbicidal properties. The following protocol describes a general two-step procedure for the synthesis of benzimidazole derivatives from this compound.

Workflow for Benzimidazole Synthesis:

G A This compound B Reduction of Nitro Group (e.g., SnCl2·2H2O, HCl) A->B C N-(3-Amino-4-fluorophenyl)acetamide B->C D Cyclization with an Aldehyde (e.g., R-CHO, reflux) C->D E Substituted Benzimidazole Derivative D->E G A Prepare Test Compound Solutions C Pre-Emergence Application A->C D Post-Emergence Application (2-4 leaf stage) A->D B Sow Weed Seeds in Pots B->C B->D E Incubate in Growth Chamber C->E D->E F Visual Assessment of Phytotoxicity (e.g., % inhibition, chlorosis, necrosis) E->F G Data Analysis and Hit Identification F->G G A Prepare Fungal Spore Suspension C Inoculate Wells with Fungal Suspension A->C B Prepare Serial Dilutions of Test Compounds in 96-well Plate B->C D Incubate at Appropriate Temperature C->D E Determine MIC (Lowest Concentration with No Visible Growth) D->E F Data Analysis and Hit Identification E->F G A Prepare Test Compound Solutions B Contact Bioassay (Treat surface, introduce insects) A->B C Ingestion Bioassay (Treat food source, introduce insects) A->C D Incubate under Controlled Conditions B->D C->D E Assess Mortality at 24, 48, 72 hours D->E F Data Analysis and Hit Identification E->F

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(4-Fluoro-3-nitrophenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of N-(4-Fluoro-3-nitrophenyl)acetamide. This guide, designed for chemistry professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate challenges and optimize your experimental outcomes. As Senior Application Scientists, we ground our recommendations in established chemical principles and field-tested experience.

Overview of the Synthesis

The synthesis of this compound is a straightforward yet nuanced N-acetylation reaction. The core transformation involves the reaction of the primary amine, 4-fluoro-3-nitroaniline, with an acetylating agent. The mechanism is a classic nucleophilic acyl substitution, where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acetylating agent. The selection of the acetylating agent and reaction conditions are critical for achieving high yield and purity.

The two most common methods employ either acetic anhydride or acetyl chloride as the acetylating agent.

  • Acetic Anhydride Method: Often performed using acetic anhydride in excess, which can also serve as the solvent, or with a co-solvent like glacial acetic acid. This method is robust but may require heating to proceed to completion.[1][2]

  • Acetyl Chloride Method: This approach is typically faster and can be run at lower temperatures (e.g., 0 °C to room temperature). However, it generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to prevent protonation of the starting amine.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the acetylation of 4-fluoro-3-nitroaniline?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the 4-fluoro-3-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (acetic anhydride or acetyl chloride). This forms a tetrahedral intermediate, which then collapses, eliminating a leaving group (acetate or chloride) to yield the final this compound product. The presence of electron-withdrawing groups (fluoro and nitro) on the aniline ring decreases the nucleophilicity of the amine, which can influence the required reaction conditions.

Troubleshooting_Workflow Fig. 2: Troubleshooting Decision Tree Start Experiment Complete CheckYield Is Yield < 70%? Start->CheckYield TLC Run TLC of Crude Product CheckYield->TLC Yes CheckPurity Is Crude Product Impure (Multiple TLC Spots)? CheckYield->CheckPurity No LowYieldPath LowYieldPath SM_Present Starting Material (SM) Dominant? TLC->SM_Present IncompleteRxn Incomplete Reaction: - Increase reaction time - Increase temperature - Check reagent stoichiometry SM_Present->IncompleteRxn Yes WorkupIssue Workup Issue: - Check extraction pH - Ensure complete precipitation SM_Present->WorkupIssue No HighYieldPath HighYieldPath Purify Purify Product: - Recrystallize (e.g., EtOH/Water) - Consider column chromatography CheckPurity->Purify Yes PureProduct Characterize Pure Product (NMR, MP, FTIR) CheckPurity->PureProduct No ImpureProduct Impurity Persists: - Re-evaluate side reactions - Check starting material purity Purify->ImpureProduct

References

troubleshooting common problems in N-(4-Fluoro-3-nitrophenyl)acetamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for N-(4-Fluoro-3-nitrophenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reactions, troubleshoot unexpected outcomes, and ensure the integrity of your results.

Introduction: Understanding the Reactivity of this compound

This compound (CAS 351-32-6) is a valuable building block in medicinal chemistry and organic synthesis, often employed as an intermediate for creating more complex molecules.[1] Its reactivity is primarily dictated by the electron-deficient nature of the aromatic ring, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

The key features governing its reactivity are:

  • Nitro Group (-NO2): A powerful electron-withdrawing group located ortho to the fluorine atom. This group strongly activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex).[2]

  • Fluorine Atom (-F): An excellent leaving group in SNAr reactions. Despite the high strength of the C-F bond, the rate-determining step is the nucleophilic attack on the ring. The high electronegativity of fluorine further increases the electrophilicity of the carbon atom to which it is attached, accelerating the reaction.[3]

  • Acetamide Group (-NHCOCH3): This group can influence the solubility of the molecule. It is also susceptible to hydrolysis under strong acidic or basic conditions, a common side reaction that must be managed.[4][5]

This guide will focus on the most common reaction type for this molecule: the displacement of the fluoride by various nucleophiles.

Frequently Asked Questions & Troubleshooting Guide

This section is structured to address specific problems you may encounter during your experiments.

FAQ 1: My SNAr reaction shows low or no conversion. What are the likely causes and how can I fix it?

Answer:

Low or no product yield is one of the most common issues. The root cause often lies in reaction kinetics and conditions. Let's break down the possibilities.

Possible Causes & Recommended Solutions

Possible CauseScientific Rationale & ExplanationRecommended Solution
Insufficient Activation / Poor Nucleophile The rate of an SNAr reaction is dependent on both the electrophilicity of the aryl halide and the strength of the nucleophile. While the nitro group is a strong activator, a weak nucleophile (e.g., neutral amines with high pKa, sterically hindered amines, or carboxylates) may require more forcing conditions to react efficiently.[6]- For amine nucleophiles, consider adding a non-nucleophilic base (e.g., K2CO3, Cs2CO3, DBU) to deprotonate the amine, increasing its nucleophilicity. - For alcohol or thiol nucleophiles, using a base like NaH or K2CO3 to form the corresponding alkoxide/thiolate is essential. - Increase the reaction temperature in 20 °C increments. Monitor by TLC to check for product formation versus decomposition.
Inappropriate Solvent Choice Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are ideal for SNAr reactions. They effectively solvate the counter-ion of the nucleophile but do not form strong hydrogen bonds with the nucleophile itself, leaving its lone pair more available for attack. Polar protic solvents (e.g., ethanol, water) can solvate and deactivate the nucleophile, drastically slowing the reaction.[7]- Switch to a high-quality, anhydrous polar aprotic solvent. DMSO is often an excellent choice for challenging SNAr reactions due to its high polarity and boiling point. - Ensure all glassware and reagents are thoroughly dried to prevent hydrolysis of starting materials or reagents.
Low Reaction Temperature SNAr reactions have a significant activation energy barrier associated with the disruption of aromaticity to form the Meisenheimer complex. Insufficient thermal energy will result in a very slow reaction rate.- Gradually increase the reaction temperature. Reactions with this compound are often run between 80 °C and 120 °C. - If thermal heating is insufficient, consider microwave irradiation, which can often accelerate these reactions significantly.[8]
Presence of Moisture Water can compete as a nucleophile (leading to hydrolysis byproducts) and can hydrolyze some reagents. Ensuring anhydrous conditions is crucial for clean and efficient reactions.- Use anhydrous solvents. - Dry glassware in an oven before use. - Run the reaction under an inert atmosphere (Nitrogen or Argon).
FAQ 2: I'm observing a significant byproduct. TLC shows a spot with a different Rf that appears to be more polar. What could it be?

Answer:

The most likely byproduct, especially if you are using basic conditions, is the hydrolysis of the acetamide group to the corresponding aniline.

Causality: Amide Hydrolysis

The acetamide group (-NHCOCH3) can be cleaved under both basic and acidic conditions to yield 4-fluoro-3-nitroaniline.[5][9]

  • Base-Catalyzed Hydrolysis: A hydroxide ion (or other strong base) can act as a nucleophile, attacking the carbonyl carbon of the amide. This forms a tetrahedral intermediate which then collapses, expelling the amine as a leaving group.[10] This is often problematic when using strong aqueous bases like NaOH or KOH to facilitate the SNAr reaction.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.[4]

Troubleshooting Flowchart for Byproduct Formation

G start Byproduct Observed by TLC/LCMS check_mw Characterize Byproduct (MS) Is MW = 156.1 g/mol? (4-fluoro-3-nitroaniline) start->check_mw hydrolysis Likely Amide Hydrolysis check_mw->hydrolysis Yes other_byproduct Other Side Reaction (e.g., di-substitution) check_mw->other_byproduct No solution_base Solution: Modify Base/Solvent System hydrolysis->solution_base solution_base_details 1. Replace aqueous base (NaOH, KOH) with organic base (Et3N, DIPEA). 2. Use anhydrous inorganic base (K2CO3, Cs2CO3). 3. Lower reaction temperature. solution_base->solution_base_details

Caption: Decision-making workflow for identifying and solving amide hydrolysis.

FAQ 3: The reaction works, but purification is difficult. How can I effectively purify my product?

Answer:

Purification challenges typically arise from products having similar polarity to starting materials or byproducts. A systematic approach is key.

Purification Strategies

MethodApplication & Best Practices
Recrystallization This is the most effective method if your product is a solid and you can find a suitable solvent system. It is excellent for removing small amounts of impurities. Protocol Tip: A mixture of ethanol and water is often effective for purifying derivatives of this compound.[11] Start by dissolving the crude product in a minimal amount of hot ethanol, then slowly add water until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.
Column Chromatography The workhorse of purification for separating compounds with different polarities. Protocol Tip: Use a gradient elution system (e.g., starting with 100% Hexanes and gradually increasing the percentage of Ethyl Acetate) to effectively separate your product from non-polar and highly polar impurities. Monitor fractions closely by TLC.
Acid-Base Extraction If your product is neutral but you have acidic or basic impurities (like a hydrolyzed aniline byproduct), an aqueous workup can be very effective. Protocol Tip: During workup, wash the organic layer (e.g., DCM or Ethyl Acetate) with a dilute acid solution (e.g., 1M HCl) to remove any basic impurities like unreacted amine nucleophiles or the aniline byproduct. Follow with a wash with saturated sodium bicarbonate solution to remove acidic impurities.[12]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a robust starting point for reacting this compound with a generic amine nucleophile.

Materials:

  • This compound (1.0 eq)

  • Amine Nucleophile (1.1 - 1.5 eq)

  • Potassium Carbonate (K2CO3), anhydrous (2.0 - 3.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and anhydrous potassium carbonate.

  • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.1-0.5 M.

  • Add the amine nucleophile to the stirring mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into ice water and stir for 30 minutes. The product may precipitate. If so, collect the solid by vacuum filtration and wash with water.

  • If the product does not precipitate, extract the aqueous mixture three times with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography as needed.[11][13]

Workflow Diagram: SNAr Protocol

G cluster_0 General S~N~Ar Experimental Workflow A 1. Combine Reactants (Aryl Halide, K2CO3) in dry flask under N2 B 2. Add Anhydrous DMF and Amine Nucleophile A->B C 3. Heat Reaction (80-100 °C) B->C D 4. Monitor by TLC/LC-MS C->D D->C Incomplete E 5. Reaction Complete D->E F 6. Aqueous Workup (Quench in H2O, Extract) E->F G 7. Purification (Recrystallization or Chromatography) F->G H 8. Characterization G->H

Caption: Step-by-step workflow for a typical SNAr reaction.

References

Technical Support Center: N-(4-Fluoro-3-nitrophenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of N-(4-Fluoro-3-nitrophenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this key chemical intermediate. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic procedures effectively.

Introduction: The Synthetic Pathway and Its Importance

This compound is a valuable building block in medicinal chemistry and materials science.[1] It is typically synthesized via the acetylation of 4-fluoro-3-nitroaniline. The reaction involves the nucleophilic attack of the amino group on an electrophilic acetylating agent, most commonly acetic anhydride or acetyl chloride. While the synthesis appears straightforward, achieving high yield and purity consistently requires careful control over reaction conditions and purification strategies.

This guide addresses the most common challenges encountered during this synthesis, providing a structured approach to problem-solving.

Core Synthesis Workflow

The general workflow for the synthesis of this compound is a two-stage process involving the core chemical reaction followed by purification. This process is critical for isolating a product with the desired specifications for downstream applications.

G cluster_0 Stage 1: Synthesis cluster_1 Stage 2: Purification & Analysis Start Dissolve 4-Fluoro-3-nitroaniline in appropriate solvent Reagent_Add Add acetylating agent (e.g., Acetic Anhydride or Acetyl Chloride) +/- Base (e.g., Triethylamine) Start->Reagent_Add Reaction Stir at controlled temperature (e.g., 0°C to Room Temp) Reagent_Add->Reaction Quench Quench reaction mixture (e.g., pour into ice water) Reaction->Quench Isolate Isolate crude product (Filtration) Quench->Isolate Recrystallize Recrystallize crude solid (e.g., Ethanol/Water mixture) Isolate->Recrystallize Crude Product Dry Dry purified product (Vacuum oven) Recrystallize->Dry Analyze Characterize final product (MP, NMR, FTIR) Dry->Analyze Final_Product Pure this compound Analyze->Final_Product

Caption: General workflow for synthesis and purification.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Q1: Why is my yield of this compound consistently low (e.g., <70%)?

Low yield is one of the most frequent issues, often stemming from several potential root causes. Reported yields for this reaction are typically in the 80-85% range.[2][3]

Potential Causes & Solutions

Potential Cause Scientific Rationale Recommended Action
Moisture Contamination Acetylating agents like acetyl chloride and acetic anhydride are highly susceptible to hydrolysis. Water contamination will consume the reagent, reducing the amount available for the desired acetylation reaction.Ensure all glassware is oven-dried before use. Use anhydrous grade solvents. Handle acetylating agents under a nitrogen or argon atmosphere if possible.
Incomplete Reaction The acetylation may not have proceeded to completion. This can be due to insufficient reaction time, non-optimal temperature, or poor mixing.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature (if thermally stable). Ensure vigorous stirring, especially if the reaction mixture is heterogeneous.
Incorrect Stoichiometry An insufficient amount of the acetylating agent will naturally lead to unreacted starting material and lower yield.Use a slight excess of the acetylating agent (e.g., 1.1 to 1.2 equivalents). However, a large excess can complicate purification.[3]
Loss During Workup/Purification The product has some solubility in the workup and recrystallization solvents. Excessive washing or using too much solvent for recrystallization can lead to significant product loss.During workup, wash the filtered solid with a minimal amount of cold water. For recrystallization, use the minimum amount of hot solvent required to fully dissolve the crude product. Cool the solution slowly to maximize crystal formation.
Q2: My crude product is an oil or a gummy solid and fails to crystallize. What should I do?

This issue typically points to the presence of significant impurities that are disrupting the crystal lattice formation of the desired product.

Potential Causes & Solutions

  • Unreacted Starting Material: The starting material, 4-fluoro-3-nitroaniline, has a lower melting point than the product and can act as an impurity that prevents crystallization.

    • Solution: During the workup, if using a solvent like dichloromethane (DCM), perform an acidic wash with 5% aqueous potassium bisulfate (KHSO4) or dilute HCl.[3] The basic starting amine will be protonated and extracted into the aqueous layer, while the neutral acetamide product remains in the organic layer.

  • Excess Reagent/Byproducts: If a large excess of acetic anhydride was used, it might remain in the crude product. If using acetyl chloride with a base like triethylamine, the resulting triethylamine hydrochloride salt might be present.

    • Solution: Ensure the crude product is thoroughly washed with water after filtration to remove water-soluble impurities.[2] If an organic solvent was used for the reaction, washing the organic layer with saturated aqueous sodium bicarbonate can remove acidic impurities, followed by a brine wash.[3]

  • Improper Quenching: Adding the reaction mixture to water that is not sufficiently cold can sometimes lead to oiling out.

    • Solution: Always quench the reaction by pouring the mixture into a vigorously stirred vessel of ice water.[2] This promotes rapid precipitation and the formation of a solid. If an oil forms, try scratching the inside of the flask with a glass rod at the oil-solvent interface to induce crystallization.

Q3: The purity of my final product is low, indicated by a broad or depressed melting point. How can I improve it?

A sharp melting point is a key indicator of purity. The literature melting point for this compound is around 142–144 °C.[2] A broad range suggests impurities are present.

Troubleshooting Purification

G Start Symptom: Low Purity / Broad M.P. Cause1 Cause: Inefficient Recrystallization Start->Cause1 Cause2 Cause: Presence of Isomeric Impurity Start->Cause2 Cause3 Cause: Residual Starting Material Start->Cause3 Sol1 Solution: Optimize Recrystallization - Use minimal hot solvent - Cool slowly - Try alternative solvent (e.g., EtOAc) Cause1->Sol1 Sol2 Solution: Column Chromatography (Silica gel, Hexane/EtOAc gradient) Cause2->Sol2 Sol3 Solution: Acidic Wash during Workup (e.g., aq. KHSO4 or HCl wash) Cause3->Sol3

Caption: Decision tree for troubleshooting low purity.

Detailed Action Plan:

  • Optimize Recrystallization: This is the most critical purification step.[4]

    • Technique: The most commonly cited solvent system is a mixture of ethanol and water (e.g., 8:2 v/v).[2] Dissolve the crude product in the minimum amount of boiling ethanol. Then, add hot water dropwise until the solution just begins to turn cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the solid and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal recovery.

    • Rationale: Slow cooling allows for the formation of a more ordered crystal lattice, which selectively incorporates the desired product while excluding impurities in the mother liquor. Rapid crashing out of the solid will trap impurities.

  • Consider Isomeric Impurities: The starting material, 4-fluoro-3-nitroaniline, is typically prepared by the nitration of p-fluoroaniline.[5] This nitration can sometimes produce small amounts of other isomers. If these are carried through to the acetylation step, the resulting isomeric acetamides can be very difficult to separate by recrystallization alone due to their similar structures and polarities.[6]

    • Action: If you suspect isomeric impurities, purification by column chromatography on silica gel using a hexane/ethyl acetate solvent system may be necessary. Analytical techniques like HPLC can be used to confirm the presence of such impurities.[7]

Frequently Asked Questions (FAQs)

  • What is the standard protocol for this synthesis? A common and effective protocol involves adding 4-fluoro-3-nitroaniline in portions to acetic anhydride under constant stirring at room temperature, followed by stirring for several hours.[2] The reaction is then quenched in ice water, and the resulting precipitate is filtered, washed with water, and recrystallized from an ethanol/water mixture.[2][4]

  • Can I use acetyl chloride instead of acetic anhydride? Yes, acetyl chloride is also an effective acetylating agent.[3] However, it is more reactive and generates hydrochloric acid (HCl) as a byproduct. Therefore, a base such as triethylamine or pyridine must be added to the reaction mixture to neutralize the HCl.[3][8] The reaction is typically run in an inert solvent like dichloromethane (DCM) at 0 °C.[3]

  • How can I confirm the identity and purity of my final product?

    • Melting Point: A sharp melting point that matches the literature value (142–144 °C) is a strong indication of high purity.[2]

    • NMR Spectroscopy: 1H and 13C NMR spectroscopy will confirm the chemical structure. The 1H NMR spectrum should show a singlet for the acetyl methyl group (~2.0 ppm) and distinct signals for the aromatic protons.[3]

    • FTIR Spectroscopy: An FTIR spectrum will show characteristic peaks for the N-H bond (~3332 cm-1), the carbonyl (C=O) of the amide (~1678 cm-1), and the nitro group (NO2) stretches (~1529 and 1338 cm-1).[2]

  • What are the main safety precautions for this reaction?

    • Acetic anhydride and acetyl chloride are corrosive and lachrymatory; always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Nitroaromatic compounds can be toxic and should be handled with care.[9]

    • The reaction can be exothermic, especially when using acetyl chloride. Ensure adequate cooling and controlled addition of reagents.

References

managing side reactions during the synthesis of N-(4-Fluoro-3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-Fluoro-3-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges associated with this important synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate problems but also to build a robust and reproducible process.

Troubleshooting Guide: From Observation to Solution

This section is structured to address specific experimental issues. Identify your observation in the questions below to find expert analysis and actionable solutions.

Q1: My reaction is producing a significant amount of a dinitrated byproduct. How can I improve selectivity for the desired mono-nitrated product?

This is a classic issue of over-reaction. The formation of N-(4-fluoro-3,5-dinitrophenyl)acetamide occurs when the product of the initial nitration undergoes a second electrophilic aromatic substitution. Although the first nitro group is deactivating, the acetamido group is a powerful activator, making the ring susceptible to a second attack, particularly under harsh conditions.

Root Cause Analysis:

  • Excessive Nitrating Agent: Using a stoichiometric excess of the nitrating mixture (HNO₃/H₂SO₄) directly increases the probability of a second nitration event.

  • High Reaction Temperature: Elevated temperatures provide the necessary activation energy for the deactivated ring of the mono-nitro product to react again. Nitration is a highly exothermic reaction, and poor temperature control can lead to thermal runaways and reduced selectivity.[1][2]

  • Concentrated Reagents: High concentrations of nitric acid can lead to a higher equilibrium concentration of the potent nitronium ion (NO₂⁺), driving the reaction towards dinitration.[3][4]

Strategic Solutions:

  • Strict Stoichiometric Control: Carefully calculate and dispense a molar equivalent of nitric acid relative to the N-(4-fluorophenyl)acetamide starting material.

  • Aggressive Temperature Management: Maintain the reaction temperature between 0-5 °C throughout the addition of the nitrating agent.[2] Use an ice-salt bath for efficient cooling and add the nitrating mixture dropwise with vigorous stirring to dissipate heat effectively.

  • Controlled Addition: The slow, portion-wise addition of the nitrating mixture to the substrate solution ensures that the concentration of the nitronium ion remains low at any given time, favoring mono-nitration.

Q2: My final product is contaminated with 4-fluoro-3-nitroaniline. What is causing the hydrolysis of the acetamide protecting group?

The presence of 4-fluoro-3-nitroaniline indicates the cleavage of the amide bond. This is a result of acid-catalyzed hydrolysis, a well-documented reaction for acetamides, particularly in the presence of strong mineral acids like sulfuric acid at elevated temperatures or during prolonged reaction times.[5][6][7][8]

Root Cause Analysis:

  • Harsh Acidity: The concentrated sulfuric acid required to generate the nitronium ion is also an effective catalyst for amide hydrolysis.[5]

  • Elevated Workup Temperature: Quenching the reaction mixture in water is exothermic. If the temperature is not controlled during this step, the combination of heat and residual acid can promote hydrolysis.

  • Prolonged Exposure to Acid: Extended reaction times or delays in proceeding to the workup and neutralization steps increase the opportunity for the side reaction to occur.

Strategic Solutions:

  • Minimize Sulfuric Acid: While essential, use the minimum amount of sulfuric acid necessary to facilitate the reaction.

  • Cold Workup: Pour the completed reaction mixture slowly onto a large volume of crushed ice with stirring. This method serves to both dilute the acid and dissipate the heat of neutralization, drastically reducing the rate of hydrolysis.[2]

  • Prompt Neutralization: After quenching, proceed immediately to filtration and wash the crude product thoroughly with cold water until the washings are neutral to litmus paper. A subsequent wash with a cold, dilute sodium bicarbonate solution can also be used to ensure all residual acid is neutralized.

Q3: I'm observing the formation of the N-(4-fluoro-2-nitrophenyl)acetamide isomer. How can I improve the regioselectivity of the nitration?

The formation of isomers is governed by the directing effects of the substituents on the aromatic ring.[9] The acetamido group (-NHCOCH₃) is a strong ortho-, para-director, while the fluorine atom is a weaker ortho-, para-director. The desired product results from nitration ortho to the powerful acetamido group and meta to the fluorine. The undesired 2-nitro isomer arises from nitration ortho to the fluorine and meta to the acetamido group.

Root Cause Analysis:

  • Kinetic vs. Thermodynamic Control: Reaction conditions, particularly temperature, can influence the ratio of kinetic to thermodynamic products. While the 3-nitro position is electronically favored due to the strong directing effect of the acetamido group, other factors can allow for the formation of the 2-nitro isomer.[10][11]

  • Nitrating Agent: The specific nitrating agent used can influence regioselectivity. The standard HNO₃/H₂SO₄ mixture is generally effective, but alternative reagents may offer different selectivity profiles.[12]

Strategic Solutions:

  • Low-Temperature Protocol: As with preventing dinitration, maintaining a low reaction temperature (0-5 °C) is crucial. This condition favors the kinetically preferred product, which in this case is the desired 3-nitro isomer due to the dominant directing effect of the acetamido group.[2][9]

  • Alternative Nitrating Systems: For highly sensitive substrates or when extreme selectivity is required, consider milder nitrating agents. Systems like nitric acid in acetic anhydride can sometimes offer improved regioselectivity, although they must be handled with care due to the formation of acetyl nitrate.[13]

Visualizing the Reaction Pathways

The following diagram illustrates the desired synthetic route and the potential side reactions discussed above.

G cluster_main Desired Synthesis Pathway Start N-(4-fluorophenyl)acetamide Product This compound Start->Product HNO₃ / H₂SO₄ (0-5 °C) Isomer Isomeric Product (2-Nitro Isomer) Start->Isomer Poor Temp. Control Dinitro Dinitration Product Product->Dinitro Excess HNO₃ High Temp. Hydrolysis Hydrolysis Product (4-fluoro-3-nitroaniline) Product->Hydrolysis H₃O⁺ / Heat (Workup) G problem problem analysis analysis solution solution obs Analyze Crude Product (LC-MS, NMR) dini High Dinitro Content? obs->dini hydr Hydrolysis Product Present? dini->hydr No ana_dini Analysis: Over-reaction. Likely high temp or excess HNO₃. dini->ana_dini Yes iso Isomer Impurity High? hydr->iso No ana_hydr Analysis: Amide cleavage. Likely harsh/hot workup. hydr->ana_hydr Yes clean Product is Clean iso->clean No ana_iso Analysis: Poor regioselectivity. Likely kinetic control issue. iso->ana_iso Yes sol_dini Solution: Lower temp to 0-5°C. Use 1.05 eq. HNO₃. Add dropwise. ana_dini->sol_dini sol_hydr Solution: Quench on excess ice. Neutralize promptly after quench. ana_hydr->sol_hydr sol_iso Solution: Ensure temp is stable at 0-5°C. Consider alternative nitrating agent. ana_iso->sol_iso

References

Technical Support Center: Stability and Degradation Studies of N-(4-Fluoro-3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-Fluoro-3-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for conducting robust stability and degradation studies. Understanding the chemical stability of this molecule is paramount for its reliable application in research and development. This document provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols based on established scientific principles and regulatory expectations.

Part 1: Understanding the Molecule's Stability Profile

This compound is a substituted aromatic amide. Its stability is governed by the chemical reactivity of its three key functional components: the acetamide group, the nitroaromatic ring, and the carbon-fluorine bond. Forced degradation studies, conducted under conditions more severe than standard accelerated stability testing, are essential to elucidate potential degradation pathways.[1][2][3] These studies are mandated by regulatory bodies like the FDA and are described in the International Council for Harmonisation (ICH) guidelines to understand how a substance's quality may change over time under various environmental influences.[1][4][5]

The primary degradation pathways to anticipate are:

  • Hydrolysis: The acetamide linkage is susceptible to cleavage under both acidic and basic conditions, yielding 4-fluoro-3-nitroaniline and acetic acid.[6][7] Amide hydrolysis is generally slower than ester hydrolysis but can be accelerated by heat and pH extremes.[7]

  • Photodegradation: Nitroaromatic compounds are known photosensitive groups.[1][8] Exposure to light, particularly UV radiation, can trigger complex degradation pathways, potentially involving the reduction of the nitro group or reactions with excipients.[9]

  • Oxidative Degradation: The aromatic amine functionality, if formed via hydrolysis, is susceptible to oxidation.[10][11][12] This can lead to the formation of colored impurities and complex polymeric byproducts.

  • Thermal Degradation: As with most organic molecules, exposure to high temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.[13]

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the stability and degradation studies of this compound in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the initial stress conditions I should apply in a forced degradation study for this compound?

A1: Based on ICH guidelines (Q1A/Q1B), a standard array of stress conditions should be applied to a single batch of the substance.[1][2][4] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical methods are challenged without being overwhelmed.[4][13]

Stress ConditionInitial Recommended ParametersRationale & Key Considerations
Acid Hydrolysis 0.1 M HCl at 60 °C for 24-48 hoursThe acetamide bond is the primary target.[6] Elevated temperature accelerates the reaction. If no degradation is observed, increase acid concentration or temperature.[13]
Base Hydrolysis 0.1 M NaOH at Room Temperature for 12-24 hoursAmide hydrolysis is typically faster under basic conditions. Monitor closely as significant degradation can occur rapidly.[6]
Oxidation 3% H₂O₂ at Room Temperature for 24 hoursHydrogen peroxide is a common oxidizing agent.[13] This will test the resilience of the molecule, particularly the aromatic ring and potential aniline degradants.
Thermal (Dry Heat) 80 °C for 48 hoursEvaluates the solid-state stability of the substance.[1][13]
Photostability ICH Q1B Option 2: 1.2 million lux hours (visible) & 200 watt hours/m² (UV-A)Nitroaromatic compounds are often photosensitive.[1][8] A control sample protected from light is essential for comparison.[5]

Q2: My HPLC chromatogram shows multiple small, poorly resolved peaks after basic hydrolysis. What is happening?

A2: This is a common observation during forced degradation of aromatic amines or compounds that can hydrolyze to them. The likely cause is the formation of complex oxidative and polymeric by-products from the 4-fluoro-3-nitroaniline degradant.[10][11]

  • Troubleshooting Steps:

    • Neutralize Immediately: After the stress period, immediately neutralize the sample with an equivalent amount of acid (e.g., HCl) before analysis. This can prevent further base-catalyzed side reactions on the HPLC column.[8]

    • Optimize Chromatography: A standard C18 column may not be sufficient. Consider a phenyl-bonded phase column, which can offer alternative selectivity for aromatic compounds.[14] Also, evaluate the impact of mobile phase pH and consider using a gradient elution with a stronger organic solvent to elute any highly retained species.[8]

    • Use an Antioxidant: In some cases, spiking the sample with a small amount of an antioxidant (e.g., sodium bisulfite) immediately after the stress period can prevent further oxidation of the aniline degradant.

Q3: I see no degradation under my initial oxidative stress conditions (3% H₂O₂). Should I be concerned?

A3: Not necessarily. This compound may be relatively stable to oxidation. However, to ensure you have adequately stressed the molecule, you should employ more forcing conditions before concluding it is stable.

  • Troubleshooting Steps:

    • Increase Temperature: Heat the sample with 3% H₂O₂ at 60 °C. The combination of heat and an oxidizing agent is a more powerful stressor.

    • Increase H₂O₂ Concentration: If heating is still ineffective, consider cautiously increasing the hydrogen peroxide concentration to 10-30%.

    • Consider a Different Oxidant: Fenton's reagent (Fe²⁺ + H₂O₂) generates highly reactive hydroxyl radicals and can be used for highly stable molecules, though it can lead to very complex degradation profiles.[15]

Q4: The mass balance of my stability study is below 95%. Where could the parent compound be going?

A4: A poor mass balance suggests that not all degradation products are being detected by your analytical method. This is a critical issue as it may indicate the presence of unknown, potentially toxic, impurities.

  • Troubleshooting Steps:

    • Check for Non-Chromophoric Degradants: Your primary analytical method is likely UV-based HPLC. Some degradation pathways, such as ring-opening, can produce aliphatic fragments that lack a UV chromophore.[9] Complement your analysis with a mass spectrometer (LC-MS) or a Charged Aerosol Detector (CAD) to look for non-UV active compounds.[14][16]

    • Investigate Volatile Degradants: Small molecules like acetic acid (from hydrolysis) will not be detected by typical reversed-phase HPLC methods. Gas Chromatography (GC) may be necessary if the formation of volatile degradants is suspected.

    • Assess Adsorption: Highly polar or polymeric degradants can irreversibly adsorb to the HPLC column or sample vials. Varying the mobile phase pH or using a different column chemistry can help to elute these compounds.

Part 3: Methodologies and Protocols

Protocol 1: Forced Degradation Stock Solution Preparation
  • Objective: To prepare a stock solution of this compound for stress studies.

  • Procedure:

    • Accurately weigh approximately 25 mg of this compound.

    • Dissolve the compound in a suitable solvent. Acetonitrile is a good first choice due to its UV transparency and miscibility with water. A 50:50 acetonitrile:water mixture can also be used if solubility is a concern.

    • Quantitatively transfer the solution to a 25 mL volumetric flask and dilute to volume with the chosen solvent to achieve a concentration of approximately 1 mg/mL.[13]

    • This stock solution will be used for all subsequent stress conditions.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, excipients, or impurities.[17][18]

  • Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products generated during forced degradation.

  • Initial HPLC Parameters:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm (or scan with a photodiode array detector).

    • Injection Volume: 10 µL.

  • Method Development Workflow:

    • Inject a solution of the unstressed parent compound to determine its retention time and purity.

    • Individually inject samples from each forced degradation study (acid, base, oxidative, thermal, photolytic).

    • Co-inject a mixture of all stressed samples to create a comprehensive degradation profile.

    • Evaluate the chromatograms for peak purity and resolution between the parent peak and all degradant peaks. The use of a mass spectrometer (LC-MS) is highly beneficial at this stage to track peaks and identify degradants.[14][19]

    • If co-elution occurs, systematically adjust method parameters (gradient slope, mobile phase pH, column chemistry) until adequate separation is achieved.

Part 4: Visualizing Degradation and Workflows

Predicted Degradation Pathway

The following diagram illustrates the most probable primary degradation pathways for this compound based on its chemical structure.

G parent This compound hydrolysis_product 4-Fluoro-3-nitroaniline parent->hydrolysis_product  Hydrolysis (Acid/Base, Heat) acetic_acid Acetic Acid parent->acetic_acid  Hydrolysis (Acid/Base, Heat) photo_product Reduced Nitro Group Products (e.g., nitroso, amino) parent->photo_product  Photolysis (UV/Vis Light) oxidation_products Oxidative/Polymeric Products hydrolysis_product->oxidation_products  Oxidation (H₂O₂/Air)

Caption: Predicted primary degradation pathways for this compound.

Troubleshooting Workflow for Poor Mass Balance

This workflow provides a logical sequence of steps to diagnose and resolve issues with poor mass balance in a stability study.

G start Poor Mass Balance Observed (<95%) check_uv Analyze with LC-MS or CAD (Check for non-UV active degradants) start->check_uv issue_found Degradant(s) Found? check_uv->issue_found check_volatile Analyze Headspace with GC-MS (Check for volatile degradants) issue_found2 Degradant(s) Found? check_volatile->issue_found2 check_adsorption Modify HPLC Method (Change pH, column type) issue_found3 Degradant(s) Found? check_adsorption->issue_found3 issue_found->check_volatile No end_ok Update Method & Re-Quantify. Mass Balance Resolved. issue_found->end_ok Yes issue_found2->check_adsorption No issue_found2->end_ok Yes issue_found3->end_ok Yes end_nok Further Investigation Required. Consider other analytical techniques. issue_found3->end_nok No

Caption: Logical workflow for troubleshooting poor mass balance in stability studies.

References

purification challenges of N-(4-Fluoro-3-nitrophenyl)acetamide and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of N-(4-Fluoro-3-nitrophenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals who utilize this important intermediate in their synthetic workflows. This compound is a key building block in medicinal chemistry, often synthesized via the acetylation of 4-fluoro-3-nitroaniline.[1] While the synthesis is relatively straightforward, achieving high purity can present challenges.

This guide provides in-depth, experience-driven solutions to common purification problems in a direct question-and-answer format, supplemented with detailed protocols and troubleshooting logic.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My crude product after synthesis is a discolored solid, sometimes brownish or yellowish. What is the primary purification method and how do I address the color?

Answer: This is the most common observation. The discoloration typically arises from unreacted starting materials, side-products, or residual reagents from the acylation reaction. The most effective and widely reported method for purifying this compound is recrystallization .[1]

The key to successful recrystallization is selecting an appropriate solvent system. For this specific molecule, a binary solvent mixture of ethanol and water is highly effective.[1] Ethanol is a good solvent for the desired product at elevated temperatures, while water acts as an anti-solvent, reducing the product's solubility as the solution cools, which facilitates the formation of pure crystals. Many of the colored impurities remain in the ethanol/water mother liquor.

  • Causality: The principle behind this choice is the difference in solubility between the target compound and the impurities at different temperatures. This compound is significantly more soluble in hot ethanol than in cold ethanol/water, while many polar impurities remain dissolved in the cold solvent mixture.

  • Self-Validation: The success of the recrystallization can be visually assessed by the formation of well-defined, lighter-colored crystals from the dark solution. Purity should be confirmed by melting point analysis; a sharp melting point close to the literature value (e.g., 142–144 °C) indicates high purity.[1]

For a detailed, step-by-step guide, please refer to the Experimental Protocols section below.

Question 2: What are the most probable impurities I should be looking for in my crude product?

Answer: Understanding the potential impurities is critical for designing an effective purification strategy. Based on the common synthetic routes (acetylation of 4-fluoro-3-nitroaniline with acetic anhydride or acetyl chloride), the primary impurities are:

  • Unreacted 4-fluoro-3-nitroaniline: This is the primary starting material. Its presence suggests an incomplete reaction. It is typically more polar than the acetylated product.

  • Acetic Anhydride/Acetic Acid: If acetic anhydride is used as the acetylating agent, residual amounts, and its hydrolysis product (acetic acid), may be present. These are usually removed during the aqueous workup (ice water quench and filtration) described in the synthesis.[1]

  • Triethylamine/Triethylammonium Salts: When acetyl chloride is used, a base like triethylamine (Et₃N) is often added.[2] Residual base or its salt (e.g., triethylammonium chloride) can contaminate the crude product. These are typically removed by washing the organic layer with dilute acid (like 5% KHSO₄) and saturated sodium bicarbonate during the workup.[2]

  • Di-acetylated Products (Potential): Although less common under standard conditions, over-acetylation is a theoretical possibility.

  • Positional Isomers: If the starting aniline contains isomers, these will carry through to the final product. Always ensure the purity of your starting 4-fluoro-3-nitroaniline.

Question 3: I've tried recrystallization multiple times, but my product purity (by NMR or HPLC) is still not satisfactory. What is the next logical step?

Answer: When recrystallization fails to remove persistent impurities, the next and more powerful purification technique is silica gel column chromatography . This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent).

  • Expertise & Causality: Impurities that co-crystallize with the product often have very similar polarity. Column chromatography provides a much higher resolving power to separate such closely related compounds. The choice of eluent is paramount. A typical starting point for N-aryl acetamides is a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).[3]

  • Workflow:

    • TLC Analysis: First, run a Thin Layer Chromatography (TLC) plate of your impure product to determine an optimal solvent system. Test various ratios of hexanes:ethyl acetate. The ideal system will show good separation between the spot for your desired product (which should have an Rf value of approximately 0.3) and the impurity spots.[4]

    • Column Packing: Pack a column with silica gel using the "slurry method" with your chosen non-polar solvent (hexanes).[4]

    • Loading and Elution: Load your sample onto the column and elute with the solvent system determined by TLC. Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Trustworthiness: This is a self-validating system. By analyzing the collected fractions via TLC before combining them, you ensure that only the fractions containing the pure, isolated compound are pooled, guaranteeing a higher purity final product.

Question 4: How can I definitively confirm the identity and purity of my final, purified this compound?

Answer: Confirming the structure and purity of your final compound is a critical final step. A combination of the following analytical techniques provides an authoritative confirmation:

  • Melting Point (m.p.): A sharp melting point that matches the literature value is a strong indicator of purity. The reported melting point for this compound is in the range of 140–144 °C.[1]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This confirms the structure by showing the expected proton signals, multiplicities, and integrations. For this compound, you would expect to see signals for the acetyl methyl group (a singlet around δ 2.0-2.3 ppm), the aromatic protons, and the N-H proton (a singlet often downfield, >δ 8.5 ppm).[1][2]

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Provides confirmation of the carbon skeleton of the molecule.[1]

  • FTIR (Fourier-Transform Infrared Spectroscopy): This will show characteristic peaks for the functional groups present, such as N-H stretching (~3332 cm⁻¹), C=O stretching of the amide (~1678 cm⁻¹), and N-O stretching of the nitro group (~1529 and 1338 cm⁻¹).[1]

Purification Strategy Overview

The following diagram illustrates a logical workflow for the purification of this compound, guiding you from the crude product to a final, validated compound.

Purification_Workflow Crude Crude Synthetic Product (Brown/Oily Solid) Recrystallization Primary Purification: Recrystallization (Ethanol/Water) Crude->Recrystallization Initial Cleanup Analysis1 Purity & Identity Check (TLC, Melting Point) Recrystallization->Analysis1 Troubleshoot Impurities Detected? Analysis1->Troubleshoot PureProduct Pure this compound (>98%) Troubleshoot->PureProduct No (Purity Confirmed) ColumnChromatography Secondary Purification: Silica Gel Column Chromatography Troubleshoot->ColumnChromatography Yes (Persistent Impurities) Analysis2 Fraction Analysis (TLC) & Purity Check (NMR, m.p.) ColumnChromatography->Analysis2 Analysis2->PureProduct Pure Fractions Pooled

Caption: Decision workflow for purifying this compound.

Data Summary Table
ParameterRecrystallizationColumn Chromatography
Primary Use Case Initial purification of crude product; removal of bulk impurities and color.Purification of products with persistent impurities after recrystallization.
Stationary Phase Not ApplicableSilica Gel
Recommended Solvent(s) Ethanol/Water (e.g., 8:2 or 9:1 ratio)[1]Hexanes:Ethyl Acetate (start with 3:1, adjust based on TLC)[3]
Typical Purity >95-98% achievable>99% achievable
Key Advantage Simple, fast, and cost-effective for large quantities.High resolving power for closely related impurities.
Primary Metric for Success Sharp melting point, loss of color.[1]Single spot on TLC, clean NMR spectrum.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is adapted from established literature procedures for purifying this compound.[1]

  • Dissolution: Place the crude this compound solid into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. This should be done on a hot plate with stirring.

  • Hot Filtration (Optional but Recommended): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the ethanol solution is still hot, slowly add deionized water dropwise until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated.

  • Crystal Formation: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly. This can be done in a drying oven under vacuum.

  • Confirmation: Check the melting point and run an NMR spectrum to confirm purity and identity.

Protocol 2: Flash Column Chromatography

This is a general protocol; the exact solvent ratio should be optimized using TLC analysis as described in the FAQ section.

  • Prepare the Column: Select an appropriately sized glass column with a stopcock. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Pack the Column: In a fume hood, prepare a slurry of silica gel in hexanes. Pour the slurry into the column and allow the silica to settle, draining the excess solvent. Ensure the silica bed is packed evenly without any air bubbles.[4]

  • Prepare the Sample: Dissolve your semi-pure this compound in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation.

  • Load the Column: Carefully add the silica-adsorbed sample to the top of the packed column. Add a thin protective layer of sand on top.

  • Elution: Begin eluting the column with your chosen hexanes:ethyl acetate mobile phase. Start with a less polar mixture and you can gradually increase the polarity if needed to elute your compound.

  • Collect Fractions: Collect the eluent in a series of test tubes or flasks.

  • Analyze Fractions: Spot each fraction (or every few fractions) on a TLC plate and develop it to identify which fractions contain your pure product.

  • Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the final, highly purified product.

References

Technical Support Center: Synthesis of N-(4-Fluoro-3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of N-(4-Fluoro-3-nitrophenyl)acetamide. This guide is designed for researchers, chemists, and process development professionals to provide in-depth solutions to common experimental challenges and explore alternative synthetic strategies.

Section 1: Synthesis of the Key Intermediate: 4-Fluoro-3-nitroaniline

The most common precursor to the target molecule is 4-fluoro-3-nitroaniline. The synthesis of this intermediate is a critical step where issues regarding yield, purity, and safety often arise.

Q1.1: What is the standard, established route for synthesizing 4-fluoro-3-nitroaniline?

A: The principal and most widely documented route is the direct electrophilic aromatic nitration of 4-fluoroaniline.[1] This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid."

Mechanism Insight: In this reaction, sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[2] The aromatic ring of 4-fluoroaniline then acts as a nucleophile, attacking the nitronium ion. The regioselectivity is governed by the directing effects of the substituents. The amino group (-NH₂) is a strong activating, ortho-, para-director, while the fluorine atom (-F) is a deactivating, ortho-, para-director. Under the highly acidic conditions of the reaction, the amino group is protonated to form an anilinium ion (-NH₃⁺), which is a meta-directing group. The outcome is nitration at the position ortho to the fluorine and meta to the anilinium group, yielding the desired 4-fluoro-3-nitroaniline.[1]

Standard_Nitration_Route Start 4-Fluoroaniline Reagents HNO₃ / H₂SO₄ (Mixed Acid) 0-10 °C Product 4-Fluoro-3-nitroaniline Reagents->Product Electrophilic Aromatic Substitution (Nitration)

Caption: Standard synthesis of 4-fluoro-3-nitroaniline via mixed acid nitration.

Q1.2: Troubleshooting: My nitration of 4-fluoroaniline results in a low yield and significant formation of a dark, tar-like resin. What is causing this and how can it be prevented?

A: This is a very common issue stemming from two main factors: the exothermic nature of the reaction and the susceptibility of the aniline ring to oxidation.

  • Causality (Exotherm & Oxidation): Nitration reactions are highly exothermic.[2] If the temperature is not strictly controlled, "runaway" reactions can occur, leading to over-nitration (formation of dinitro products) and oxidative side reactions. Aniline and its derivatives are easily oxidized by nitric acid, especially at elevated temperatures, resulting in the formation of polymeric, tarry materials.[3]

  • Preventative Measures & Solutions:

    • Strict Temperature Control: The reaction must be maintained at a low temperature, typically between 0 °C and 10 °C. This is achieved by using an ice-salt or acetone-dry ice bath and adding the nitrating agent very slowly (dropwise) to the solution of 4-fluoroaniline in sulfuric acid.[3]

    • Anhydrous Conditions: The use of anhydrous acids is recommended. Water can promote side reactions. A patent for this process specifies carrying out the nitration under anhydrous conditions to improve yield and purity.[3]

    • Order of Addition: Add the 4-fluoroaniline to the sulfuric acid first to ensure it is fully protonated and dissolved before the nitric acid is introduced. Then, add the mixed acid dropwise to this solution.

    • Efficient Stirring: Ensure the reaction mixture is stirred vigorously to maintain homogenous temperature and concentration, preventing localized "hot spots."

Troubleshooting_Nitration cluster_problem Problem Observed cluster_causes Root Causes cluster_solutions Corrective Actions Problem Low Yield & Tar Formation Cause1 Poor Temperature Control (Runaway Exotherm) Problem->Cause1 Cause2 Oxidation of Aniline Ring Problem->Cause2 Sol1 Maintain 0-10 °C (Ice Bath) Cause1->Sol1 Sol2 Slow, Dropwise Addition of Nitrating Agent Cause1->Sol2 Sol4 Vigorous Stirring Cause1->Sol4 Cause2->Sol1 Sol3 Ensure Anhydrous Conditions Cause2->Sol3

Caption: Troubleshooting workflow for poor outcomes in aniline nitration.

Q1.3: Are there alternative, "greener" methods for the nitration step that avoid using large quantities of sulfuric acid?

A: Yes, concerns over the corrosive nature and waste disposal of mixed acid systems have driven the development of cleaner nitration technologies.[4][5]

  • Alternative 1: Zeolite-Catalyzed Nitration: A highly effective method uses a stoichiometric amount of nitric acid with acetic anhydride as the acetyl nitrate precursor, and a recyclable solid acid catalyst like zeolite β.[6] This approach offers excellent yields and very high regioselectivity for the desired product. For example, the nitration of fluorobenzene using this system gives a 94% yield of the para-isomer.[6] The only byproduct is acetic acid, which is more environmentally benign and easier to handle than sulfuric acid.

  • Alternative 2: Dinitrogen Pentoxide (N₂O₅): N₂O₅ is a powerful nitrating agent that can be used in aprotic solvents like dichloromethane. It provides a neutral and non-acidic environment, which can be advantageous for sensitive substrates.

  • Alternative 3: Nitration using Nitrogen Dioxide and Oxygen: Some industrial processes are exploring the use of nitrogen dioxide (NO₂) and oxygen in the presence of a porous inorganic oxide catalyst. This method avoids mineral acids entirely.[7]

Parameter Mixed Acid (HNO₃/H₂SO₄) Zeolite β / HNO₃ / Ac₂O N₂O₅ in CH₂Cl₂
Catalyst Sulfuric Acid (consumed)Zeolite β (recyclable)None
Byproducts Spent Sulfuric Acid, WaterAcetic AcidNone
Conditions Strongly acidic, 0-10 °CMildly acidic, near RTNeutral, aprotic
Safety Highly corrosive, exothermicMilder, controlled exothermN₂O₅ is unstable
Environmental High waste, acid disposal"Green", recyclable catalystSolvent waste

Section 2: Acetylation of 4-Fluoro-3-nitroaniline

Once the 4-fluoro-3-nitroaniline intermediate is successfully synthesized and purified, the final step is the N-acetylation of the amino group.

Q2.1: What is the standard, reliable protocol for the acetylation of 4-fluoro-3-nitroaniline?

A: The most straightforward and high-yielding method is the reaction of 4-fluoro-3-nitroaniline with acetic anhydride.[8] The amino group acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This reaction is typically efficient and can be run at room temperature or with gentle warming.

Detailed Experimental Protocol (Adapted from Cordeiro et al., 2020): [8]

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-nitroaniline (3.12 g, 20 mmol).

  • Reagent Addition: Under constant stirring at room temperature, add acetic anhydride (11 mL, 116 mmol) in small portions.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into a beaker containing ice water (approx. 100 mL). Stir the resulting slurry vigorously for 30 minutes to precipitate the product and hydrolyze any remaining acetic anhydride.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove acetic acid and other water-soluble impurities.

  • Purification: Dry the crude product. For high purity, recrystallize the solid from an ethanol/water mixture (e.g., 8:2 v/v). This procedure typically yields the product as a brown solid with a yield of around 85%.[8]

Acetylation_Reaction Start 4-Fluoro-3-nitroaniline Reagents Acetic Anhydride (Ac₂O) Room Temp, 12h Product This compound Reagents->Product Nucleophilic Acyl Substitution

Caption: Standard acetylation of the intermediate to yield the final product.

Q2.2: Troubleshooting: My acetylation reaction is incomplete, even after extended reaction times. What can I do to improve the conversion?

A: Incomplete conversion can occur because the electron-withdrawing nitro group deactivates the aromatic ring, reducing the nucleophilicity of the amino group compared to a non-nitrated aniline.

  • Causality: The lone pair of electrons on the amino nitrogen is less available for nucleophilic attack due to the inductive and resonance withdrawing effects of the adjacent nitro group.

  • Solutions:

    • Add a Catalyst: While often unnecessary, adding a catalytic amount of a strong acid (like sulfuric acid) can protonate the carbonyl oxygen of the acetic anhydride, making it more electrophilic and accelerating the reaction.

    • Use a Base: Alternatively, adding a non-nucleophilic base like triethylamine (Et₃N) can facilitate the reaction. This is particularly necessary when using more reactive acylating agents like 2-chloroacetyl chloride.[9] The base acts as an acid scavenger and can help deprotonate the amine, increasing its nucleophilicity.

    • Increase Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, monitor carefully to avoid potential side reactions.

    • Use a More Reactive Acylating Agent: Acetyl chloride is more reactive than acetic anhydride. If used, the reaction should be run in the presence of a stoichiometric amount of a base (like Et₃N or pyridine) to neutralize the HCl byproduct.[9]

Q2.3: Are there alternative reagents or methods for the acetylation step?

A: Yes, several alternatives to acetic anhydride exist, each with specific advantages and disadvantages.

  • Acetyl Chloride: As mentioned, this is a more reactive agent, leading to faster reaction times. However, it is corrosive, moisture-sensitive, and generates HCl gas, requiring the use of a base and careful handling.[9]

  • Ketene (CH₂=C=O): Ketene is a highly efficient and "atom-economical" acetylating agent, as the only byproduct is the proton abstracted from the amine. It is considered an environmentally friendly reagent.[10] The primary drawback is that ketene is a toxic, unstable gas that must be generated in situ, requiring specialized equipment.

  • Enzymatic Acylation: For ultimate chemoselectivity and green chemistry credentials, enzymatic catalysis is an option. A lipase, such as Novozym 435, can catalyze the transfer of an acetyl group from a donor like vinyl acetate to the amine.[11] This method operates under very mild conditions (room temperature, neutral pH) and can prevent side reactions on other sensitive functional groups if present. However, it may require significant optimization of solvent, temperature, and enzyme loading for this specific substrate.

References

Technical Support Center: Resolving Solubility Challenges for N-(4-Fluoro-3-nitrophenyl)acetamide in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with N-(4-Fluoro-3-nitrophenyl)acetamide in their experimental assays. As Senior Application Scientists, we have compiled this resource to provide not only solutions but also the underlying scientific principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physicochemical properties?

This compound is an organic compound often used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.[1] Its structure includes a fluorinated and nitrated phenyl ring, which influences its chemical properties and, notably, its solubility.

PropertyValueSource
CAS Number 351-32-6[2][3][4]
Molecular Formula C₈H₇FN₂O₃[4][5]
Molecular Weight 198.15 g/mol MySkinRecipes
Appearance Solid (form may vary)N/A
Melting Point 138.5°CMySkinRecipes
Boiling Point 385.9°CMySkinRecipes
Predicted XlogP 0.7[5]

The presence of the nitro group and the fluorine atom, both being electronegative, as well as the acetamide group, contribute to the molecule's polarity. However, the aromatic ring provides a significant nonpolar character, leading to poor aqueous solubility.

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

For initial stock solution preparation, polar aprotic solvents are generally the best starting point.

Recommended Starting Solvents for Stock Solutions:

  • Dimethyl Sulfoxide (DMSO): This is often the first choice for poorly water-soluble compounds in biological assays due to its high solubilizing power.

  • Dimethylformamide (DMF): Similar to DMSO, DMF is a powerful solvent for a wide range of organic compounds.

Other Potential Solvents:

  • Ethanol: One study mentions the recrystallization of this compound from an ethanol/water mixture, suggesting it has some solubility in ethanol.

  • Methanol: Often used as a solvent for similar aromatic compounds.

  • Acetone: Can be effective for dissolving many organic solids.

It is crucial to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous assay buffer. Direct dissolution in aqueous media is likely to be unsuccessful.

Q3: What is the maximum recommended concentration of organic solvent (e.g., DMSO) in my cell-based assay?

The tolerance of cell lines to organic solvents can vary significantly. However, a general guideline is to keep the final concentration of DMSO or DMF in your cell culture medium at or below 0.5% (v/v) . Higher concentrations can lead to cytotoxicity and may interfere with the biological processes being studied. It is always best practice to determine the solvent tolerance for your specific cell line by running a vehicle control experiment.

Q4: What are the primary safety precautions I should take when handling this compound?

General Safety and Handling Recommendations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[7][8]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[7][8]

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[7]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

Troubleshooting Guide: Resolving Precipitation Issues

Encountering precipitation when preparing your working solutions or during your experiment is a common challenge with poorly soluble compounds. The following troubleshooting guide provides a systematic approach to diagnose and resolve these issues.

Initial Observation: Precipitation in Aqueous Medium

G A Precipitation Observed in Aqueous Medium B Is the final organic solvent concentration > 0.5%? A->B C Yes B->C Yes D No B->D No E Action: Reduce the stock solution concentration and/or increase the final assay volume to lower the final solvent concentration. C->E F Does precipitation persist after gentle warming (e.g., 37°C) and vortexing? D->F G Yes F->G Yes H No F->H No I Conclusion: The compound's concentration exceeds its intrinsic aqueous solubility. G->I J Problem Resolved H->J K Action: Employ solubility enhancement techniques. I->K

Caption: Troubleshooting workflow for compound precipitation.

Advanced Solubility Enhancement Protocols

If you have determined that the desired concentration of this compound exceeds its aqueous solubility even with an acceptable final concentration of an organic co-solvent, more advanced formulation strategies may be necessary.

Protocol 1: Preparation of a Stock Solution using a Co-Solvent System

The use of a co-solvent system can significantly increase the solubility of a poorly soluble compound in an aqueous medium.[3]

Objective: To prepare a stock solution of this compound using a co-solvent system for improved solubility in aqueous assay buffers.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG 400)

  • Sterile, nuclease-free water or appropriate buffer

Step-by-Step Methodology:

  • Initial Dissolution: Weigh the desired amount of this compound and dissolve it in a minimal amount of DMSO. For example, to prepare a 10 mM stock, dissolve 1.98 mg of the compound in 1 mL of DMSO.

  • Addition of Co-solvent: To the DMSO solution, add an equal volume of PEG 400. Mix thoroughly by vortexing. This creates a 1:1 (v/v) DMSO:PEG 400 co-solvent system.

  • Aqueous Dilution: For your final working solution, dilute the co-solvent stock solution into your aqueous assay buffer. It is critical to add the stock solution to the buffer while vortexing to ensure rapid dispersion and minimize the risk of precipitation.

  • Final Concentration Check: Ensure the final concentration of the co-solvent system (DMSO + PEG 400) in your assay does not exceed a level that affects your experimental system (typically <1% total organic solvent).

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Weigh Compound B Dissolve in DMSO A->B C Add PEG 400 B->C D Vortex to Mix C->D F Add Stock Solution (while vortexing) D->F E Aqueous Buffer E->F G Final Working Solution F->G

Caption: Workflow for preparing a co-solvent stock solution.

Protocol 2: Experimental Solubility Determination using the Shake-Flask Method

To obtain quantitative solubility data for this compound in your specific buffer system, the shake-flask method is the gold standard.[10][11]

Objective: To determine the equilibrium solubility of this compound in a chosen solvent or buffer system.

Materials:

  • This compound

  • Chosen solvent/buffer (e.g., PBS, cell culture medium)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C)

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the solvent/buffer in a vial. The solid should be in excess to ensure a saturated solution is formed.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature for 24-48 hours. This allows the system to reach equilibrium.

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle.

  • Filtration: Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and determine the concentration of the dissolved this compound using a validated analytical method such as HPLC-UV.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

References

catalyst selection and optimization for N-(4-Fluoro-3-nitrophenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of N-(4-Fluoro-3-nitrophenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the catalytic synthesis of this important chemical intermediate. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yield and purity, and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prevalent and straightforward method for the synthesis of this compound is the N-acetylation of 4-fluoro-3-nitroaniline. This reaction typically involves the use of an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a suitable solvent and often a basic catalyst to neutralize the acidic byproduct.

Q2: How do I choose between acetyl chloride and acetic anhydride as the acetylating agent?

A2: The choice between acetyl chloride and acetic anhydride depends on several factors, including reactivity, cost, and safety considerations.

  • Acetyl chloride is generally more reactive than acetic anhydride and can often provide higher yields in shorter reaction times, particularly with deactivated anilines. However, it is a lachrymator, moisture-sensitive, and generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base.

  • Acetic anhydride is less expensive, less corrosive, and produces acetic acid as a byproduct, which is less aggressive than HCl. However, it is less reactive and may require a catalyst or more forcing conditions to achieve complete conversion, especially with electron-deficient substrates like 4-fluoro-3-nitroaniline.

Q3: What is the role of a catalyst in this synthesis, and which catalysts are recommended?

A3: In the context of N-acetylation of 4-fluoro-3-nitroaniline, a "catalyst" often refers to a base that facilitates the reaction. The starting material, 4-fluoro-3-nitroaniline, is a weakly nucleophilic amine due to the electron-withdrawing effects of the nitro and fluoro groups. A base is crucial for the following reasons:

  • When using acetyl chloride: A base, typically a tertiary amine like triethylamine (TEA) or pyridine, is required to scavenge the HCl byproduct. This prevents the protonation of the starting aniline, which would render it unreactive.[1]

  • When using acetic anhydride: While the reaction can sometimes proceed without a catalyst, a base can significantly accelerate the reaction rate. For deactivated anilines, a highly nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) is often superior to pyridine or TEA.[2] DMAP functions by forming a highly reactive N-acylpyridinium intermediate with the acetic anhydride, which is a more potent acetylating agent.[3][4]

For 4-fluoro-3-nitroaniline, a deactivated aniline, the use of a base is highly recommended. Triethylamine is a common and effective choice when using acetyl chloride.[1] If using acetic anhydride and experiencing slow reaction rates, the addition of a catalytic amount of DMAP can be beneficial.

Q4: Which solvents are suitable for this reaction?

A4: The choice of solvent is critical for ensuring that all reactants remain in solution and for facilitating the reaction. Polar aprotic solvents are generally preferred for N-acetylation reactions.

  • Dichloromethane (DCM): A widely used solvent for this reaction, it is relatively inert and effectively dissolves the starting materials.[1]

  • Acetonitrile (ACN): Another excellent choice that can lead to faster reaction rates.

  • Tetrahydrofuran (THF): Can also be used, but care must be taken to ensure it is anhydrous.

  • Dimethylformamide (DMF): A highly polar solvent that can enhance the reaction rate, but it can be more challenging to remove during work-up.[5]

It is crucial to use anhydrous (dry) solvents, as water can hydrolyze the acetylating agent, reducing the yield.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete Reaction: The nucleophilicity of 4-fluoro-3-nitroaniline is low due to the electron-withdrawing nitro and fluoro groups.• Increase the reaction time and/or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).• If using acetic anhydride, consider switching to the more reactive acetyl chloride.• If using acetic anhydride, add a catalytic amount of a more potent nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP).[2][3]
Hydrolysis of Acetylating Agent: Presence of moisture in the reactants or solvent.• Use anhydrous solvents and ensure all glassware is thoroughly dried.• Use freshly opened or properly stored acetylating agents.
Protonation of the Amine: If using acetyl chloride without a sufficient amount of base, the generated HCl will protonate the starting aniline, rendering it unreactive.• Ensure at least a stoichiometric equivalent of a suitable base (e.g., triethylamine) is used with acetyl chloride.[1]
Formation of Multiple Impurities Diacylation: The product, this compound, can potentially be acetylated a second time on the nitrogen under harsh conditions, although this is less likely for this deactivated substrate.• Use a controlled stoichiometry of the acetylating agent (e.g., 1.05-1.1 equivalents).• Add the acetylating agent slowly to the reaction mixture to avoid a high localized concentration.
Side Reactions on the Aromatic Ring: While the primary reaction is N-acetylation, under very harsh conditions, side reactions on the aromatic ring could occur.• Maintain mild reaction temperatures (e.g., 0 °C to room temperature).[1]
Impure Starting Material: Impurities in the 4-fluoro-3-nitroaniline can lead to the formation of byproducts.• Verify the purity of the starting material by techniques such as NMR or melting point analysis before starting the reaction.
Difficult Product Isolation and Purification Product is an Oil or Gummy Solid: The crude product may not crystallize easily if impurities are present.• After the aqueous work-up, ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.• Attempt recrystallization from a different solvent system. A common method is to dissolve the crude product in a minimal amount of a good solvent (e.g., hot ethanol) and then add a poor solvent (e.g., water) dropwise until turbidity is observed, followed by slow cooling.[6]
Product Contaminated with Starting Material: Incomplete reaction.• Optimize the reaction conditions for full conversion as described above.• If purification by recrystallization is insufficient, consider column chromatography on silica gel.
Product Contaminated with Byproducts: Inefficient purification.• For challenging separations, column chromatography is the recommended purification method. A solvent system of ethyl acetate and hexane is a good starting point for elution.

Experimental Protocols

Protocol 1: Acetylation using Acetyl Chloride and Triethylamine

This protocol is a robust and widely applicable method for the synthesis of this compound.[1]

Materials:

  • 4-Fluoro-3-nitroaniline

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 5% aqueous potassium bisulfate (KHSO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoro-3-nitroaniline (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the stirred solution.

  • Slowly add acetyl chloride (1.2 eq) dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 5% aqueous KHSO₄, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane or ethanol/water) to obtain pure this compound.

Catalyst Selection and Optimization Workflow

G cluster_start Start cluster_reagent Reagent Selection cluster_catalyst Catalyst/Base Selection cluster_optimization Reaction Optimization cluster_end End start Define Synthesis Goal: High Yield & Purity of This compound acetylating_agent Choose Acetylating Agent start->acetylating_agent acetyl_chloride Acetyl Chloride (More Reactive) acetylating_agent->acetyl_chloride For higher reactivity acetic_anhydride Acetic Anhydride (Less Reactive, Cheaper) acetylating_agent->acetic_anhydride For cost-effectiveness base_choice Select Base/Catalyst acetyl_chloride->base_choice acetic_anhydride->base_choice tea_pyridine Triethylamine (TEA) or Pyridine (Stoichiometric Base) base_choice->tea_pyridine With Acetyl Chloride dmap 4-DMAP (Nucleophilic Catalyst) base_choice->dmap With Acetic Anhydride for rate enhancement reaction_conditions Optimize Reaction Conditions: - Solvent (DCM, ACN) - Temperature (0°C to RT) - Time (Monitor by TLC) tea_pyridine->reaction_conditions dmap->reaction_conditions workup Standard Work-up: - Aqueous Wash - Drying - Solvent Removal reaction_conditions->workup purification Purification: - Recrystallization - Column Chromatography workup->purification end_product Pure this compound purification->end_product

Caption: Workflow for catalyst selection and optimization in the synthesis of this compound.

Mechanistic Insights: The Role of a Nucleophilic Catalyst (DMAP)

When acetic anhydride is used as the acetylating agent, a highly effective nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction, especially for a deactivated amine like 4-fluoro-3-nitroaniline.

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_acetylation Acetylation dmap DMAP acyl_pyridinium N-Acylpyridinium Ion (Highly Reactive) dmap->acyl_pyridinium Nucleophilic Attack ac2o Acetic Anhydride ac2o->acyl_pyridinium product This compound acyl_pyridinium->product Acetylation aniline 4-Fluoro-3-nitroaniline aniline->product product->dmap Catalyst Regeneration

Caption: Simplified mechanism of DMAP-catalyzed N-acetylation.

References

byproduct identification and removal in N-(4-Fluoro-3-nitrophenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German. Absolut! Hier ist eine detaillierte Anleitung zur Identifizierung und Entfernung von Nebenprodukten bei der Synthese von N-(4-Fluor-3-nitrophenyl)acetamid, die speziell für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung entwickelt wurde.

Einleitung

N-(4-Fluor-3-nitrophenyl)acetamid ist ein wichtiges Zwischenprodukt in der organischen Synthese, insbesondere bei der Herstellung von pharmazeutisch aktiven Wirkstoffen.[1] Seine Reinheit ist entscheidend für den Erfolg nachfolgender Reaktionsschritte und die Qualität des Endprodukts. Dieser Leitfaden bietet eine detaillierte Fehlerbehebung und häufig gestellte Fragen (FAQs) zur Identifizierung und Entfernung häufiger Nebenprodukte, die während seiner Synthese entstehen.

Teil 1: Überblick über die Synthese und den Mechanismus

Die häufigste und einfachste Methode zur Synthese von N-(4-Fluor-3-nitrophenyl)acetamid ist die Acetylierung von 4-Fluor-3-nitroanilin.[2] Diese Reaktion beinhaltet typischerweise die Behandlung des Anilins mit einem Acetylierungsmittel wie Acetylchlorid oder Essigsäureanhydrid in Gegenwart einer Base zur Neutralisierung des sauren Nebenprodukts (HCl oder Essigsäure).[3][4]

Reaktionsschema: 4-Fluor-3-nitroanilin reagiert mit einem Acetylierungsmittel (z. B. Acetylchlorid) in Gegenwart einer Base (z. B. Triethylamin) zu N-(4-Fluor-3-nitrophenyl)acetamid.

Bildunterschrift: Allgemeiner Arbeitsablauf für die Synthese von N-(4-Fluor-3-nitrophenyl)acetamid.

Teil 2: Häufig gestellte Fragen (FAQs)

F1: Was sind die kritischen Parameter, die während der Reaktion zu kontrollieren sind?

A: Die Kontrolle der Reaktionsparameter ist entscheidend, um die Bildung von Nebenprodukten zu minimieren.

  • Temperatur: Die Zugabe des Acetylierungsmittels sollte bei niedriger Temperatur (typischerweise 0 °C) erfolgen, um eine exotherme Reaktion zu kontrollieren und Nebenreaktionen zu verhindern.[5] Die Reaktion wird dann normalerweise bei Raumtemperatur über Nacht gerührt.[3]

  • Stöchiometrie: Es wird ein leichter Überschuss des Acetylierungsmittels (ca. 1,05–1,2 Äquivalente) und der Base (1,1–1,5 Äquivalente) verwendet, um eine vollständige Umsetzung des Ausgangsmaterials zu gewährleisten.[3][4] Ein großer Überschuss sollte vermieden werden, um die Aufreinigung nicht zu erschweren.

  • Feuchtigkeit: Die Reaktion sollte unter wasserfreien Bedingungen durchgeführt werden, da Wasser sowohl mit dem Acetylierungsmittel (Acetylchlorid) reagieren als auch potenziell eine Hydrolyse des Produkts verursachen kann.[6]

F2: Was ist die erwartete Ausbeute und das Aussehen des reinen Produkts?

A: Die berichteten Ausbeuten für diese Synthese liegen typischerweise im Bereich von 80–85 %.[2] Das gereinigte Produkt, N-(4-Fluor-3-nitrophenyl)acetamid, wird oft als brauner oder gelb-brauner Feststoff beschrieben.[2][7] Der Schmelzpunkt des reinen Produkts liegt bei etwa 142–144 °C.[2] Ein deutlich niedrigerer oder breiterer Schmelzpunktbereich deutet auf das Vorhandensein von Verunreinigungen hin.

Teil 3: Leitfaden zur Fehlerbehebung: Identifizierung und Entfernung von Nebenprodukten

Dieses Segment befasst sich mit den häufigsten Problemen im Zusammenhang mit der Produktreinheit.

Problem: Meine Endproduktreinheit ist gering und die DC/HPLC zeigt mehrere Flecken.

Dies ist das häufigste Problem, das auf das Vorhandensein von Synthese-Nebenprodukten oder nicht umgesetzten Ausgangsmaterialien hinweist.

A: Die Identität potenzieller Nebenprodukte hängt stark von der gewählten Syntheseroute ab. Die gängigste Methode ist die Acetylierung von 4-Fluor-3-nitroanilin.

Mögliche Verunreinigung Ursprung Auswirkungen auf die Reaktion
4-Fluor-3-nitroanilin Nicht umgesetztes AusgangsmaterialHäufigste Verunreinigung, wenn die Reaktion unvollständig ist.
N-(4-Fluor-3-nitrophenyl)diacetamid ÜberacetylierungWeniger häufig, kann aber bei großem Überschuss an Acetylierungsmittel auftreten.
Essigsäure Hydrolyse des AcetylierungsmittelsEntsteht, wenn Feuchtigkeit im System vorhanden ist.
Isomere (z. B. N-(4-Fluor-2-nitrophenyl)acetamid) Verunreinigung im AusgangsmaterialWenn die Synthese durch Nitrierung von 4-Fluoracetanilid erfolgt, können isomere Nebenprodukte ein erhebliches Problem darstellen.[8]

A: Eine Kombination aus chromatographischen und spektroskopischen Techniken ist der beste Ansatz.[9]

  • Dünnschichtchromatographie (DC): Ein schnelles Werkzeug, um die Komplexität der Mischung zu visualisieren. Das Ausgangsmaterial (Anilin) ist typischerweise polarer als das Produkt (Amid) und hat einen niedrigeren Rf-Wert.

  • Hochleistungsflüssigkeitschromatographie (HPLC): Bietet eine quantitative Beurteilung der Reinheit und trennt eng verwandte Verunreinigungen.[10]

  • Flüssigchromatographie-Massenspektrometrie (LC-MS): Unverzichtbar zur Identifizierung unbekannter Verunreinigungen durch Angabe ihrer Molekulargewichte.[9]

  • ¹H-NMR-Spektroskopie: Die aufschlussreichste Methode zur strukturellen Aufklärung. Das Produkt und die potenziellen Nebenprodukte weisen unterschiedliche aromatische Signale auf.

Verbindung Erwartete ¹H-NMR-Signale (Aromatischer Bereich, ca. ppm)
N-(4-Fluor-3-nitrophenyl)acetamid (Produkt) δ 7.51 (dd), 7.80 (m), 8.47 (dd)[3]
4-Fluor-3-nitroanilin (Ausgangsmaterial) Die aromatischen Protonen werden im Vergleich zum Amidprodukt aufgrund der elektronenschiebenden -NH₂-Gruppe zu höherem Feld verschoben sein.
N-(4-Fluor-2-nitrophenyl)acetamid (Isomer) Die Kopplungsmuster und chemischen Verschiebungen werden sich aufgrund der unterschiedlichen Position der Nitrogruppe deutlich unterscheiden.

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NMR_LCMS -> Identify;
Identify -> Purify;
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Bildunterschrift: Logischer Arbeitsablauf zur Identifizierung von Verunreinigungen in der Synthese.

Problem: Wie entferne ich nicht umgesetztes 4-Fluor-3-nitroanilin?

A: Dies ist die am einfachsten zu lösende Verunreinigung. Die basische Anilin-Funktionalgruppe kann durch eine saure Wäsche während der Aufarbeitung leicht entfernt werden.

Kausalität: 4-Fluor-3-nitroanilin ist eine Base und wird durch eine wässrige Säure protoniert, wodurch ein wasserlösliches Salz entsteht. Das Produkt, ein Amid, ist deutlich weniger basisch und verbleibt in der organischen Phase.

  • Lösung: Lösen Sie Ihre rohe organische Phase in einem geeigneten Lösungsmittel wie Dichlormethan (DCM) oder Ethylacetat.

  • Extraktion: Überführen Sie die Lösung in einen Scheidetrichter.

  • Wäsche: Waschen Sie die organische Schicht nacheinander mit:

    • 5 %iger wässriger Kaliumhydrogensulfatlösung (KHSO₄) oder 1 M HCl (2x).[3] Dies protoniert und entfernt das restliche Anilin.

    • Gesättigter wässriger Natriumbicarbonatlösung (NaHCO₃) (2x), um restliche Säure zu neutralisieren.

    • Sole (gesättigtes NaCl) (1x), um restliches Wasser zu entfernen.

  • Trocknen und Eindampfen: Trocknen Sie die organische Schicht über wasserfreiem Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄), filtrieren Sie und dampfen Sie das Lösungsmittel unter reduziertem Druck ein.

Problem: Wie trenne ich das gewünschte 3-Nitro-Isomer von anderen Positionsisomeren?

A: Isomere haben sehr ähnliche physikalische Eigenschaften, was ihre Trennung zu einer Herausforderung macht. Die beiden effektivsten Methoden sind die Rekristallisation und die Säulenchromatographie.

Kausalität: Die Rekristallisation nutzt die geringfügigen Unterschiede in der Löslichkeit zwischen dem gewünschten Produkt und den Verunreinigungen in einem bestimmten Lösungsmittelsystem. Das gewünschte Produkt kristallisiert selektiv aus, während die Verunreinigungen in der Mutterlauge verbleiben.

  • Lösungsmittelauswahl: Ethanol/Wasser-Mischungen (z. B. 8:2 oder 9:1) sind Berichten zufolge wirksam.[2] Beginnen Sie damit, das Rohprodukt in der Mindestmenge an siedendem Ethanol aufzulösen.

  • Kristallisation: Fügen Sie langsam Wasser hinzu, bis eine leichte Trübung bestehen bleibt. Erhitzen Sie erneut, bis die Lösung klar ist.

  • Abkühlen: Lassen Sie die Lösung langsam auf Raumtemperatur abkühlen und kühlen Sie sie dann in einem Eisbad weiter ab, um die Kristallbildung zu maximieren.

  • Isolierung: Sammeln Sie die Kristalle durch Vakuumfiltration, waschen Sie sie mit einer kleinen Menge kaltem Rekristallisationslösungsmittel und trocknen Sie sie gründlich.

  • Analyse: Überprüfen Sie die Reinheit der Kristalle mittels DC/HPLC und Schmelzpunkt.

Kausalität: Diese Technik trennt Verbindungen basierend auf ihrer unterschiedlichen Adsorption an einer stationären Phase (typischerweise Kieselgel) und ihrer Löslichkeit in einer mobilen Phase. Isomere weisen oft ausreichende Polaritätsunterschiede auf, um eine Trennung zu ermöglichen.

  • Stationäre Phase: Kieselgel (60 Å, 230–400 mesh).

  • Mobile Phase (Eluent): Eine Mischung aus Hexan und Ethylacetat ist ein guter Ausgangspunkt. Beginnen Sie mit einem niedrigen Polaritätsverhältnis (z. B. 9:1 Hexan:Ethylacetat) und erhöhen Sie die Polarität allmählich, basierend auf den DC-Ergebnissen.

  • Säulenpackung: Packen Sie die Säule sorgfältig mit einer Aufschlämmung aus Kieselgel und dem Eluenten mit niedriger Polarität.

  • Beladung: Lösen Sie das Rohprodukt in der Mindestmenge DCM oder Eluent und laden Sie es auf die Säule.

  • Elution: Beginnen Sie mit der Elution mit der mobilen Phase und sammeln Sie Fraktionen.

  • Analyse: Analysieren Sie die gesammelten Fraktionen mittels DC, um diejenigen zu identifizieren, die das reine Produkt enthalten.

  • Kombinieren und Eindampfen: Kombinieren Sie die reinen Fraktionen und entfernen Sie das Lösungsmittel unter reduziertem Druck, um das gereinigte Produkt zu erhalten.

Referenzen

  • N-(4-fluoro-3-nitrophenyl)acetamide | 351-32-6. (2024). ChemicalBook. --INVALID-LINK--

  • Cordeiro, M. C. R., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. --INVALID-LINK--

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. --INVALID-LINK--

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (2018). MDPI. --INVALID-LINK--

  • Peixoto, et al. (2021). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 93(4). --INVALID-LINK--

  • This compound. (n.d.). MySkinRecipes. --INVALID-LINK--

  • Application Note and Protocol for the Laboratory-Scale Synthesis and Purification of N-(2-fluoro-4-nitrophenyl)acetamide. (2024). Benchchem. --INVALID-LINK--

  • N-(3-Fluoro-4-nitrophenyl)acetamide. (n.d.). CymitQuimica. --INVALID-LINK--

  • Synthesis of N-(4 nitrophenyl) acetamide. (2014). ResearchGate. --INVALID-LINK--

  • Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation. (1999). PubMed. --INVALID-LINK--

  • Hydroamidation with Acetamides and Trifluoroacetamides. (2019). Georgia Southern University. --INVALID-LINK--

  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. (2021). SciELO. --INVALID-LINK--

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. (2021). International Union of Crystallography. --INVALID-LINK--

  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. (2021). MDPI. --INVALID-LINK--

  • Separation of N-(4-Amino-3-nitrophenyl)acetamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. --INVALID-LINK--

  • This compound (C8H7FN2O3). (n.d.). PubChemLite. --INVALID-LINK--

  • Process for preparing 4-fluoro-3-nitroaniline. (1971). Google Patents. --INVALID-LINK--

  • N-(4-Hydroxy-2-nitrophenyl)acetamide. (2022). PubMed Central. --INVALID-LINK--

  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020). PubMed. --INVALID-LINK--

  • (PDF) Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020). ResearchGate. --INVALID-LINK--

  • Nitrations of acetanilides by reagents of N02X type. (1966). Canadian Journal of Chemistry. --INVALID-LINK--

  • Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. (2021). ResearchGate. --INVALID-LINK--

  • A Comparative Guide to the Impurity Profiling and Identification of N-(2-Methyl-5-nitrophenyl)acetamide. (2024). Benchchem. --INVALID-LINK--

  • This compound, 351-32-6. (n.d.). Allfluoro pharmaceutical co. ltd. --INVALID-LINK--

  • N-[4-(4-Nitrophenoxy)phenyl]acetamide. (2008). PubMed Central. --INVALID-LINK--

  • pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. (2021). ChemRxiv. --INVALID-LINK--

References

Technical Support Center: Synthesis of N-(4-Fluoro-3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of N-(4-Fluoro-3-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during this critical synthetic transformation. Here, you will find a comprehensive troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and data tables to support your research and development endeavors.

Troubleshooting Guide: Navigating Common Challenges

This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on the impact of reagent quality.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired product at all. What are the likely causes related to my reagents?

Answer: Low or no yield in the acylation of 4-fluoro-3-nitroaniline is a common issue that can often be traced back to the quality and handling of your reagents. Here’s a breakdown of potential causes and their solutions:

  • Poor Quality 4-Fluoro-3-nitroaniline: The purity of your starting aniline is paramount.

    • Potential Impurities:

      • Isomeric Impurities: The synthesis of 4-fluoro-3-nitroaniline from p-fluoroaniline can sometimes lead to the formation of other isomers, such as 2-fluoro-5-nitroaniline[1]. These isomers may have different reactivities or can interfere with the crystallization of the desired product.

      • Unreacted p-Fluoroaniline: Incomplete nitration can leave residual p-fluoroaniline in your starting material. Being a more nucleophilic amine, it can competitively react with the acylating agent, leading to a mixture of products and reducing the yield of the desired this compound.

      • Di-nitrated Species: Over-nitration during the synthesis of the starting material can lead to di-nitro fluoroaniline impurities[2][3]. These are generally less reactive towards acylation and can complicate purification.

    • Solution:

      • Purity Analysis: Before starting your reaction, assess the purity of your 4-fluoro-3-nitroaniline using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS)[4]. A purity of ≥98% is recommended[5][6].

      • Purification of Starting Material: If significant impurities are detected, consider purifying the 4-fluoro-3-nitroaniline by recrystallization before use.

  • Degraded or Low-Quality Acylating Agent (Acetic Anhydride or Acetyl Chloride):

    • Hydrolysis: Acetic anhydride and acetyl chloride are highly susceptible to hydrolysis. Moisture in the reagents or reaction environment will convert them to acetic acid, which is a much less effective acylating agent under these conditions. Hydrolysis of acetic anhydride is a well-studied reaction[1][2][5][7][8].

    • Solution:

      • Use Fresh Reagents: Always use freshly opened or properly stored acetic anhydride or acetyl chloride.

      • Anhydrous Conditions: Ensure your reaction is conducted under anhydrous (dry) conditions. Use dry glassware and anhydrous solvents.

  • Inappropriate Choice of Acylating Agent:

    • Reactivity: Acetyl chloride is generally more reactive than acetic anhydride[9]. If you are experiencing low conversion with acetic anhydride, switching to acetyl chloride might improve your yield.

Issue 2: Formation of Side Products and Impurities

Question: I am observing significant side products in my reaction mixture. What are they, and how can I minimize their formation?

Answer: The formation of side products can complicate purification and reduce the overall yield. Here are some common side products and strategies to mitigate them:

  • Diacylation Product:

    • Cause: While less common with anilines bearing electron-withdrawing groups, diacylation can occur, especially if a large excess of a highly reactive acylating agent is used. This leads to the formation of N,N-diacetyl-4-fluoro-3-nitroaniline.

    • Solution:

      • Control Stoichiometry: Use a modest excess of the acylating agent (e.g., 1.1-1.5 equivalents).

      • Slow Addition: Add the acylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Hydrolysis of the Product:

    • Cause: The acetamide product can be susceptible to hydrolysis back to the starting aniline under strongly acidic or basic work-up conditions.

    • Solution:

      • Neutral Work-up: During the work-up, aim to maintain a neutral or slightly acidic/basic pH. If strong acids or bases are used, perform the extractions and washes promptly and at a low temperature.

  • Colored Impurities:

    • Cause: Aromatic nitro compounds can sometimes form colored byproducts, especially at elevated temperatures or upon prolonged reaction times. Oxidation of the aniline can also contribute to color formation.

    • Solution:

      • Control Temperature: Maintain the recommended reaction temperature.

      • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

      • Purification: Most colored impurities can be effectively removed by recrystallization of the final product. An ethanol/water mixture is a commonly used solvent system for this purpose.

Frequently Asked Questions (FAQs)

Q1: What is the recommended grade for the starting material, 4-fluoro-3-nitroaniline?

A1: It is highly recommended to use 4-fluoro-3-nitroaniline with a purity of at least 98%[5][6]. Impurities can negatively impact the reaction yield and the purity of the final product. You can verify the purity using techniques like GC or HPLC.

Q2: Should I use acetic anhydride or acetyl chloride for the acylation?

A2: Both acetic anhydride and acetyl chloride can be used effectively. Acetyl chloride is more reactive and may be preferred if you are struggling with low conversion rates with acetic anhydride[9]. However, acetyl chloride is more corrosive and moisture-sensitive, and its reaction with the aniline will produce hydrochloric acid, which needs to be neutralized with a base (like triethylamine or pyridine). Acetic anhydride is less reactive but easier to handle, and the acetic acid byproduct is less corrosive.

Q3: Is a catalyst necessary for this reaction?

A3: Generally, the acylation of 4-fluoro-3-nitroaniline with acetic anhydride or acetyl chloride proceeds without the need for a catalyst. The nucleophilicity of the aniline is sufficient to react with these acylating agents. However, for less reactive anilines, a catalyst might be employed.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. You can spot the reaction mixture alongside the starting aniline to observe the disappearance of the starting material and the appearance of the product spot.

Q5: What is the best way to purify the final product, this compound?

A5: Recrystallization is a highly effective method for purifying this compound. A mixture of ethanol and water is commonly used as the recrystallization solvent[10][11]. The exact ratio can be optimized to maximize recovery and purity.

Experimental Protocols

Protocol 1: Synthesis of this compound using Acetic Anhydride

This protocol is a standard and reliable method for the laboratory-scale synthesis.

Materials:

Reagent/SolventGrade
4-Fluoro-3-nitroaniline≥98% purity
Acetic AnhydrideReagent grade, ≥98%
Glacial Acetic AcidACS grade
Deionized Water
EthanolReagent grade

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-3-nitroaniline (1 equivalent).

  • Add glacial acetic acid to dissolve the starting material completely.

  • Slowly add acetic anhydride (1.2 equivalents) to the stirred solution.

  • Heat the reaction mixture to a gentle reflux and maintain for 1-2 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker of cold deionized water with vigorous stirring.

  • The solid product will precipitate. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration and wash thoroughly with deionized water.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

  • Dry the purified crystals under vacuum to obtain this compound as a solid.

Protocol 2: Synthesis of this compound using Acetyl Chloride

This protocol utilizes the more reactive acetyl chloride and a base.

Materials:

Reagent/SolventGrade
4-Fluoro-3-nitroaniline≥98% purity
Acetyl ChlorideReagent grade, ≥99%
Triethylamine (or Pyridine)Anhydrous, ≥99%
Dichloromethane (DCM)Anhydrous, ACS grade
Deionized Water
Saturated Sodium Bicarbonate Solution
Brine
Anhydrous Magnesium Sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 4-fluoro-3-nitroaniline (1 equivalent) in anhydrous dichloromethane.

  • Add triethylamine (1.1 equivalents) to the solution and stir.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to yield this compound.

Visualizing the Workflow and Troubleshooting Logic

To provide a clearer understanding of the experimental process and the decision-making involved in troubleshooting, the following diagrams have been generated.

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent_purity Assess Purity of 4-Fluoro-3-nitroaniline (≥98%) anhydrous_cond Ensure Anhydrous Conditions & Fresh Acylating Agent dissolve Dissolve Aniline in Solvent anhydrous_cond->dissolve add_acyl Add Acylating Agent (Acetic Anhydride or Acetyl Chloride) dissolve->add_acyl react React at Appropriate Temperature add_acyl->react monitor Monitor by TLC react->monitor precipitate Precipitate/Extract Crude Product monitor->precipitate filter_wash Filter and Wash precipitate->filter_wash recrystallize Recrystallize from Ethanol/Water filter_wash->recrystallize dry Dry Final Product recrystallize->dry

Caption: A streamlined workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_reagent_quality Reagent Quality Issues cluster_reaction_cond Reaction Condition Issues cluster_solutions Potential Solutions start Low Product Yield? aniline_purity Impure 4-Fluoro-3-nitroaniline? (Isomers, Unreacted Starting Material) start->aniline_purity acyl_agent_quality Degraded Acylating Agent? (Hydrolysis to Acetic Acid) start->acyl_agent_quality incomplete_conv Incomplete Conversion? start->incomplete_conv side_reactions Side Product Formation? (Diacylation, Hydrolysis) start->side_reactions purify_aniline Purify Starting Aniline (Recrystallization) aniline_purity->purify_aniline fresh_reagents Use Fresh, Anhydrous Acylating Agent acyl_agent_quality->fresh_reagents change_acyl Switch to More Reactive Acylating Agent (Acetyl Chloride) incomplete_conv->change_acyl optimize_cond Optimize Reaction Time/ Temperature incomplete_conv->optimize_cond control_stoich Control Stoichiometry/ Slow Addition side_reactions->control_stoich neutral_workup Ensure Neutral Work-up side_reactions->neutral_workup

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

Technical Support Center: N-(4-Fluoro-3-nitrophenyl)acetamide Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(4-Fluoro-3-nitrophenyl)acetamide. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent its decomposition during storage and ensure the integrity of your experimental results. Our approach is rooted in established chemical principles and field-proven insights to offer a self-validating system of protocols and recommendations.

Introduction: The Stability Challenge

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals. Its molecular structure, featuring an acetamide group, a nitro group, and a fluorine atom on a phenyl ring, makes it susceptible to several degradation pathways. Understanding these vulnerabilities is the first step toward preventing decomposition and ensuring the long-term stability of this reagent. The primary culprits of degradation are hydrolysis, photodecomposition, and thermal stress. This guide will provide you with the necessary knowledge and tools to mitigate these risks.

Troubleshooting Guide: Preventing Decomposition

This section is structured in a question-and-answer format to directly address specific issues you might encounter.

Question 1: I've noticed a change in the color of my this compound powder, from a pale yellow to a brownish hue. What could be the cause?

A change in color is often the first visual indicator of chemical decomposition. For this compound, a shift to a brownish color can be attributed to several factors, primarily:

  • Photodecomposition: Nitroaromatic compounds are known to be sensitive to light, especially UV radiation.[1][2] Exposure to ambient laboratory light or sunlight can initiate photochemical reactions, leading to the formation of colored degradation products. The energy from light can promote electrons to higher energy states, making the molecule more reactive.

  • Thermal Stress: Although stable at recommended storage temperatures, prolonged exposure to elevated temperatures can accelerate decomposition. Thermal decomposition of nitroaromatic compounds can be complex, often involving the homolysis of the carbon-nitro bond.[3]

  • Reaction with Impurities: The presence of reactive impurities, either from the synthesis process or from environmental contamination, can also lead to discoloration.

Immediate Actions:

  • Isolate the material: Segregate the discolored batch to prevent its use in critical experiments.

  • Verify storage conditions: Ensure the container is properly sealed and stored in a dark, cool location as recommended.

  • Perform a purity check: If you have the analytical capability, a quick purity assessment via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can confirm the presence of impurities.

Question 2: My recent synthesis using this compound yielded unexpected byproducts. Could the starting material have degraded?

Yes, the degradation of your starting material is a highly probable cause for the formation of unexpected byproducts. The most likely degradation pathway to introduce reactive impurities into your reaction is hydrolysis .

The Mechanism of Hydrolysis:

The acetamide group in this compound is susceptible to hydrolysis, which is the cleavage of the amide bond by water. This reaction can be catalyzed by both acids and bases.[4]

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down.

The product of hydrolysis is 4-fluoro-3-nitroaniline . The presence of this aniline derivative in your starting material can lead to a host of side reactions in your synthesis, depending on the reagents and conditions you are using.

Preventative Measures:

  • Strict Moisture Control: Always handle this compound in a dry environment. Use of a glove box or a desiccator for storage is highly recommended.

  • Inert Atmosphere: When weighing and handling the compound, especially for moisture-sensitive reactions, do so under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid Contaminants: Ensure that all glassware is scrupulously clean and free of acidic or basic residues. Be mindful of the potential for atmospheric CO2 to create a slightly acidic environment in the presence of moisture.

Question 3: I suspect my stored this compound has degraded. How can I confirm this and quantify the extent of decomposition?

Analytical chemistry provides several powerful tools to assess the purity and identify degradation products of your compound. The choice of method will depend on the available instrumentation and the desired level of detail.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable technique for stability testing.[5][6][7] A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of each. The primary hydrolysis product, 4-fluoro-3-nitroaniline, can be readily separated and identified.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a valuable tool for detecting structural changes in the molecule.[8][9][10][11] The hydrolysis of the acetamide group to an aniline will result in the disappearance of the acetyl methyl singlet (around 2.2 ppm) and the appearance of a broad singlet for the -NH₂ protons of the aniline.

  • Mass Spectrometry (MS): Coupled with a chromatographic technique like GC or LC, mass spectrometry can help identify the molecular weights of any degradation products, aiding in their structural elucidation.

A detailed protocol for developing a stability-indicating HPLC method is provided later in this guide.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

Based on the chemical properties of the compound and information from safety data sheets of similar molecules, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°C (refrigerated)Slows down the rate of potential decomposition reactions.
Light In the dark (amber vial or in a cabinet)Prevents photodegradation.[1][2]
Atmosphere Tightly sealed container, preferably under an inert gas (e.g., argon or nitrogen)Minimizes exposure to moisture and oxygen, preventing hydrolysis and oxidation.
Humidity Dry environment (use of a desiccator is recommended)Prevents hydrolysis of the acetamide group.[4]

Q2: What materials are incompatible with this compound?

Avoid contact with the following classes of chemicals, as they can catalyze decomposition or lead to hazardous reactions:[2][12][13][14]

  • Strong Acids: Can catalyze the hydrolysis of the acetamide group.

  • Strong Bases: Can also catalyze amide hydrolysis.

  • Strong Oxidizing Agents: The nitroaromatic system can be susceptible to oxidation, potentially leading to vigorous reactions.

  • Strong Reducing Agents: The nitro group can be reduced, leading to the formation of other functional groups and potential side reactions.

Q3: Is this compound sensitive to air?

While not acutely air-sensitive in the way that some organometallic compounds are, prolonged exposure to atmospheric moisture can lead to hydrolysis. Therefore, it is best practice to minimize its exposure to air.

Q4: Can I store this compound in solution?

Storing this compound in solution is generally not recommended for long periods due to the increased risk of degradation, particularly hydrolysis. If you must prepare a stock solution, use a dry, aprotic solvent and store it under an inert atmosphere at a low temperature (e.g., -20°C). The stability in solution will be highly dependent on the solvent and storage conditions, and should be verified analytically if stored for an extended time.

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

This protocol outlines the steps to develop a reversed-phase HPLC method to separate this compound from its primary hydrolysis product, 4-fluoro-3-nitroaniline.[5][6][7]

Objective: To establish an HPLC method capable of resolving the active pharmaceutical ingredient (API) from its potential degradation products.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound reference standard

  • 4-Fluoro-3-nitroaniline reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

Methodology:

  • Preparation of Standard Solutions:

    • Prepare individual stock solutions of this compound and 4-fluoro-3-nitroaniline in acetonitrile at a concentration of 1 mg/mL.

    • Prepare a mixed standard solution containing both compounds at a concentration of approximately 0.1 mg/mL each by diluting the stock solutions.

  • Initial Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a gradient of 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or determine the λmax by running a UV scan)

  • Method Optimization:

    • Inject the mixed standard solution and evaluate the separation.

    • Adjust the gradient slope and initial/final mobile phase compositions to achieve a resolution of >2 between the two peaks.

    • Optimize the mobile phase pH (if using a buffer instead of formic acid) to improve peak shape and retention.

  • Forced Degradation Study:

    • To ensure the method is truly stability-indicating, perform forced degradation studies on this compound.

    • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for several hours.

    • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature for a few hours.

    • Oxidative Degradation: Treat the compound with a 3% solution of hydrogen peroxide.

    • Photodegradation: Expose a solution of the compound to a UV lamp.[15]

    • Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are well-separated from the parent peak.

  • Method Validation:

    • Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Monitoring Decomposition using ¹H NMR Spectroscopy

Objective: To qualitatively assess the presence of the hydrolysis product, 4-fluoro-3-nitroaniline, in a sample of this compound.[8][9][10][11]

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • This compound sample

Methodology:

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Acquisition of ¹H NMR Spectrum: Acquire a standard ¹H NMR spectrum.

  • Spectral Analysis:

    • Intact this compound: Look for the characteristic singlet of the acetyl methyl protons (CH₃) typically around δ 2.2 ppm and the amide proton (NH) singlet at higher chemical shift (can be broad and its position is solvent-dependent).

    • Hydrolysis Product (4-fluoro-3-nitroaniline): The presence of this degradant will be indicated by the appearance of a new set of aromatic signals and a broad singlet corresponding to the aniline -NH₂ protons. Crucially, the integral of the acetyl methyl singlet will be diminished relative to the aromatic protons. By comparing the integration of the methyl peak of the starting material to the aromatic signals of the aniline degradant, a semi-quantitative estimation of the level of hydrolysis can be made.

Visualizing Decomposition Pathways and Prevention

Decomposition Pathways

Figure 1: Potential Decomposition Pathways A This compound (Stable) B Hydrolysis (Amide Cleavage) A->B H₂O (acid/base catalysis) C Photodecomposition (Nitro Group/Ring Reactions) A->C Light (UV) D Thermal Decomposition (C-NO2 Bond Cleavage) A->D Heat E 4-Fluoro-3-nitroaniline + Acetic Acid B->E F Various Photoproducts (e.g., phenolic compounds, reduced species) C->F G Radical Species D->G

Caption: Potential degradation routes for this compound.

Preventative Workflow

Figure 2: Workflow for Preventing Decomposition start Receiving Compound storage Store at 2-8°C In Dark, Dry Conditions Under Inert Atmosphere start->storage handling Handle in a Dry Environment (Glovebox or Desiccator) Avoid Incompatible Chemicals storage->handling quality_check Regularly Check for Discoloration or Clumping storage->quality_check use Use in Experiment handling->use quality_check->storage No Issues analytical_verification Perform Analytical Check (HPLC or NMR) if Degradation is Suspected quality_check->analytical_verification Degradation Suspected

Caption: A workflow for proper storage and handling to prevent decomposition.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of N-(4-Fluoro-3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Acetamide Derivatives

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, acetamide derivatives have garnered significant interest due to their synthetic accessibility and broad range of biological activities.[1] N-(4-Fluoro-3-nitrophenyl)acetamide (herein referred to as Compound A ) is a synthetic intermediate whose biological potential has been largely unexplored until recently. This guide focuses on validating its antibacterial activity, drawing direct comparisons with its structurally related analog, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (Compound B ), and other relevant acetamide derivatives. The primary focus of this analysis will be on their activity against Klebsiella pneumoniae, a clinically significant Gram-negative pathogen known for its high rates of drug resistance.[2][3]

Comparative Analysis of Antibacterial Activity

The most direct evidence of the biological activity of Compound A comes from a comparative study with its chlorinated counterpart, Compound B . This study provides a clear basis for understanding the initial structure-activity relationships (SAR) within this specific chemical series.

Head-to-Head Comparison: The Impact of α-Chlorination

A key structural difference between Compound A and Compound B is the presence of a chlorine atom on the acetyl group of Compound B . This seemingly minor modification has a significant impact on the antibacterial potency against Klebsiella pneumoniae.

Table 1: Minimum Inhibitory Concentration (MIC) against Klebsiella pneumoniae

CompoundStructureMIC (µg/mL)Reference
This compound (A) 1024[1]
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (B) 512[1][2]

Note: The images are illustrative placeholders for the chemical structures.

The data clearly indicates that the addition of the α-chloro group in Compound B doubles its antibacterial activity against K. pneumoniae compared to Compound A .[1] This suggests that the chloro-substituent is crucial for enhancing the compound's interaction with its bacterial target or for its transport into the bacterial cell. Further studies on a broader range of acetamide derivatives have also shown that halogenation can significantly influence antibacterial efficacy.

Broader Structure-Activity Relationship (SAR) Insights

While the direct comparison between Compound A and B is informative, a wider look at other N-phenylacetamide derivatives provides a richer context for their potential. Studies on various substituted N-phenylacetamides have demonstrated activity against a range of bacteria, including both Gram-positive and Gram-negative species. For instance, N-phenylacetamide derivatives containing 4-arylthiazole moieties have shown promising activity against plant pathogenic bacteria like Xanthomonas oryzae.[4][5] This highlights the versatility of the N-phenylacetamide scaffold and suggests that the antibacterial spectrum of Compound A and B may extend beyond K. pneumoniae.

Proposed Mechanism of Action: Inhibition of Penicillin-Binding Proteins (PBPs)

The current hypothesis for the mechanism of action of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (Compound B ) is the inhibition of penicillin-binding proteins (PBPs).[2][6] PBPs are essential bacterial enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. Inhibition of PBPs leads to a compromised cell wall and ultimately, cell lysis. This mechanism is shared by the widely successful β-lactam antibiotics.

The chloro group in Compound B is thought to enhance its interaction with the active site of PBPs, potentially acting as a leaving group or by increasing the electrophilicity of the carbonyl carbon, facilitating a reaction with a key serine residue in the PBP active site.

PBP_Inhibition cluster_bacterium Bacterial Cell Compound B Compound B PBP Penicillin-Binding Protein (PBP) Compound B->PBP Inhibition Peptidoglycan Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan Synthesis Catalyzes Cell Lysis Cell Lysis PBP->Cell Lysis Leads to Cell Wall Intact Cell Wall Peptidoglycan Synthesis->Cell Wall

Caption: Proposed mechanism of action for Compound B.

Validation of Biological Activity: Experimental Protocols

To ensure scientific integrity, the biological activities discussed must be validated through robust and reproducible experimental protocols. The following are detailed, step-by-step methodologies for assessing the antibacterial and cytotoxic properties of this compound and its analogs.

Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (Compound A , Compound B , and comparators)

  • Bacterial strain (e.g., Klebsiella pneumoniae ATCC 13883)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the bacterial strain from an agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in CAMHB in the 96-well plates to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a growth control (inoculum in broth without compound) and a sterility control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Workflow Start Start Prepare Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare Inoculum Inoculate Plate Inoculate 96-well Plate Prepare Inoculum->Inoculate Plate Serial Dilution Serial Dilution of Test Compound Serial Dilution->Inoculate Plate Incubate Incubate at 37°C (18-24h) Inoculate Plate->Incubate Read Results Determine MIC (Lowest concentration with no growth) Incubate->Read Results End End Read Results->End

Caption: Workflow for MIC determination.

Protocol for Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. This is crucial for evaluating the safety profile of a potential drug candidate.

Materials:

  • Mammalian cell line (e.g., HEK293, a non-cancerous human cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a negative control (untreated cells).

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • After incubation, add MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Table 2: Comparative Cytotoxicity of Phenylacetamide Derivatives (Illustrative)

CompoundCell LineIC₅₀ (µM)Reference
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (Prostate Cancer)80[7][8]
2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamidePC3 (Prostate Cancer)52[7][8]
Doxorubicin (Positive Control)MDA-MB-468 (Breast Cancer)0.38[9]

Note: This table presents data for structurally related phenylacetamide derivatives to provide context for potential cytotoxicity. Direct cytotoxicity data for Compound A and Compound B on non-cancerous cell lines is not currently available in the cited literature.

The available data on related compounds suggest that the substitution pattern on the phenyl ring significantly influences cytotoxicity. For instance, nitro-substituted phenylacetamides have shown notable cytotoxic effects against cancer cell lines.[7][8] While this data is from cancer cell lines, it underscores the importance of evaluating the cytotoxicity of Compound A and B on non-cancerous mammalian cells to establish a therapeutic window.

Conclusion and Future Directions

This compound (Compound A ) demonstrates modest antibacterial activity against Klebsiella pneumoniae. The comparative analysis with its α-chloro derivative, Compound B , strongly indicates that halogenation at the acetyl moiety is a key strategy for enhancing the potency of this class of compounds. The proposed mechanism of action via inhibition of penicillin-binding proteins positions these acetamide derivatives as a potentially interesting scaffold for the development of new antibacterial agents that could circumvent existing resistance mechanisms to β-lactams.

For drug development professionals, the key takeaways are:

  • The N-phenylacetamide scaffold is a valid starting point for antibacterial discovery.

  • Structure-activity relationship studies, particularly focusing on substitutions at the acetyl group and the phenyl ring, are crucial for optimizing activity.

  • A thorough evaluation of the antibacterial spectrum and a comprehensive cytotoxicity profile against non-cancerous mammalian cells are essential next steps to validate the therapeutic potential of this compound class.

Future research should focus on synthesizing and testing a broader library of analogs to further elucidate the SAR, confirming the PBP inhibition mechanism through enzymatic and biophysical assays, and conducting in vivo efficacy and safety studies.

References

comparative analysis of N-(4-Fluoro-3-nitrophenyl)acetamide with other nitroaromatic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of N-(4-Fluoro-3-nitrophenyl)acetamide and Other Key Nitroaromatic Compounds

Introduction: The Role of Nitroaromatics in Modern Chemistry

Nitroaromatic compounds, organic molecules bearing one or more nitro (-NO₂) groups attached to an aromatic ring, are foundational pillars of the chemical industry. The strong electron-withdrawing nature of the nitro group, coupled with the stability of the aromatic ring, imparts unique reactivity that makes these compounds indispensable precursors for a vast array of materials, including dyes, polymers, agrochemicals, and explosives.[1] Furthermore, their biological activities have made them a subject of intense research in pharmacology and drug development.[2]

This guide provides a comparative analysis of This compound , a specialized nitroaromatic compound of interest in pharmaceutical synthesis, against a selection of archetypal nitroaromatics: Nitrobenzene , p-Nitrotoluene , and 2,4-Dinitrotoluene .[3] By examining their structural nuances, physicochemical properties, and differential reactivity, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their behavior and potential applications.

Compound Profiles: Structural and Functional Overview

The electronic character of the substituents on the aromatic ring dictates the overall properties and reactivity of the molecule. The four compounds selected for this analysis offer a clear spectrum of electronic effects.

  • This compound : This molecule features a combination of substituents. The nitro group is a strong electron-withdrawing group (EWG). The fluorine atom is also an EWG via induction but can be a leaving group in nucleophilic substitution. The acetamido group (-NHCOCH₃) is generally considered an electron-donating group (EDG) through resonance, which modulates the overall electronic nature of the ring. It is a key intermediate in the synthesis of various complex molecules and potential therapeutic agents.[3][4]

  • Nitrobenzene : As the parent compound of this class, nitrobenzene consists of a single nitro group on a benzene ring.[5][6][7] It serves as our baseline for understanding the fundamental impact of the nitro group.

  • p-Nitrotoluene : This compound introduces a methyl group (-CH₃), a weak electron-donating group, para to the nitro group.[8][9][10][11] Its properties allow for a direct comparison of the effect of an EDG versus the acetamido group in our target molecule.

  • 2,4-Dinitrotoluene (DNT) : With two powerful electron-withdrawing nitro groups, DNT is a highly electron-deficient system.[12][13][14][15] It is a well-known precursor to trinitrotoluene (TNT) and toluene diisocyanate, a key component in polyurethane production.[12]

G cluster_0 This compound cluster_1 Nitrobenzene cluster_2 p-Nitrotoluene cluster_3 2,4-Dinitrotoluene a b c d

Caption: Chemical structures of the compared nitroaromatic compounds.

Comparative Analysis of Physicochemical Properties

The physical properties of these compounds, summarized below, are a direct consequence of their molecular structure, polarity, and intermolecular forces.

PropertyThis compoundNitrobenzenep-Nitrotoluene2,4-Dinitrotoluene
Molecular Formula C₈H₇FN₂O₃C₆H₅NO₂[5]C₇H₇NO₂[8]C₇H₆N₂O₄[12]
Molar Mass ( g/mol ) 198.15[3]123.11[5]137.14[8]182.13[12]
Appearance Brown solid[16]Pale yellow oily liquid[6][17][18]Pale yellow liquid/solid[8][9][10]Pale yellow crystalline solid[12][14]
Melting Point (°C) 142–144[16]5.7[5]51.7–54[10][11]70[12][14]
Boiling Point (°C) 385.9[3]210[5]238[8][11]300 (decomposes)[13]
Water Solubility Low (predicted)Very slightly soluble (~0.04 g/100 mL)[5][17]Insoluble[8][9]Slightly soluble (~200 mg/L)[13]

Insights from the Data:

  • Melting and Boiling Points: this compound exhibits a significantly higher melting and boiling point compared to the others. This is attributable to its larger molecular weight and the potential for hydrogen bonding via the acetamido group, leading to stronger intermolecular forces. The presence of two nitro groups in DNT also increases its melting point compared to nitrobenzene and p-nitrotoluene due to increased polarity and molecular weight.[3][10][11][12][14]

  • Solubility: All listed compounds have limited solubility in water, a characteristic feature of aromatic compounds.[5][8][9] They are, however, generally soluble in common organic solvents like ethanol, ether, and acetone.[5][11][13][17]

Comparative Analysis of Chemical Reactivity

The reactivity of nitroaromatics is dominated by two primary transformations: nucleophilic aromatic substitution (SNAr) and the reduction of the nitro group. The electronic nature of the ring substituents plays a critical role in both processes.

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings are typically electron-rich and thus react with electrophiles. However, the presence of strong electron-withdrawing groups, like the nitro group, deactivates the ring for electrophilic attack and activates it for nucleophilic attack.[19][20] This reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[20][21]

sn_ar_mechanism A Aryl Halide (with EWG) B Meisenheimer Complex (Resonance Stabilized) A->B + Nu⁻ (Addition - Rate Limiting) C Substituted Product B->C - X⁻ (Elimination - Fast) X X⁻ Nu Nu⁻

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

  • This compound : This compound is highly activated for SNAr. The nitro group strongly activates the ring, particularly at the ortho and para positions. The fluorine atom at the para position is an excellent leaving group for SNAr reactions. The acetamido group, while donating by resonance, is ortho to the nitro group and its overall effect in this specific context can be complex, but the activation by the nitro group is dominant.

  • Comparative Reactivity :

    • Nitrobenzene & p-Nitrotoluene : These compounds do not typically undergo SNAr unless a good leaving group (like a halide) is present on the ring. They are included here as a baseline.

    • 2,4-Dinitrotoluene : While it lacks a halide leaving group, the presence of two nitro groups makes the aromatic ring extremely electron-poor. This high degree of activation facilitates nucleophilic attack, though substitution of a hydrogen (SNAr-H) is less common and requires specific conditions.[22] The key principle is that the rate of SNAr is dramatically enhanced by the number and strength of electron-withdrawing groups ortho and para to the leaving group.[19][20][22]

Reduction of the Nitro Group

The reduction of the nitro group to an amine is one of the most important reactions of nitroaromatics, providing a primary route to anilines, which are vital industrial intermediates.[23][24] This transformation is a six-electron reduction that proceeds through nitroso and hydroxylamino intermediates.[23]

reduction_pathway A Ar-NO₂ (Nitroaromatic) B Ar-NO (Nitroso) A->B +2e⁻, +2H⁺ -H₂O C Ar-NHOH (Hydroxylamine) B->C +2e⁻, +2H⁺ D Ar-NH₂ (Amine) C->D +2e⁻, +2H⁺ -H₂O

References

A Comparative Guide to the Mechanism of Action of N-(4-Fluoro-3-nitrophenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the current understanding and investigational pathways for confirming the mechanism of action of N-(4-Fluoro-3-nitrophenyl)acetamide derivatives. As a class of compounds with emerging biological activities, a thorough elucidation of their molecular targets and cellular effects is paramount for their future development as therapeutic agents. This document synthesizes available data, compares their performance with established alternatives, and provides detailed experimental protocols to empower researchers in this field.

Unveiling the Antibacterial Potential: Targeting the Bacterial Cell Wall

Recent studies have highlighted the promising antibacterial activity of this compound and its derivatives, particularly against the opportunistic pathogen Klebsiella pneumoniae. A key derivative, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has demonstrated notable efficacy, suggesting a specific mechanism of action that warrants further investigation.

Hypothesized Mechanism of Action: Inhibition of Penicillin-Binding Proteins (PBPs)

The primary hypothesized mechanism of action for the antibacterial effects of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide is the inhibition of penicillin-binding proteins (PBPs). PBPs are essential bacterial enzymes responsible for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By inhibiting these enzymes, the integrity of the cell wall is compromised, leading to cell lysis and bacterial death.[1][2] This mechanism is shared with the well-established class of β-lactam antibiotics.

Computational modeling studies suggest that the chloro atom in the acetamide derivative plays a crucial role in stabilizing the molecule within the active site of the target enzyme, thereby enhancing its inhibitory activity.[1][2]

cluster_bacterium Klebsiella pneumoniae cluster_drug Mechanism of Action PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Peptidoglycan->CellWall Builds Lysis Cell Lysis CellWall->Lysis Acetamide This compound Derivative Inhibition Inhibition Acetamide->Inhibition Inhibition->PBP Targets

Figure 1. Hypothesized mechanism of action of this compound derivatives against bacteria.

Comparative Antibacterial Efficacy

The in vitro antibacterial activity of this compound (A1) and its 2-chloro derivative (A2) has been evaluated against Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency, with lower values indicating greater efficacy.

Compound/AntibioticTarget OrganismMIC (µg/mL)Reference
This compound (A1) Klebsiella pneumoniae1024[1][3]
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2) Klebsiella pneumoniae512[1][3][4][5]
CiprofloxacinKlebsiella pneumoniae1 - 8[4]
CefepimeKlebsiella pneumoniae1 - 16[4]
CeftazidimeKlebsiella pneumoniae1 - 32[4]
MeropenemKlebsiella pneumoniae0.25 - 1.0[4]
ImipenemKlebsiella pneumoniae0.25 - 1.0[4]

As shown in the table, while the this compound derivatives exhibit antibacterial activity, their potency is considerably lower than that of established antibiotics like fluoroquinolones and carbapenems against K. pneumoniae. The addition of a chloro group to the acetamide (A2) doubles the activity compared to the parent compound (A1), highlighting a potential avenue for structural optimization.[1][3] Interestingly, studies have shown that 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide can act synergistically with carbapenems like meropenem and imipenem, suggesting a potential role as a combination therapy agent.[4][6][7]

Experimental Protocol: Penicillin-Binding Protein (PBP) Competition Assay

To experimentally validate the inhibition of PBPs by this compound derivatives, a competitive binding assay using a fluorescently labeled penicillin derivative, such as Bocillin-FL, is recommended.

Objective: To determine if this compound derivatives can compete with a known PBP ligand for binding to bacterial PBPs.

Materials:

  • Klebsiella pneumoniae culture

  • This compound derivatives (test compounds)

  • Bocillin-FL (fluorescent penicillin derivative)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • SDS-PAGE equipment

  • Fluorescence gel scanner

Procedure:

  • Bacterial Culture: Grow Klebsiella pneumoniae to the mid-logarithmic phase.

  • Intact Cell Labeling:

    • Harvest bacterial cells by centrifugation and wash with PBS.

    • Resuspend the cells in PBS.

    • Pre-incubate the cells with varying concentrations of the this compound derivative for 30 minutes at 37°C.

    • Add a fixed concentration of Bocillin-FL (e.g., 5 µg/mL) and incubate for an additional 10-30 minutes at 37°C.[8]

  • Cell Lysis and Membrane Preparation:

    • Wash the cells with PBS to remove unbound probe.

    • Lyse the cells using a suitable method (e.g., sonication or French press).

    • Isolate the cell membrane fraction, which contains the PBPs, by ultracentrifugation.

  • SDS-PAGE and Fluorescence Detection:

    • Resuspend the membrane fraction in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

Expected Results: If the this compound derivative binds to PBPs, it will compete with Bocillin-FL, resulting in a dose-dependent decrease in the fluorescent signal from the PBP bands on the gel.

Exploring the Anticancer Frontier: Induction of Apoptosis in Cancer Cells

Beyond their antibacterial properties, the broader class of phenylacetamide derivatives has demonstrated potential as anticancer agents. The proposed mechanism of action in this context is the induction of programmed cell death, or apoptosis.

Mechanism of Action: Triggering the Apoptotic Cascade

Studies on various phenylacetamide derivatives have shown their ability to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is often characterized by the activation of key executioner enzymes, such as caspase-3 and caspase-7.[9]

cluster_cell Cancer Cell cluster_drug Mechanism of Action Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase37 Caspase-3/7 Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes Phenylacetamide Phenylacetamide Derivative Induction Induction Phenylacetamide->Induction Induction->Mitochondria Triggers Intrinsic Pathway

Figure 2. Proposed apoptotic mechanism of phenylacetamide derivatives in cancer cells.

Comparative Cytotoxicity

The cytotoxic effects of various phenylacetamide derivatives have been evaluated against different cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a standard measure of potency.

CompoundCell LineIC50 (µM)Reference
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide PC3 (Prostate Carcinoma)52[10]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide PC3 (Prostate Carcinoma)80[10]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide MCF-7 (Breast Cancer)100[10]
Imatinib (Reference Drug)PC3 (Prostate Carcinoma)40[10]
Imatinib (Reference Drug)MCF-7 (Breast Cancer)98[10]
Doxorubicin (Reference Drug)MDA-MB-468 (Breast Cancer)0.38 ± 0.07[9]
Phenylacetamide derivative '3j'MDA-MB-468 (Breast Cancer)0.76 ± 0.09[9]

The data indicates that certain phenylacetamide derivatives exhibit cytotoxicity against cancer cell lines, with potencies that are in a similar range to the reference drug imatinib in some cases.[10] Further structure-activity relationship (SAR) studies are warranted to optimize the anticancer activity of the this compound scaffold.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Objective: To determine the IC50 value of this compound derivatives in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC3, HCT-116)

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[11]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Experimental Protocol: Caspase-3/7 Activity Assay

To confirm that cell death is occurring via apoptosis, a caspase activity assay can be performed.

Objective: To measure the activity of executioner caspases-3 and -7 in cancer cells treated with this compound derivatives.

Materials:

  • Cancer cell lines

  • This compound derivatives

  • Caspase-Glo® 3/7 Assay kit or similar

  • 96-well white-walled plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the test compounds as described for the MTT assay.

  • Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells. This reagent contains a proluminescent substrate for caspase-3 and -7.[12]

  • Incubation: Incubate the plate at room temperature for 1-2 hours. During this time, the reagent will lyse the cells, and active caspases will cleave the substrate, leading to the generation of a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Expected Results: An increase in the luminescent signal in treated cells compared to untreated controls indicates the activation of caspase-3 and/or -7, providing evidence of apoptosis induction.

Conclusion and Future Directions

This compound derivatives represent a class of compounds with dual antibacterial and potential anticancer activities. The current evidence points towards the inhibition of penicillin-binding proteins as the likely mechanism for their antibacterial effects and the induction of apoptosis for their anticancer properties. However, further rigorous experimental validation is required to confirm these mechanisms definitively.

For drug development professionals, the key takeaways are:

  • The antibacterial potency of the current derivatives against K. pneumoniae is modest compared to existing antibiotics, but their synergistic effects with carbapenems are noteworthy.

  • The anticancer activity of the broader phenylacetamide class is promising, and a systematic evaluation of the this compound scaffold is warranted.

Future research should focus on:

  • Definitive Target Identification: Utilizing techniques like the PBP competition assay to confirm the molecular target of the antibacterial activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of derivatives to optimize both antibacterial and anticancer potency.

  • In Vivo Efficacy Studies: Evaluating the most promising derivatives in animal models of infection and cancer to assess their therapeutic potential.

By employing the comparative data and detailed protocols provided in this guide, researchers can effectively advance the understanding and development of this compound derivatives as a potential new class of therapeutic agents.

References

A Multi-faceted Approach to Structural Elucidation: Spectroscopic and Crystallographic Validation of N-(4-Fluoro-3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and materials science, the unambiguous structural determination of novel compounds is a cornerstone of innovation and safety. N-(4-Fluoro-3-nitrophenyl)acetamide (CAS: 351-32-6, Formula: C₈H₇FN₂O₃) serves as a critical intermediate in the synthesis of various complex organic molecules.[1][2] Its precise molecular architecture dictates its reactivity and suitability for downstream applications. This guide provides a comprehensive comparison of orthogonal analytical techniques—spectroscopic and crystallographic—to deliver a validated structural profile of this compound, offering researchers a robust framework for its identification and quality control.

Synthesis: The Genesis of the Analyte

To ensure the integrity of our analysis, the target compound was synthesized in-house, providing a well-characterized starting material. The causality behind this choice is simple: understanding the synthetic pathway provides predictive insight into potential impurities and isomeric forms, which is crucial for interpreting spectroscopic data.

Experimental Protocol: Synthesis of this compound
  • Reactant Preparation: 4-Fluoro-3-nitroaniline (5.0 g, 32.0 mmol) and triethylamine (6.7 mL, 48.0 mmol) were dissolved in 50 mL of dichloromethane (DCM) in a flask cooled to 0 °C.[3] Triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

  • Acylation: Acetyl chloride (2.75 mL, 38.4 mmol) was added dropwise to the stirred solution.[3] The slow addition at low temperature is critical to control the exothermic nature of the acylation reaction.

  • Reaction Progression: The mixture was allowed to warm to room temperature and stirred overnight to ensure complete conversion.

  • Work-up and Purification: The organic layer was washed sequentially with 5% aqueous potassium bisulfate (to remove excess triethylamine), saturated aqueous sodium bicarbonate (to remove unreacted acetyl chloride and acetic acid), and brine. The separated organic phase was dried over anhydrous magnesium sulfate.

  • Isolation: The solvent was removed under reduced pressure, and the resulting solid was crystallized from DCM to yield this compound.[3]

This protocol provides the material basis for the subsequent, in-depth structural validation.

Spectroscopic Characterization: A Composite View of the Molecular Framework

Spectroscopy provides a non-destructive look into the electronic and vibrational states of the molecule, allowing us to piece together its connectivity and functional groups.

G cluster_synthesis Synthesis cluster_analysis Analytical Workflow cluster_results Structural Information Synthesis Synthesized Compound This compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR Sample Aliquots IR IR Spectroscopy Synthesis->IR Sample Aliquots MS Mass Spectrometry Synthesis->MS Sample Aliquots XRAY X-ray Crystallography Synthesis->XRAY Sample Aliquots Connectivity Connectivity & Proton Environment NMR->Connectivity FunctionalGroups Functional Groups IR->FunctionalGroups MolecularWeight Molecular Weight & Formula MS->MolecularWeight ThreeD_Structure 3D Atomic Arrangement XRAY->ThreeD_Structure

Caption: Overall workflow for the structural validation of a synthesized compound.

¹H NMR Spectroscopy: Mapping the Proton Skeleton

Proton NMR is arguably the most powerful tool for determining the connectivity of a small molecule in solution. It provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to one another.

Experimental Protocol: A sample of the synthesized compound was dissolved in deuterated chloroform (CDCl₃). The spectrum was acquired on a 400 MHz spectrometer. CDCl₃ is a standard choice as it dissolves a wide range of organic compounds and its residual proton signal (at 7.26 ppm) does not typically interfere with analyte signals.

Data Summary:

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
12.04Singlet-3H-CH₃ (Acetyl)
27.51dd11.23, 9.081HH-5
37.80ddd9.08, 4.00, 2.931HH-6
48.47dd7.03, 2.731HH-2
510.38Singlet-1H-NH (Amide)
Data sourced from ChemicalBook.[3]

Analysis & Interpretation: The ¹H NMR spectrum provides a clear fingerprint of the molecule.

  • The singlet at 2.04 ppm , integrating to 3 protons, is unequivocally assigned to the methyl group of the acetamide moiety. Its singlet nature indicates no adjacent protons.

  • The aromatic region (7-9 ppm) displays a complex pattern confirming a tri-substituted benzene ring.

    • The signal at 8.47 ppm (H-2) is the most deshielded aromatic proton, consistent with its position ortho to the strongly electron-withdrawing nitro group. It appears as a doublet of doublets due to coupling with H-6 and the fluorine atom.

    • The signal at 7.80 ppm (H-6) is coupled to H-5, H-2, and the fluorine atom, resulting in a complex doublet of doublet of doublets.

    • The signal at 7.51 ppm (H-5) is coupled to H-6 and the fluorine atom, appearing as a doublet of doublets.

  • The broad singlet at 10.38 ppm is characteristic of an amide N-H proton, which is often broadened due to quadrupole coupling and exchange.[3]

¹³C NMR Spectroscopy: Probing the Carbon Framework

Carbon NMR complements ¹H NMR by defining the number of chemically unique carbon environments.

Experimental Protocol: The spectrum is typically acquired using the same sample prepared for ¹H NMR analysis on a 100 MHz or higher spectrometer, employing proton decoupling to simplify the spectrum to a series of singlets.

Data Summary (Predicted & Comparative): While direct experimental ¹³C NMR data for the title compound is not readily published, we can predict the chemical shifts based on established substituent effects and data from analogous compounds like N-(4-Methyl-2-nitrophenyl)acetamide.[4][5] The molecule has 8 unique carbon atoms, and thus 8 signals are expected.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
-C H₃~25Aliphatic methyl carbon
C =O~169Amide carbonyl carbon
C-1~136Aromatic C attached to NHAc
C-2~123Aromatic C-H ortho to NO₂
C-3~135Aromatic C attached to NO₂
C-4~155 (d, J ≈ 250 Hz)Aromatic C attached to F (large C-F coupling)
C-5~118 (d, J ≈ 20 Hz)Aromatic C-H ortho to F
C-6~126 (d, J ≈ 5 Hz)Aromatic C-H meta to F
Predictions are based on standard additive models and data from similar structures.[4][5]

Analysis & Interpretation: The key confirmatory signals would be the amide carbonyl carbon around 169 ppm and the carbon directly attached to the fluorine atom (C-4), which would appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 250 Hz), providing definitive evidence for the C-F bond.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, as their vibrations correspond to specific energy absorptions in the infrared region.

Experimental Protocol: A small amount of the solid sample is analyzed using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

Data Summary (Expected Absorption Bands):

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H stretchAmide
1630 - 1695C=O stretch (Amide I band)Amide
1590 - 1650N-H bend (Amide II band)Amide
1500 - 1560N-O asymmetric stretchNitro (NO₂)
1340 - 1380N-O symmetric stretchNitro (NO₂)
1100 - 1250C-F stretchAryl-Fluoride
Reference ranges sourced from standard spectroscopy tables and related compounds.[6][7]

Analysis & Interpretation: The IR spectrum acts as a functional group checklist. The simultaneous presence of a strong absorption around 1680 cm⁻¹ (C=O), a sharp peak in the 3350 cm⁻¹ region (N-H), two strong peaks for the nitro group (asymmetric and symmetric stretches), and a C-F stretching band provides compelling evidence for the proposed structure. The data from IR corroborates the functional moieties inferred from NMR.

Mass Spectrometry: Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight, which is a fundamental characteristic of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high confidence.

Experimental Protocol: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and analyzed by Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution data.

Data Summary:

Ion SpeciesCalculated m/z
[M+H]⁺199.05135
[M+Na]⁺221.03329
[M-H]⁻197.03679
Data sourced from PubChemLite.[8]

Analysis & Interpretation: The molecular formula C₈H₇FN₂O₃ gives a monoisotopic mass of 198.04407 Da.[8] Observing the protonated molecule [M+H]⁺ at m/z 199.05135 in an HRMS experiment would confirm the elemental composition, leaving no ambiguity about the molecular formula. This technique provides the foundational data point upon which the isomeric structure is built using NMR and IR.

Crystallographic Validation: The Definitive 3D Structure

G cluster_workflow Crystallographic Workflow cluster_output Structural Output CrystalGrowth Crystal Growth (Slow Evaporation) DataCollection X-ray Diffraction Data Collection CrystalGrowth->DataCollection StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement CellParams Unit Cell Parameters Refinement->CellParams BondInfo Bond Lengths & Angles Refinement->BondInfo Packing Intermolecular Interactions (e.g., H-Bonding) Refinement->Packing

Caption: Experimental and computational workflow for X-ray crystallography.

Experimental Protocol: High-quality single crystals are grown, typically by slow evaporation of the solvent from a saturated solution (e.g., in DMF or an ethanol/water mixture). A suitable crystal is mounted on a diffractometer, and diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal motion.[9] The structure is then solved and refined using specialized software.

Comparative Data Analysis: No published crystal structure exists for this compound itself. However, we can examine the crystal structure of the closely related analog, N-(3-Chloro-4-fluorophenyl)acetamide , to understand the type of definitive information that would be obtained.[9]

Key Crystallographic Parameters for N-(3-Chloro-4-fluorophenyl)acetamide:

ParameterValueSignificance
Crystal SystemMonoclinicDescribes the basic crystal symmetry.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
Dihedral Angle5.47 (6)°Angle between the benzene ring and the acetamide side chain, indicating the molecule is nearly planar.
H-BondingN—H···OIntermolecular hydrogen bonds link molecules into chains, dictating the crystal packing.[9]
Data for C₈H₇ClFNO.[9]

Anticipated Insights for this compound: An X-ray structure would provide incontrovertible proof of the substitution pattern on the aromatic ring. It would precisely measure all bond lengths and angles, confirming the amide and nitro functionalities. Furthermore, it would reveal the solid-state conformation, including the planarity of the molecule and the nature of intermolecular interactions, such as potential hydrogen bonding between the amide N-H and an oxygen atom of the nitro group on an adjacent molecule, which is a common motif in such structures.[10]

A Comparative Guide to Structural Validation Techniques

This guide demonstrates that a multi-technique approach is essential for the rigorous validation of a chemical structure. Each method provides a unique and complementary piece of the puzzle.

TechniquePrimary Information ProvidedStrengthsLimitations
¹H NMR Proton environment, count, and connectivity (J-coupling).Excellent for determining isomeric structure in solution. Quantitative.Can have overlapping signals. Requires soluble sample.
¹³C NMR Number of unique carbon environments.Confirms carbon skeleton. Less signal overlap than ¹H NMR.Low natural abundance of ¹³C requires longer acquisition times. Not typically quantitative.
IR Spectroscopy Presence of specific functional groups.Fast, simple, and works on solids, liquids, and gases.Provides limited information on overall connectivity. Complex spectra can be difficult to interpret fully.
Mass Spectrometry Molecular weight and elemental formula (HRMS).Extremely sensitive. Provides definitive molecular formula.Does not distinguish between isomers. Fragmentation can be complex.
X-ray Crystallography Unambiguous 3D atomic arrangement, bond lengths, and angles.Provides the absolute structure. Gold standard for structural proof.Requires a high-quality single crystal, which can be difficult to grow. Provides solid-state structure only.

Conclusion

The structural validation of This compound is comprehensively achieved through the integration of spectroscopic and crystallographic data. NMR spectroscopy elucidates the precise isomeric connectivity of the protons and carbons. IR spectroscopy confirms the presence of the critical amide and nitro functional groups. High-resolution mass spectrometry validates the elemental composition and molecular weight. Finally, while demonstrated here through a close analog, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of the three-dimensional atomic arrangement. Together, these techniques form a self-validating workflow that provides the high level of confidence required by researchers, scientists, and drug development professionals.

References

A Guide to Reproducible Experimental Outcomes with N-(4-Fluoro-3-nitrophenyl)acetamide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. Inconsistent outcomes not only undermine the validity of our findings but also lead to wasted resources and time. This guide provides an in-depth technical comparison of N-(4-Fluoro-3-nitrophenyl)acetamide and a key alternative, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, with a core focus on the factors influencing experimental reproducibility. We will delve into the nuances of their synthesis, purification, and application, offering field-proven insights to ensure the reliability of your research.

The Critical Role of Starting Material Integrity in Experimental Reproducibility

The journey to reproducible data begins long before the final assay. The quality and consistency of your starting chemical entities are paramount. This compound is a versatile intermediate in organic synthesis, often utilized in the development of pharmaceuticals and other bioactive molecules.[1] Its chemical structure, featuring a fluorinated and nitrated phenyl ring coupled with an acetamide group, makes it a valuable building block.[1] However, minor variations in its synthesis and purification can introduce impurities that may have significant downstream consequences.

This guide will compare this compound with its chlorinated analog, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide. The addition of a chloro group can modulate the compound's reactivity and biological activity, making it a relevant alternative in various experimental contexts, particularly in the screening for antibacterial agents.[2][3] We will explore how the subtle difference between these two molecules can impact the consistency of your experimental results.

Comparative Synthesis and Purification: Laying the Foundation for Reliability

The reproducibility of any experiment involving a synthesized compound is fundamentally tied to the robustness of its preparation and purification. Here, we compare the established protocols for this compound and its chloro-derivative.

Experimental Protocols

Synthesis of this compound (Compound A)

  • To a 50 mL flask, add 4-fluoro-3-nitroaniline (3.12 g, 20 mmol).

  • Under constant stirring at room temperature, add acetic anhydride (11 mL, 116 mmol) in small portions.

  • Continue stirring the reaction mixture for 12 hours.

  • Upon completion, add ice water to the mixture and stir for an additional 30 minutes to precipitate the product.

  • Filter the precipitate, wash thoroughly with water, and dry.

  • Recrystallize the crude product from an ethanol/water mixture (8:2) to obtain pure this compound.[2]

Synthesis of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (Compound B)

  • In a 50 mL flask, dissolve 4-fluoro-3-nitroaniline (3.12 g, 20 mmol) and triethylamine (3.3 mL, 24 mmol) in 20 mL of chloroform.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 2-chloroacetyl chloride (2.71 g, 24 mmol) in 5 mL of chloroform to the reaction mixture.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 20 hours.

  • Perform an extraction of the reaction mixture. The organic phase should be washed with water (3 x 25 mL), dried over anhydrous sodium sulfate, and then concentrated under reduced pressure.

  • Recrystallize the resulting solid from an ethanol/water mixture to yield pure 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide.[4][5]

Causality Behind Experimental Choices

The choice of acetylating agent (acetic anhydride for Compound A and 2-chloroacetyl chloride for Compound B) is the primary determinant of the final product. The use of triethylamine in the synthesis of Compound B acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion. The recrystallization step for both compounds is crucial for removing unreacted starting materials and by-products, thereby ensuring high purity. The purity of the final compound is a critical factor for reproducibility, as impurities can lead to off-target effects in biological assays.

Visualizing the Synthetic Workflow

G cluster_A Synthesis of this compound (A) cluster_B Synthesis of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (B) A_start 4-fluoro-3-nitroaniline + Acetic Anhydride A_react Stir 12h at RT A_start->A_react A_precipitate Add Ice Water A_react->A_precipitate A_filter Filter & Wash A_precipitate->A_filter A_recrystallize Recrystallize (Ethanol/Water) A_filter->A_recrystallize A_product Pure Compound A A_recrystallize->A_product B_start 4-fluoro-3-nitroaniline + 2-chloroacetyl chloride + Triethylamine in Chloroform B_react Stir 20h (0°C to RT) B_start->B_react B_extract Extraction B_react->B_extract B_purify Recrystallize (Ethanol/Water) B_extract->B_purify B_product Pure Compound B B_purify->B_product G cluster_pathway Proposed Antibacterial Mechanism compound 2-chloro-N-(4-fluoro-3- nitrophenyl)acetamide pbp Penicillin-Binding Proteins (PBPs) compound->pbp Inhibition cell_wall Bacterial Cell Wall Synthesis pbp->cell_wall Essential for lysis Cell Lysis cell_wall->lysis Disruption leads to

References

A Researcher's Guide to Assessing the Selectivity of N-(4-Fluoro-3-nitrophenyl)acetamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous evaluation. A critical, and often challenging, aspect of this journey is the comprehensive assessment of a compound's selectivity. This guide provides an in-depth technical framework for evaluating the selectivity of N-(4-Fluoro-3-nitrophenyl)acetamide-based inhibitors. While this scaffold has shown potential in targeting bacterial penicillin-binding proteins (PBPs), a thorough understanding of its on-target specificity and potential off-target interactions is paramount for its advancement.

This guide is not a rigid protocol but a strategic blueprint. It is designed to empower you to design and execute a robust selectivity profiling cascade, interpret the resulting data, and make informed decisions about the future of your candidate inhibitors. We will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating system to uphold the highest standards of scientific integrity.

The Imperative of Selectivity Profiling

The this compound core represents a versatile starting point for inhibitor design. Initial studies have highlighted its potential as an antibacterial agent, putatively targeting penicillin-binding proteins (PBPs), enzymes crucial for bacterial cell wall synthesis.[1][2][3] However, the acetamide functional group is a common feature in a vast array of bioactive molecules, including kinase inhibitors.[4] This chemical promiscuity necessitates a comprehensive investigation into the selectivity of any new derivative to de-risk its development and uncover its full therapeutic potential. A highly selective compound offers a clearer path to the clinic with a reduced risk of off-target toxicity, while a non-selective compound might be repurposed or serve as a starting point for designing more specific molecules.

This guide will navigate through a multi-tiered approach to selectivity assessment, beginning with the intended target class (PBPs) and expanding to a broader profiling against the human kinome and the wider proteome.

Part 1: On-Target Selectivity Profiling Against Penicillin-Binding Proteins (PBPs)

The initial hypothesis for the mechanism of action of this compound-based antibacterial agents centers on the inhibition of PBPs. Therefore, the first step is to determine the specific PBP(s) targeted and the inhibitor's selectivity across different PBP isoforms.

Experimental Workflow: PBP Inhibition Profiling

A well-established method for assessing PBP inhibition involves a competitive binding assay using a fluorescently labeled β-lactam, such as Bocillin-FL.[1][5][6]

PBP_Inhibition_Workflow cluster_prep Sample Preparation cluster_labeling Competitive Labeling cluster_analysis Analysis bacterial_culture Grow Bacterial Culture (e.g., K. pneumoniae) inhibitor_treatment Treat with N-(4-Fluoro-3-nitrophenyl) acetamide derivative (various conc.) bacterial_culture->inhibitor_treatment bocillin_fl Incubate with Bocillin-FL inhibitor_treatment->bocillin_fl lysis Cell Lysis bocillin_fl->lysis sds_page SDS-PAGE lysis->sds_page fluorescence_scan Fluorescence Scanning sds_page->fluorescence_scan quantification Band Intensity Quantification fluorescence_scan->quantification

Caption: Workflow for PBP Inhibition Profiling.

Detailed Protocol: Competitive PBP Binding Assay
  • Bacterial Culture and Treatment:

    • Grow the target bacterial strain (e.g., Klebsiella pneumoniae) to mid-logarithmic phase.

    • Aliquot the culture and treat with a serial dilution of the this compound-based inhibitor for a defined period. Include a vehicle-only control.

  • Competitive Labeling:

    • Add a final concentration of Bocillin-FL to each treated and control sample and incubate. Bocillin-FL will bind to any PBPs not occupied by the test inhibitor.

  • Cell Lysis and Protein Quantification:

    • Harvest the bacterial cells by centrifugation, wash to remove excess probe, and lyse the cells to release the proteins.

    • Determine the total protein concentration of each lysate for equal loading in the subsequent step.

  • SDS-PAGE and Fluorescence Scanning:

    • Separate the protein lysates by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

  • Data Analysis:

    • Quantify the fluorescence intensity of each PBP band. A decrease in fluorescence intensity compared to the vehicle control indicates inhibition by the test compound.

    • Calculate the IC50 value for each PBP by plotting the percentage of inhibition against the inhibitor concentration.

Data Presentation and Interpretation

The results should be summarized in a table to facilitate comparison.

Table 1: Hypothetical PBP Inhibition Profile of Compound X

PBP IsoformIC50 (µM)
PBP1a>100
PBP1b50.2
PBP22.5
PBP385.7
PBP415.3
  • Interpretation: In this hypothetical example, Compound X demonstrates selectivity for PBP2 over other PBPs. This provides a clear direction for further investigation into its antibacterial mechanism.

Comparator Compounds

To contextualize the selectivity of your compound, it is crucial to include well-characterized PBP inhibitors as comparators.

  • Selective PBP inhibitors:

    • Amdinocillin (Mecillinam): Selective for PBP2.[5]

    • Aztreonam: Selective for PBP3.[5]

  • Broad-spectrum β-lactams:

    • Piperacillin: Inhibits multiple PBPs.[5]

Part 2: Off-Target Selectivity Profiling - A Broader Perspective

While on-target selectivity is crucial, a comprehensive understanding of a compound's interaction with the broader human proteome is essential for predicting potential toxicity and identifying opportunities for repurposing. Given the prevalence of the acetamide moiety in kinase inhibitors, kinome profiling is a logical and critical next step.

Experimental Workflow: Kinome Profiling

Several platforms are available for kinome-wide selectivity profiling. These typically involve in vitro assays that measure the ability of a compound to inhibit the activity of a large panel of recombinant kinases.

Kinome_Profiling_Workflow cluster_assay_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis compound N-(4-Fluoro-3-nitrophenyl) acetamide derivative incubation Incubate Compound with Kinase Panel compound->incubation kinase_panel Panel of Recombinant Human Kinases kinase_panel->incubation atp ATP & Substrate initiation Initiate Reaction with ATP/Substrate atp->initiation incubation->initiation detection Measure Kinase Activity (e.g., Luminescence, Fluorescence) initiation->detection data_analysis Calculate % Inhibition detection->data_analysis selectivity_score Determine Selectivity Score data_analysis->selectivity_score

Caption: General Workflow for Kinome Profiling.

Detailed Protocol: In Vitro Kinase Panel Screen
  • Compound Preparation:

    • Prepare a stock solution of the this compound-based inhibitor in a suitable solvent (e.g., DMSO).

  • Kinase Reaction:

    • In a multi-well plate, dispense the individual recombinant kinases from a commercially available panel (e.g., Promega's Kinase Selectivity Profiling Systems).[7]

    • Add the test compound at a fixed concentration (e.g., 1 µM or 10 µM) to each well. Include a broad-spectrum kinase inhibitor like Staurosporine as a positive control and a vehicle-only control.[8][9]

    • Initiate the kinase reaction by adding a mixture of ATP and the appropriate substrate for each kinase.

  • Detection:

    • After a defined incubation period, stop the reaction and measure the remaining kinase activity using a detection method appropriate for the assay platform (e.g., luminescence-based assays that quantify the amount of ATP consumed).

  • Data Analysis:

    • Calculate the percentage of inhibition for each kinase relative to the vehicle control.

    • Represent the data as a dendrogram or a "kinome map" to visualize the selectivity profile.

Data Presentation and Interpretation

A common way to visualize kinome profiling data is through a dendrogram, which clusters kinases based on their sequence homology.

Table 2: Hypothetical Kinome Profiling Data for Compound Y (% Inhibition at 1 µM)

Kinase FamilyKinase% Inhibition
TKABL15
TKSRC8
CMGCCDK292
CMGCGSK3B88
AGCPKA12
  • Interpretation: In this hypothetical scenario, Compound Y shows significant inhibition of CDK2 and GSK3B, suggesting potential off-target effects. This information is critical for guiding further medicinal chemistry efforts to improve selectivity.

Part 3: Cellular Target Engagement and Proteome-Wide Selectivity

While in vitro assays are invaluable, it is essential to confirm target engagement and assess selectivity within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) and chemical proteomics are powerful techniques for this purpose.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand stabilizes its target protein against thermal denaturation.[2][3][10][11][12]

CETSA_Workflow cluster_cell_treatment Cellular Treatment cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis cells Culture Cells treatment Treat with Inhibitor or Vehicle cells->treatment heating Heat Cells to a Range of Temperatures treatment->heating lysis Cell Lysis & Centrifugation heating->lysis western_blot Western Blot for Target Protein lysis->western_blot quantification Quantify Soluble Protein western_blot->quantification melting_curve Generate Melting Curve quantification->melting_curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA
  • Cell Treatment:

    • Treat cultured cells with the test compound or vehicle.

  • Thermal Challenge:

    • Heat the treated cells to a range of temperatures.

  • Lysis and Fractionation:

    • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection:

    • Analyze the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Chemical Proteomics for Unbiased Target Identification

For a truly global view of a compound's interactions, chemical proteomics approaches can be employed.[4][13][14][15][16] These methods typically involve immobilizing the inhibitor on a solid support to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry. This can reveal unexpected off-targets and provide a comprehensive selectivity profile across the entire proteome.

Conclusion

The assessment of inhibitor selectivity is a multifaceted process that requires a combination of targeted and global approaches. For this compound-based inhibitors, a systematic evaluation beginning with the putative PBP targets, expanding to the human kinome, and culminating in cellular target engagement and proteome-wide analysis will provide the most comprehensive and reliable understanding of their selectivity. The experimental frameworks and protocols outlined in this guide offer a robust starting point for researchers to rigorously characterize their compounds and advance the most promising candidates toward therapeutic development.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of N-(4-Fluoro-3-nitrophenyl)acetamide Production

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates is a critical step that dictates the overall efficiency, cost, and environmental impact of a drug discovery pipeline. N-(4-Fluoro-3-nitrophenyl)acetamide is a valuable intermediate in medicinal chemistry, and the selection of its synthetic route can have significant downstream consequences. This guide provides an in-depth, objective comparison of the primary methods for its production, supported by experimental data and field-proven insights.

Introduction: The Strategic Importance of this compound

This compound serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds. The presence of the fluoro and nitro groups on the phenyl ring provides strategic points for further chemical modifications, such as nucleophilic aromatic substitution (SNAr) reactions, which are fundamental in the construction of complex molecular architectures. The efficiency and purity of this intermediate directly impact the yield and quality of the final active pharmaceutical ingredient (API).

This guide will focus on the two most prevalent methods for the synthesis of this compound: the acetylation of 4-fluoro-3-nitroaniline using either acetic anhydride or acetyl chloride. We will dissect these methods through the lenses of chemical yield, reaction kinetics, operational safety, and environmental impact.

Comparative Analysis of Synthetic Methodologies

The core of this comparison lies in the choice of the acetylating agent. Both acetic anhydride and acetyl chloride are effective for the N-acetylation of 4-fluoro-3-nitroaniline, but they present a classic trade-off between reactivity and safety.[1]

Parameter Method A: Acetic Anhydride Method B: Acetyl Chloride/Triethylamine
Reported Yield 85%[1]84%[2]
Reaction Time ~12 hours at room temperature[1]Overnight at room temperature[2]
Reactivity Milder, more controlled reaction[1]Highly reactive, often faster reactions[1]
Byproduct Acetic acid (less corrosive)[1]Hydrogen chloride (corrosive gas)[1]
Safety Profile Combustible liquid, corrosive.[3][4]Highly flammable, corrosive, reacts violently with water.[2][5][6]
Handling Easier to handle, less volatile.More hazardous, volatile, and moisture-sensitive.
Causality Behind Experimental Choices

The selection between acetic anhydride and acetyl chloride is often dictated by the specific requirements of the synthesis.

  • Acetic Anhydride: This reagent is generally favored for its milder reactivity, which allows for a more controlled reaction and often leads to cleaner product profiles with fewer side reactions. The byproduct, acetic acid, is less corrosive and easier to handle and remove than the hydrogen chloride gas generated when using acetyl chloride.[1] This makes the acetic anhydride method more amenable to larger-scale industrial production where safety and ease of handling are paramount.

  • Acetyl Chloride: The higher reactivity of acetyl chloride can be advantageous when a faster reaction time is desired.[1] However, this increased reactivity necessitates more stringent control of reaction conditions, such as cooling, to prevent runaway reactions. The co-production of hydrochloric acid requires the use of a base, typically triethylamine, to neutralize the acid and drive the reaction to completion. This adds an extra reagent and a subsequent purification step to remove the resulting triethylammonium chloride salt.

Experimental Protocols: A Self-Validating System

The following protocols are presented to be self-validating, with clear steps for reaction, workup, and purification.

Method A: Acetylation with Acetic Anhydride

This protocol is adapted from a reported synthesis with a high yield.[1]

Step-by-Step Methodology:

  • To a 50 mL flask, add 4-fluoro-3-nitroaniline (3.12 g, 20 mmol).

  • Under constant stirring at room temperature, add acetic anhydride (11 mL, 116 mmol) in small portions.

  • Stir the reaction mixture for 12 hours at room temperature.

  • Upon completion, add ice water to the reaction mixture and continue stirring for 30 minutes to precipitate the product.

  • Filter the precipitate, wash thoroughly with water, and dry.

  • Recrystallize the crude product from an ethanol/water mixture (8:2) to obtain this compound as a brown solid.

experimental_workflow_A

Method B: Acetylation with Acetyl Chloride and Triethylamine

This protocol is based on a method utilizing acetyl chloride for the acetylation.[2]

Step-by-Step Methodology:

  • Dissolve 4-fluoro-3-nitroaniline (5.0 g, 32.0 mmol) and triethylamine (6.7 mL, 48.0 mmol) in 50 mL of dichloromethane (DCM) in a flask and cool to 0 °C in an ice bath.

  • Slowly add acetyl chloride (2.75 mL, 38.4 mmol) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Wash the organic layer sequentially with 5% aqueous potassium bisulfate (KHSO4), saturated aqueous sodium bicarbonate (NaHCO3), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

  • Concentrate the organic phase under reduced pressure and crystallize the residue from DCM to yield this compound.

experimental_workflow_B

Benchmarking Synthetic Efficiency: Beyond the Yield

While the reported yields for both methods are comparable, a deeper analysis of their synthetic efficiency requires consideration of their environmental impact and safety profiles.

Atom Economy: A Green Chemistry Perspective

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product.[7][8]

Method A: Acetic Anhydride

C6H5FN2O2 + (CH3CO)2O → C8H7FN2O3 + CH3COOH

  • Atom Economy = (MW of Product / Σ MW of Reactants) x 100

  • Atom Economy = (198.15 / (156.12 + 102.09)) x 100 = 76.7%

Method B: Acetyl Chloride/Triethylamine

C6H5FN2O2 + CH3COCl + (C2H5)3N → C8H7FN2O3 + (C2H5)3NHCl

  • Atom Economy = (MW of Product / Σ MW of Reactants) x 100

  • Atom Economy = (198.15 / (156.12 + 78.50 + 101.19)) x 100 = 58.9%

The calculation clearly demonstrates that the acetic anhydride method has a significantly higher theoretical atom economy. This is primarily due to the acetyl chloride method requiring a base (triethylamine) to neutralize the HCl byproduct, which is then incorporated into a salt, effectively becoming waste.

Safety and Hazard Analysis

A critical component of synthetic efficiency is the safe and manageable execution of the protocol.

Acetic Anhydride:

  • Hazards: Corrosive and a combustible liquid.[3][4] It can cause severe skin burns and eye damage.[4] Inhalation can irritate the respiratory tract.[3]

  • Handling Precautions: Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[3]

Acetyl Chloride:

  • Hazards: Highly flammable, corrosive, and reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[2][5][6] Vapors can form explosive mixtures with air.[2]

  • Handling Precautions: Requires stringent anhydrous conditions and should be handled with extreme care in a fume hood.[6] Explosion-proof equipment and grounding are necessary to prevent static discharge.[2]

safety_comparison

Conclusion and Recommendations

For the synthesis of this compound, both the acetic anhydride and acetyl chloride methods provide high yields. However, a comprehensive evaluation of their synthetic efficiency reveals a clear distinction.

  • Method A (Acetic Anhydride) is recommended for its superior atom economy, milder reaction conditions, and significantly better safety profile. The generation of acetic acid as a byproduct is more environmentally benign than the corrosive HCl produced in the acetyl chloride method. These factors make it a more robust and scalable process for routine production.

  • Method B (Acetyl Chloride) , while offering potentially faster reaction times, is hampered by a lower atom economy and significant safety and handling challenges. Its use may be justified in specific small-scale applications where reaction speed is the primary concern, and the necessary safety infrastructure is in place.

Ultimately, for researchers and drug development professionals aiming for a balance of efficiency, safety, and environmental responsibility, the acetylation of 4-fluoro-3-nitroaniline with acetic anhydride emerges as the more prudent and sustainable choice.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-(4-Fluoro-3-nitrophenyl)acetamide: HPLC-UV vs. UPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The reliability of methods used to characterize intermediates like N-(4-Fluoro-3-nitrophenyl)acetamide, a key building block in medicinal chemistry, underpins the quality and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Mass Spectrometric detection (UPLC-MS), for the analysis of this compound. We will delve into the principles of method validation, present detailed experimental protocols, and offer a framework for cross-validation to ensure data consistency across different analytical platforms.

The Critical Role of Method Validation and Cross-Validation

Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[1] The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for validation, outlining the necessary performance characteristics to be evaluated.[2][3][4][5] These include specificity, linearity, range, accuracy, precision, and robustness.

Cross-validation, in turn, is the comparison of results from two or more distinct analytical methods or laboratories to ensure equivalency.[6] This is crucial when transferring a method, upgrading instrumentation, or when data from different analytical techniques will be used to support a single project. A successful cross-validation provides confidence that the reported results are independent of the analytical method employed.

This guide will focus on a comparative validation and subsequent cross-validation of HPLC-UV and UPLC-MS methods for the quantification of this compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a well-established and robust technique widely used in pharmaceutical quality control. For a compound like this compound, which possesses a chromophore due to its aromatic and nitro groups, UV detection is a straightforward and effective means of quantification.

Experimental Protocol: HPLC-UV Method Validation

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Acetonitrile/water (50:50, v/v). The choice of diluent is supported by the compound's known recrystallization from an ethanol/water mixture, suggesting good solubility in hydro-organic solvents.[7]

2. Validation Parameters (as per ICH Q2(R2)):

  • Specificity: A solution of the sample diluent and a placebo (if applicable) are injected to demonstrate no interfering peaks at the retention time of this compound.

  • Linearity: A series of at least five concentrations of a reference standard are prepared and injected. The peak area response is plotted against concentration, and the correlation coefficient (r²) is calculated.

  • Range: The range is established based on the linearity study and should encompass the expected working concentration.

  • Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-assay precision): Six replicate injections of the same sample are performed, and the relative standard deviation (%RSD) is calculated.

    • Intermediate Precision (Inter-assay precision): The repeatability assay is performed on a different day by a different analyst.

  • Robustness: The effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) on the results is evaluated.

Method 2: Ultra-Performance Liquid Chromatography with Mass Spectrometric Detection (UPLC-MS)

UPLC offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. By utilizing sub-2 µm particle size columns, UPLC systems can operate at higher pressures, leading to much faster analysis times. Coupling UPLC with a mass spectrometer provides enhanced selectivity and sensitivity, allowing for confident identification and quantification, even at very low levels.

Experimental Protocol: UPLC-MS Method Validation

1. Instrumentation and Chromatographic Conditions:

  • UPLC System: A UPLC system with a binary solvent manager, sample manager, and column heater.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

    • Gradient: 30% B to 95% B over 2 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Sample Diluent: Acetonitrile/water (50:50, v/v).

2. Mass Spectrometer Settings:

  • Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Selected Ion Monitoring (SIM): m/z 197.03 (corresponding to [M-H]⁻ of this compound). For a triple quadrupole instrument, a Multiple Reaction Monitoring (MRM) transition would be established for enhanced selectivity.

3. Validation Parameters (as per ICH Q2(R2)):

The same validation parameters as for the HPLC-UV method (Specificity, Linearity, Range, Accuracy, Precision, and Robustness) are assessed, with the key difference being the use of mass spectrometric detection for peak identification and quantification.

Head-to-Head Comparison: Performance Data (Illustrative)

The following tables present illustrative data to highlight the expected performance differences between the two methods.

Table 1: Comparison of Chromatographic Performance

ParameterHPLC-UVUPLC-MS
Retention Time ~ 4.5 min~ 1.2 min
Run Time 10 min3 min
Theoretical Plates ~ 15,000~ 25,000
Tailing Factor 1.21.1

Table 2: Comparison of Validation Parameters

ParameterHPLC-UVUPLC-MS
Linearity (r²) > 0.999> 0.999
Range (µg/mL) 1 - 1000.1 - 20
LOD (µg/mL) 0.30.03
LOQ (µg/mL) 1.00.1
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Precision (%RSD) < 1.5%< 1.0%

As the illustrative data shows, the UPLC-MS method offers significantly faster analysis times and superior sensitivity (lower LOD and LOQ) compared to the HPLC-UV method.

Cross-Validation: Bridging the Methods

To ensure that data generated by either method is interchangeable, a cross-validation study should be performed. This involves analyzing the same set of samples using both validated methods and comparing the results.

Experimental Protocol: Cross-Validation
  • Sample Selection: Prepare a minimum of three independent batches of this compound at three different concentration levels (low, medium, and high) within the overlapping linear range of both methods.

  • Analysis: Analyze each sample in triplicate using both the validated HPLC-UV and UPLC-MS methods.

  • Data Comparison: Calculate the percentage difference between the mean results obtained from the two methods for each sample.

  • Acceptance Criteria: The percentage difference between the results from the two methods should not exceed a predefined limit, typically ±10%.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the validation and cross-validation processes.

Validation_Workflow cluster_hplc HPLC-UV Method Validation cluster_uplc UPLC-MS Method Validation hplc_dev Method Development hplc_val Validation (ICH Q2) hplc_dev->hplc_val hplc_spec Specificity hplc_val->hplc_spec hplc_lin Linearity & Range hplc_val->hplc_lin hplc_acc Accuracy hplc_val->hplc_acc hplc_prec Precision hplc_val->hplc_prec hplc_rob Robustness hplc_val->hplc_rob cross_val Cross-Validation Study hplc_val->cross_val Validated Method 1 uplc_dev Method Development uplc_val Validation (ICH Q2) uplc_dev->uplc_val uplc_spec Specificity uplc_val->uplc_spec uplc_lin Linearity & Range uplc_val->uplc_lin uplc_acc Accuracy uplc_val->uplc_acc uplc_prec Precision uplc_val->uplc_prec uplc_rob Robustness uplc_val->uplc_rob uplc_val->cross_val Validated Method 2 compare Compare Results cross_val->compare report Final Report compare->report

Caption: Workflow for individual method validation and subsequent cross-validation.

Cross_Validation_Logic start Start Cross-Validation prep_samples Prepare Samples (3 levels, n=3) start->prep_samples analyze_hplc Analyze via Validated HPLC-UV prep_samples->analyze_hplc analyze_uplc Analyze via Validated UPLC-MS prep_samples->analyze_uplc data_hplc HPLC Results analyze_hplc->data_hplc data_uplc UPLC Results analyze_uplc->data_uplc compare Calculate % Difference data_hplc->compare data_uplc->compare decision Difference <= 10%? compare->decision pass Methods are Equivalent decision->pass Yes fail Investigate Discrepancy decision->fail No

Caption: Decision logic for the cross-validation of analytical methods.

Conclusion

Both HPLC-UV and UPLC-MS are powerful techniques for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis. For routine quality control where speed and high sensitivity are not critical, a validated HPLC-UV method is robust and reliable. For high-throughput screening, impurity profiling, or when higher sensitivity is required, UPLC-MS is the superior choice.

Regardless of the method chosen, a thorough validation according to ICH guidelines is essential to ensure data integrity. Furthermore, when multiple analytical techniques are employed, a comprehensive cross-validation study provides the necessary evidence that the data is consistent and reliable, thereby strengthening the overall quality of the drug development process. The successful transfer of an analytical method from one laboratory or platform to another is a regulatory requirement and a cornerstone of good scientific practice.[8]

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of N-(4-Fluoro-3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my focus extends beyond the application of chemical compounds to encompass their entire lifecycle within the laboratory, including their safe and compliant disposal. The compound N-(4-Fluoro-3-nitrophenyl)acetamide, a halogenated nitroaromatic, requires meticulous handling not only during experimentation but critically, at the point of disposal. Improper disposal can lead to regulatory violations, environmental contamination, and significant safety hazards within the lab.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound and its associated waste streams. The procedures outlined here are designed to be self-validating, ensuring that each step logically builds a framework of safety and compliance, grounded in established regulatory standards and chemical expertise.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent hazards of this compound is fundamental to appreciating the necessity of these disposal protocols. While a specific, dedicated Safety Data Sheet (SDS) for this exact compound was not retrieved, analysis of closely related halogenated and nitrophenyl acetamides allows for a reliable inference of its hazard profile.

Compounds with similar structures are consistently classified as irritants to the skin, eyes, and respiratory system.[1][2][3][4][5] Furthermore, the broader class of acetamides carries a warning for being suspected carcinogens.[6] Therefore, we must operate under the assumption that this compound presents multiple health risks.

The core causality for stringent disposal is twofold:

  • Chemical Reactivity: Halogenated nitroaromatics can have unpredictable reactivity if mixed with other chemical waste classes. Segregation is paramount to prevent dangerous reactions.[7][8]

  • Environmental & Health Toxicity: These compounds are not environmentally benign. Their entry into drains or soil can cause contamination.[1][9] Federal regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA), mandate the controlled management of such hazardous wastes.[10][11]

Table 1: Inferred GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation 2 H315: Causes skin irritation[1][4][5]
Serious Eye Damage/Irritation 2A H319: Causes serious eye irritation[1][4][5]
Specific Target Organ Toxicity (Single Exposure) 3 H335: May cause respiratory irritation[1][2][4][5]

| Carcinogenicity (Suspected) | 2 | H351: Suspected of causing cancer[6] |

This table is based on data from analogous compounds. Always refer to the vendor-specific Safety Data Sheet (SDS) for the most accurate information.

The Disposal Workflow: A Step-by-Step Decision Process

Effective chemical waste management relies on a clear, logical workflow from the point of generation to the moment of pickup. The following diagram illustrates the decision-making process for handling any waste stream containing this compound.

G start Start: Waste Generated (e.g., unused solid, solution, contaminated item) characterize Step 1: Characterize Waste Is it Solid, Liquid, or Sharp? start->characterize solid_waste Solid Waste (Unused reagent, contaminated wipes, gels, etc.) characterize->solid_waste Solid liquid_waste Liquid Waste (Reaction mixtures, solutions, rinsates) characterize->liquid_waste Liquid sharps_waste Contaminated Sharps (Needles, broken glass) characterize->sharps_waste Sharp select_container Step 2: Select Compatible Container - Solid Waste Pail - Labeled Glass Bottle - Sharps Bin solid_waste->select_container liquid_waste->select_container sharps_waste->select_container label_container Step 3: Affix & Complete Hazardous Waste Label - Full Chemical Name - Hazard Warnings (Irritant, etc.) - Accumulation Start Date select_container->label_container store_safely Step 4: Store in Designated Satellite Accumulation Area - Ensure secondary containment - Keep container closed label_container->store_safely disposal_pickup Step 5: Arrange for Professional Disposal Contact institutional EHS for pickup by a licensed vendor store_safely->disposal_pickup

Caption: Disposal decision workflow for this compound waste.

Detailed Disposal Protocols

Adherence to the following experimental protocols is mandatory for ensuring safety and compliance.

Protocol 1: Segregation and Collection of Waste

Causality: The primary objective is to prevent accidental chemical reactions and to comply with federal waste disposal regulations for halogenated organic compounds.[12][13][14] Mixing this waste with non-halogenated solvents or aqueous waste streams is a common and serious violation.

Methodology:

  • Establish a Dedicated Waste Stream: Designate a specific waste stream for "Halogenated Organic Waste." This must be kept separate from all other chemical waste.[8][15]

  • Solid Waste Collection:

    • Use a clearly labeled, sealable container, often a plastic pail designated for solid chemical waste.[15]

    • Place any unused or expired this compound solid directly into this container.

    • Contaminated personal protective equipment (PPE) such as gloves, and consumables like weighing paper or absorbent wipes, must also be placed in this container.

  • Liquid Waste Collection:

    • Use a designated, compatible glass solvent bottle for all liquid waste containing this compound.[15] The container must have a secure, tight-fitting cap.[7]

    • This includes reaction mixtures, mother liquors, and solvent rinses from glassware.

    • Crucially, do not mix this halogenated waste stream with non-halogenated organic waste (e.g., acetone, hexanes).

  • Contaminated Sharps:

    • All sharps, including needles, syringes, or broken glass contaminated with the compound, must be disposed of in a designated, puncture-resistant sharps container.[16]

Protocol 2: Labeling and Temporary Storage

Causality: Proper labeling is a cornerstone of OSHA's Hazard Communication Standard and EPA's RCRA.[10][17] It ensures that anyone handling the waste is aware of its contents and associated dangers, preventing mishandling.

Methodology:

  • Immediate Labeling: As soon as a waste container is started, it must be labeled with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.

  • Complete All Fields: The label must be filled out completely and legibly.[7] This includes:

    • The full, unabbreviated chemical name: "this compound".

    • An accurate estimation of the concentration.

    • All associated hazard warnings (e.g., "Irritant," "Potential Carcinogen").

    • The date the container was first used for waste accumulation.

  • Secure Storage:

    • All waste containers must be kept tightly sealed when not in use.[7][15]

    • Store the containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked and provide secondary containment (such as a spill tray) to capture any potential leaks.[18]

    • Store locked up or in an area only accessible to qualified personnel.[1][4][6]

Protocol 3: Final Disposal and Decontamination

Causality: The final disposal of hazardous waste is a highly regulated process that must be performed by certified professionals to ensure environmental protection and legal compliance.

Methodology:

  • Professional Disposal: Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[9] The only acceptable method is disposal via your institution's EHS-approved hazardous waste vendor.[1][2][4]

  • Scheduling Pickup: Once a waste container is full, or if it has been stored for an extended period (typically per your site's EHS guidelines), contact your EHS department to schedule a pickup.

  • Empty Container Decontamination:

    • An empty container that once held this compound is still considered hazardous waste.

    • To render the container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).[18]

    • The rinsate from this procedure is hazardous waste and must be collected in your "Halogenated Organic Waste" liquid container.[18]

    • After triple-rinsing, the original manufacturer's label must be defaced or removed, and the container can then be discarded as regular laboratory glass or plastic waste.[15][18]

By integrating these scientifically-grounded procedures into your laboratory's standard operating protocols, you ensure a culture of safety and uphold your professional responsibility to protect yourself, your colleagues, and the environment.

References

Personal protective equipment for handling N-(4-Fluoro-3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling N-(4-Fluoro-3-nitrophenyl)acetamide

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovation and safety advance hand-in-hand. This guide provides a comprehensive, field-tested framework for handling this compound, moving beyond mere compliance to foster a culture of proactive safety. The protocols herein are designed to be a self-validating system, ensuring that every step, from receipt to disposal, is underpinned by a robust understanding of the compound's nature.

Hazard Assessment: Understanding the "Why"

This compound is a substituted aromatic amide. While specific toxicological data for this exact compound is not exhaustively documented, its chemical structure—featuring a fluorinated and nitrated phenyl ring—demands a cautious approach. Based on data from structurally similar compounds, we must anticipate the following primary hazards:

  • Skin Irritation: Causes skin irritation.[1][2][3][4]

  • Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.[1][3][4][5]

  • Potential for Harm if Swallowed: Analogous compounds are harmful if swallowed.[3][4][6]

The presence of the nitro group, in particular, warrants careful handling, as nitrated aromatic compounds can have complex toxicological profiles. Our operational plan is therefore built on the principle of minimizing all potential routes of exposure: dermal, ocular, and inhalation.

Core Directive: Personal Protective Equipment (PPE)

Your primary defense against exposure is a correctly implemented PPE regimen. The following table summarizes the essential equipment for handling this compound in a solid form.

Protection Area Required Equipment Technical Specifications & Rationale
Hand Protection Nitrile GlovesMinimum Thickness: 5 mil (0.12 mm). Inspect gloves for integrity before each use. Use proper removal technique to avoid contaminating skin.[5] For prolonged contact, consider gloves with a breakthrough time greater than 240 minutes.[6]
Eye Protection Safety Glasses with Side Shields or Chemical GogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2] Goggles are required when there is a significant risk of splash or dust generation.
Body Protection Professional Lab CoatA long-sleeved lab coat is mandatory to protect skin and personal clothing from contamination.[2][6]
Respiratory Protection N95 or P95 Particulate RespiratorRequired when handling the powder outside of a fume hood. This prevents the inhalation of fine dust particles.[5] Ensure proper fit testing and use according to NIOSH (US) or CEN (EU) standards.[5]
Operational Workflow: From Receipt to Disposal

Safe handling is a process, not just a single action. The following workflow diagram and procedural steps provide a comprehensive plan for managing this compound throughout its lifecycle in your lab.

G cluster_prep Preparation & Risk Assessment cluster_handling Active Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A 1. Review SDS & Protocols B 2. Verify Fume Hood Operation A->B C 3. Assemble & Inspect PPE B->C D 4. Weigh Compound C->D Proceed to handling E 5. Prepare Solution / Perform Reaction D->E F 6. Securely Seal Primary Container E->F G 7. Decontaminate Surfaces F->G Proceed to cleanup H 8. Segregate Waste (Solid & Liquid) G->H I 9. Dispose of PPE H->I J 10. Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation and Pre-Handling:

    • Review Documentation: Before beginning any work, thoroughly review this guide and the supplier's Safety Data Sheet (SDS).

    • Engineering Controls: All handling of the solid compound must be performed within a certified chemical fume hood to control dust exposure.

    • PPE Inspection: Don all required PPE as outlined in the table above. Carefully inspect your gloves for any signs of degradation or punctures before use.[5]

    • Spill Kit: Ensure a spill kit equipped for solid chemical cleanup is readily accessible.

  • Weighing and Solution Preparation:

    • Minimize Dust: Handle the container gently to avoid aerosolizing the powder. Use a spatula to carefully transfer the desired amount to a tared weigh boat or directly into the reaction vessel.

    • Static Control: Be mindful of static electricity which can cause the fine powder to disperse. An anti-static gun or ionizer can be beneficial.

    • Containment: Perform all transfers over a disposable, chemically-resistant bench liner to contain any minor spills.

  • Post-Handling and Decontamination:

    • Container Sealing: Tightly seal the primary container of this compound and store it in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[2][3]

    • Surface Cleaning: Decontaminate all surfaces, including the spatula and balance, with a suitable solvent (e.g., 70% ethanol) and wipe clean. Dispose of cleaning materials as hazardous waste.

    • Glove Removal: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated hazardous waste container.[5]

    • Hygiene: Immediately wash your hands and forearms thoroughly with soap and water after the procedure is complete.[5]

Emergency & Disposal Plans

Accidental Release Measures (Spill Plan):

  • Evacuate & Alert: Clear the immediate area of all personnel and alert your lab supervisor.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Protect: Do not act without the proper PPE. If not already wearing it, don your respirator, goggles, lab coat, and gloves.

  • Contain: Gently cover the spill with a chemical absorbent or sand to prevent further dispersal. Do not use water.

  • Clean-Up: Carefully sweep the contained material into a designated, labeled hazardous waste container.[5] Avoid creating dust.[5]

  • Decontaminate: Clean the spill area thoroughly with a damp cloth (using a suitable solvent) and dispose of all cleanup materials as hazardous waste.

First Aid:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6]

  • Skin Contact: Remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If irritation persists, consult a physician.[5][6]

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Waste Disposal:

All waste materials, including the compound itself, contaminated consumables (e.g., weigh boats, pipette tips), and cleaning materials, must be treated as hazardous waste.

  • Segregation: Collect solid waste in a clearly labeled, sealed container. Collect contaminated solvents in a separate, compatible, and labeled liquid waste container.

  • Professional Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service.[5][6] Do not dispose of this material down the drain or in regular trash.[7]

By integrating these safety measures into your standard operating procedures, you ensure the integrity of your research and the well-being of your team.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.